Product packaging for 6-Aminocaproic acid(Cat. No.:CAS No. 1319-82-0)

6-Aminocaproic acid

Cat. No.: B072779
CAS No.: 1319-82-0
M. Wt: 131.17 g/mol
InChI Key: SLXKOJJOQWFEFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Aminohexanoic acid (6-AHA), also known as ε-Aminohexanoic acid, is a potent and selective inhibitor of plasminogen activation, functioning as an antifibrinolytic agent. Its primary research value lies in its ability to competitively inhibit the binding of plasminogen and plasmin to fibrin, thereby preventing the degradation of fibrin clots. This mechanism makes 6-AHA an indispensable tool for studying fibrinolysis pathways, both in vitro and in vivo. Researchers utilize this compound to investigate a range of conditions involving abnormal bleeding, such as those seen in certain hereditary disorders like lysinuric protein intolerance. Furthermore, 6-AHA serves as a critical biochemical reagent in enzymology studies, particularly for probing the active sites of serine proteases. Beyond its biological applications, it is a key monomeric precursor in the chemical synthesis of the polyamide Nylon-6, making it relevant in materials science research. Supplied as a high-purity compound, our 6-aminohexanoic acid is rigorously quality-controlled to ensure consistent performance, stability, and reliability in your experimental models, supporting advancements in hemostasis, enzymology, and polymer chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2 B072779 6-Aminocaproic acid CAS No. 1319-82-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-aminohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c7-5-3-1-2-4-6(8)9/h1-5,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLXKOJJOQWFEFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Record name aminocaproic acid
Source Wikipedia
URL https://en.wikipedia.org/wiki/Aminocaproic_acid
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0020070
Record name Aminocaproic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Water or Solvent Wet Solid, White solid; [HSDB] White crystalline solid; [MSDSonline], Solid
Record name Hexanoic acid, 6-amino-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 6-Aminocaproic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3484
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Aminocaproic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001901
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4), 1 G IN 3 ML OF WATER; SLIGHTLY SOL IN ALCOHOL; PRACTICALLY INSOL IN CHLOROFORM & ETHER, 505.0 mg/mL at 25 °C
Record name SID57260392
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Aminocaproic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00513
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 6-AMINOCAPROIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3005
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Aminocaproic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001901
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

FINE, WHITE, CRYSTALLINE POWDER, LEAVES FROM ETHER

CAS No.

60-32-2
Record name 6-Aminohexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aminocaproic acid [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aminocaproic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00513
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name aminocaproic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755867
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-aminohexanoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400230
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-aminohexanoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26154
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexanoic acid, 6-amino-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Aminocaproic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aminocaproic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.427
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMINOCAPROIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6F3787206
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 6-AMINOCAPROIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3005
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Aminocaproic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001901
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

202-203 °C, 205 °C
Record name Aminocaproic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00513
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 6-AMINOCAPROIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3005
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Aminocaproic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001901
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Role of 6-Aminocaproic Acid in Fibrinolysis Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aminocaproic acid (EACA) is a synthetic derivative of the amino acid lysine that functions as a potent inhibitor of fibrinolysis.[1][2] By competitively blocking the lysine-binding sites on plasminogen, EACA prevents its conversion to plasmin, the primary enzyme responsible for the degradation of fibrin clots.[2][3] This whitepaper provides an in-depth technical overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

The fibrinolytic system is a crucial physiological process responsible for the dissolution of fibrin clots, thereby maintaining blood vessel patency after tissue repair.[2] The central enzyme in this cascade is plasmin, which is generated from its zymogen precursor, plasminogen, by tissue-type plasminogen activator (t-PA) and urokinase-type plasminogen activator (u-PA).[2] In certain clinical situations, such as cardiac surgery, liver transplantation, and various bleeding disorders, excessive fibrinolysis can lead to life-threatening hemorrhage.[1] Antifibrinolytic agents, such as this compound, are therefore essential therapeutic tools for managing these conditions.[1][2]

Mechanism of Action

This compound is a structural analog of lysine and exerts its antifibrinolytic effect primarily through its interaction with plasminogen.[1][2] Plasminogen contains several "kringle" domains that possess lysine-binding sites. These sites are crucial for the binding of plasminogen to the fibrin clot, a prerequisite for its efficient activation to plasmin by t-PA.

EACA competitively binds to these lysine-binding sites on plasminogen, thereby preventing plasminogen from associating with fibrin.[2][3] This inhibition of plasminogen binding to its substrate effectively downregulates the generation of plasmin and, consequently, inhibits fibrinolysis.[3] To a lesser extent, this compound can also directly inhibit the activity of plasmin.[3]

Quantitative Data

The efficacy of this compound in inhibiting fibrinolysis has been quantified through various in vitro and clinical studies. The following tables summarize key quantitative data.

Table 1: Binding Affinity and Inhibitory Constants of this compound

ParameterValueSpeciesMethodReference
Dissociation Constant (Kd)
Strong Binding Site on Plasminogen0.009 mMHumanUltrafiltration[4]
Weaker Binding Sites on Plasminogen5 mMHumanUltrafiltration[4]
Inhibitory Constant (Ki)
Inhibition of Glu-Pg binding to SK5.7 µMHumanBinding Assay[5]
Inhibition of mini-Pg binding to SK81.1 µMHumanBinding Assay[5]
Half-maximal Inhibitory Concentration (IC50)
Inhibition of SK-induced Plasminogen Activation10 µMHumanAmidolytic Assay[5]
Inhibition of Fibrinolysis in Plasma61.5 µg/mLAsian ElephantThromboelastography[6]

Glu-Pg: Full-length plasminogen; mini-Pg: Plasminogen lacking kringles 1-4; SK: Streptokinase.

Table 2: Summary of Clinical Trial Data for this compound in Surgical Patients

Study PopulationInterventionPrimary OutcomeResultsReference
Pediatric patients undergoing bilateral varus rotational osteotomyEACA vs. PlaceboIntraoperative Blood LossEACA: 536 mL; Placebo: 628 mL (p=0.45)[7]
Pediatric patients undergoing bilateral varus rotational osteotomyEACA vs. PlaceboTransfusion RequirementEACA: 62% of patients; Placebo: 67% of patients (p=0.68)[7]
Pediatric patients undergoing open-heart surgery (Meta-analysis)EACA vs. PlaceboPacked Red Blood Cell TransfusionMean Difference: -8.36 mL (p=0.0001)[8]
Pediatric patients undergoing open-heart surgery (Meta-analysis)EACA vs. PlaceboFresh Frozen Plasma TransfusionMean Difference: -3.85 mL (p<0.0001)[8]
Pediatric patients undergoing open-heart surgery (Meta-analysis)EACA vs. PlaceboPlatelet Concentrate TransfusionMean Difference: -10.66 mL (p=0.007)[8]
Adult patients undergoing open-heart surgeryEACA vs. SalineChest Tube Blood Loss (24h)Decreased in EACA group (quantitative data not specified)[9]
Adult patients undergoing open-heart surgeryEACA vs. SalineBlood TransfusionsFewer units required in EACA group (quantitative data not specified)[9]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the fibrinolysis-inhibiting properties of this compound.

Chromogenic Plasminogen Activation Assay

This assay measures the ability of a substance to inhibit the activation of plasminogen to plasmin.

Materials:

  • 96-well microtiter plate

  • Human Plasminogen

  • Tissue-type Plasminogen Activator (t-PA)

  • Chromogenic plasmin substrate (e.g., S-2251™)

  • This compound (or other test inhibitor)

  • Assay Buffer (e.g., Tris-buffered saline, pH 7.4)

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a stock solution of this compound in the assay buffer.

  • In the wells of a 96-well plate, add in the following order:

    • Assay Buffer

    • A solution of human plasminogen.

    • Serial dilutions of this compound or vehicle control.

  • Initiate the reaction by adding a solution of t-PA to each well.

  • Immediately add the chromogenic plasmin substrate.

  • Incubate the plate at 37°C.

  • Measure the absorbance at 405 nm at regular intervals (e.g., every minute for 30-60 minutes) using a microplate reader.

  • The rate of change in absorbance is proportional to the rate of plasmin generation.

  • Plot the rate of plasmin generation against the concentration of this compound to determine the IC50 value.

Fibrin Clot Lysis Assay

This assay directly measures the effect of an inhibitor on the lysis of a fibrin clot.

Materials:

  • 96-well microtiter plate

  • Human Fibrinogen

  • Thrombin

  • Human Plasminogen

  • Tissue-type Plasminogen Activator (t-PA)

  • This compound (or other test inhibitor)

  • Assay Buffer (e.g., HEPES buffered saline with CaCl2)

  • Microplate reader capable of measuring turbidity at 340 nm or 405 nm

Procedure:

  • In the wells of a 96-well plate, add a solution of human fibrinogen and human plasminogen.

  • Add serial dilutions of this compound or vehicle control to the wells.

  • Add t-PA to the wells.

  • Initiate clot formation by adding thrombin to each well.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Monitor the change in turbidity (absorbance) at 340 nm or 405 nm over time. The turbidity will first increase as the fibrin clot forms and then decrease as the clot is lysed.

  • The time to 50% clot lysis is determined for each concentration of the inhibitor.

  • Plot the time to 50% clot lysis against the concentration of this compound.

Visualizations

Signaling Pathway of Fibrinolysis and Inhibition by this compound

Fibrinolysis_Inhibition cluster_lbs Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA t-PA / u-PA tPA->Plasmin activates FDPs Fibrin Degradation Products Plasmin->FDPs degrades Fibrin Fibrin (Clot) Fibrin->FDPs EACA This compound (EACA) EACA->Plasminogen binds to Lysine Binding Sites LBS Lysine Binding Sites Chromogenic_Assay_Workflow Start Start: Prepare Reagents Add_Reagents Add Buffer, Plasminogen, and this compound to Plate Start->Add_Reagents Initiate_Activation Add t-PA to Initiate Plasminogen Activation Add_Reagents->Initiate_Activation Add_Substrate Add Chromogenic Plasmin Substrate Initiate_Activation->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Measure_Absorbance Measure Absorbance at 405 nm over Time Incubate->Measure_Absorbance Analyze_Data Analyze Data: Calculate Rate of Reaction and Determine IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End EACA_Structure_Function Lysine Lysine (Amino Acid) Structural_Analogy Structural Analogy Lysine->Structural_Analogy EACA This compound (EACA) EACA->Structural_Analogy Competitive_Binding Competitive Binding to LBS Structural_Analogy->Competitive_Binding Plasminogen_LBS Lysine Binding Sites (LBS) on Plasminogen Plasminogen_LBS->Competitive_Binding Inhibition Inhibition of Plasminogen-Fibrin Interaction Competitive_Binding->Inhibition Reduced_Fibrinolysis Reduced Fibrinolysis Inhibition->Reduced_Fibrinolysis

References

Chemical structure and properties of 6-Aminocaproic acid.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and pharmacological actions of 6-aminocaproic acid. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Structure and Identification

This compound, also known as ε-aminocaproic acid (EACA), is a derivative and structural analog of the amino acid lysine.[1][2][3] Its structure consists of a six-carbon chain with an amino group at the epsilon-carbon (C6) and a carboxyl group at C1. In the solid state, it exists as a zwitterion.[2]

IdentifierValue
IUPAC Name 6-aminohexanoic acid[4][5][6]
Synonyms ε-Aminocaproic acid, EACA, Amicar, 6-aminohexanoic acid[5][7][8]
CAS Number 60-32-2[5][9]
Molecular Formula C₆H₁₃NO₂[5][7][9]
Molecular Weight 131.17 g/mol [7][9]
SMILES NCCCCCC(O)=O[9]
InChI Key SLXKOJJOQWFEFD-UHFFFAOYSA-N[5][7]

Physicochemical Properties

This compound is a white crystalline powder.[1][8] It is highly soluble in water, as well as in acidic and alkaline solutions.[7][8] Its solubility is limited in methanol and it is practically insoluble in chloroform and ethanol.[8]

PropertyValue
Melting Point 202-209 °C (decomposes)[8]
Boiling Point 255.64 °C (estimated)[1]
Water Solubility 330 - 50 mg/mL[8]
logP -2.7 to -2.0[4]
pKa (Strongest Acidic) 4.73[4]
pKa (Strongest Basic) 10.21[4]
Appearance White crystalline powder[1][8]

Spectroscopic Data

The structural identity of this compound can be confirmed using various spectroscopic techniques.

TechniqueKey Features
¹H NMR Spectral data available in deuterated water (D₂O).[10][11]
¹³C NMR Spectral data has been reported for derivatives.[12]
IR Spectroscopy Infrared spectra are available for confirmation of functional groups.[10][13]
Mass Spectrometry Molecular ion peak at m/z 131.[10] High-resolution mass spectrometry has been used for impurity profiling.[14]

Synthesis and Manufacturing

The primary industrial synthesis of this compound involves the hydrolysis of ε-caprolactam.[15][16] This reaction can be performed under either acidic or basic conditions.[16]

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound from ε-caprolactam.

G cluster_synthesis Synthesis cluster_purification Purification Caprolactam Caprolactam Hydrolysis Hydrolysis Caprolactam->Hydrolysis Acid or Base (e.g., HCl, NaOH) Crude_Salt Crude 6-Aminocaproic Acid Salt Solution Hydrolysis->Crude_Salt Neutralization Neutralization Crude_Salt->Neutralization pH Adjustment Crystallization Crystallization Neutralization->Crystallization Filtration Filtration Crystallization->Filtration Drying Drying Filtration->Drying Pure_Product Pure this compound Drying->Pure_Product

General synthesis and purification workflow for this compound.
Experimental Protocol: Hydrolysis of ε-Caprolactam and Purification

The following is a generalized protocol based on methods described in the literature.[17][18]

  • Hydrolysis: ε-Caprolactam is dissolved in an aqueous solution of a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide). The mixture is heated to reflux for several hours to ensure complete hydrolysis.[17]

  • Neutralization and Intermediate Formation: The reaction mixture is cooled. To facilitate purification, a "solubility regulating agent" can be added to form an intermediate with reduced water solubility.[17][19] The pH is then carefully adjusted to the isoelectric point of this compound to precipitate the crude product or intermediate, separating it from inorganic salts.

  • Separation: The intermediate or crude product is separated from the reaction mixture. This can involve extraction with a suitable organic solvent.[17]

  • Hydrogenation (if an intermediate was formed): If a protecting group was used as a solubility regulating agent, it is removed via hydrogenation, often using a palladium-based catalyst (e.g., Pd(OH)₂/C).[17][19]

  • Crystallization: The crude this compound is dissolved in a minimal amount of hot solvent, such as a mixture of ethanol and water.[18] The solution is then cooled, and a non-solvent like acetone is slowly added to induce crystallization.[18] This step may be repeated to achieve high purity.[18]

  • Isolation and Drying: The purified crystals are collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.

Pharmacological Properties and Mechanism of Action

This compound is an antifibrinolytic agent.[3] As a structural analog of lysine, it competitively inhibits the binding of plasminogen and plasmin to fibrin.[1][3] This action prevents the breakdown of fibrin clots, thereby promoting hemostasis.

Mechanism of Action: Inhibition of Fibrinolysis

The diagram below illustrates the role of this compound in the fibrinolysis pathway.

G Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation tPA_uPA t-PA / u-PA (Activators) tPA_uPA->Plasmin Fibrin_Degradation Fibrin Degradation Products Plasmin->Fibrin_Degradation Degrades Fibrin_Clot Fibrin Clot Fibrin_Clot->Fibrin_Degradation EACA This compound EACA->Plasminogen Inhibits Binding to Fibrin EACA->Plasmin Inhibits Activity

Mechanism of action of this compound in the fibrinolysis pathway.

Its primary biochemical and physiological actions include:

  • Inhibition of Plasminogen Activation: It competitively inhibits plasminogen activators, reducing the conversion of plasminogen to plasmin.[3]

  • Inhibition of Plasmin: It promotes the rapid dissociation of plasmin from fibrin, thereby inhibiting fibrinolysis.

  • Enzyme Inhibition: It is also reported to inhibit other enzymes such as chymotrypsin and Factor VIIa.

Clinical Applications and Toxicity

This compound is used clinically to treat bleeding disorders resulting from excessive fibrinolysis.[2][8] It is effective in controlling postoperative bleeding.[3] While effective, its use is limited by potential cytotoxicity and pro-thrombotic activity.[8]

Logical Workflow for Impurity Analysis

Ensuring the purity of this compound, especially for pharmaceutical applications, is critical. A common analytical workflow involves separating and identifying potential impurities, such as those formed from interactions with excipients.[14]

G Sample This compound Oral Solution Sample HPLC High-Performance Liquid Chromatography (HPLC) Sample->HPLC Separation Fraction_Collection Collect Impurity Fractions HPLC->Fraction_Collection Quantification Impurity Quantification HPLC->Quantification Area % HRMS High-Resolution Mass Spectrometry (HRMS) Fraction_Collection->HRMS Mass Determination NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Fraction_Collection->NMR Structural Analysis Structure_Elucidation Impurity Structure Elucidation HRMS->Structure_Elucidation NMR->Structure_Elucidation

Logical workflow for the separation and identification of impurities.

References

A Technical Guide to 6-Aminocaproic Acid as a Lysine Analog: Mechanism, Applications, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Aminocaproic acid (also known as ε-aminocaproic acid or EACA) is a synthetic derivative of the amino acid lysine.[1][2][3] Its structural similarity to lysine allows it to function as a potent competitive inhibitor within the fibrinolytic system, the physiological process responsible for degrading blood clots. EACA exerts its primary effect by preventing the activation of plasminogen to plasmin, the core enzyme responsible for fibrinolysis.[1][4][5] This antifibrinolytic activity makes EACA a valuable therapeutic agent for managing acute bleeding conditions caused by excessive clot breakdown.[6][7] This guide provides a detailed examination of EACA's mechanism of action, quantitative binding and pharmacokinetic data, therapeutic implications, and key experimental protocols for its characterization.

Mechanism of Action: Competitive Inhibition in the Fibrinolytic Cascade

The fibrinolytic system is essential for maintaining blood vessel patency by dissolving fibrin clots after tissue repair. The process is initiated when the zymogen, plasminogen, is converted into the active serine protease, plasmin.[5][8] This activation is primarily mediated by tissue plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA).

EACA's mechanism is a classic example of molecular mimicry.[9]

  • Binding to Kringle Domains: Plasminogen contains several "kringle" domains, which possess specific lysine-binding sites (LBS).[1][9] These sites are crucial for anchoring plasminogen to the lysine residues present on the surface of fibrin clots.[6]

  • Competitive Inhibition: As a lysine analog, EACA competitively binds to these LBS on plasminogen.[1][9][10]

  • Inhibition of Activation: By occupying the LBS, EACA physically blocks plasminogen from binding to fibrin. This prevents the efficient activation of plasminogen into plasmin by tPA, effectively halting fibrinolysis.[1][5][6]

  • Anti-plasmin Activity: At significantly higher concentrations (above 5 mM), EACA can also act as a weak, non-competitive inhibitor of already formed plasmin.[4] However, its principal therapeutic effect is derived from inhibiting plasminogen activation.[4]

G cluster_pathway Fibrinolytic Pathway cluster_inhibition Inhibition by this compound Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin EACA_Plasminogen EACA-Plasminogen Complex tPA tPA / uPA tPA->Plasmin Activates Fibrin Fibrin (with Lysine Residues) Fibrin->Plasminogen Binds via LBS FDPs Fibrin Degradation Products (FDPs) Fibrin->FDPs Plasmin->FDPs Degrades EACA This compound (Lysine Analog) EACA->Plasminogen Competitively Binds to LBS EACA_Plasminogen->Fibrin

Caption: Inhibition of the fibrinolytic pathway by this compound (EACA).

Quantitative Data

Binding Affinity and Inhibitory Concentrations

The interaction of EACA with plasminogen has been quantified, revealing multiple binding sites with different affinities.

ParameterValueAnalyteMethodReference
Binding Constant (Kd) 0.009 mMHuman Plasminogen (Strong Site)Ultrafiltration[11]
~5 mMHuman Plasminogen (Weak Sites, ~5)Ultrafiltration[11]
Inhibitory Constant (Ki) 5.7 µMGlu-Plasminogen binding to StreptokinaseBinding Assay[12]
IC₅₀ ~10 µMStreptokinase-induced Plasminogen ActivationAmidolytic Assay[12]
Concentration for Anti-Plasmin Activity >5 mMPlasminEnzyme Assay[4]
Pharmacokinetic Properties (Human)

The clinical efficacy of EACA is governed by its pharmacokinetic profile, characterized by rapid absorption and elimination.

ParameterValue (Mean ± SD)RouteReference
Elimination Half-Life (t½) ~2 hoursOral / IV[3][13]
Volume of Distribution (Vd) 23.1 ± 6.6 LOral[6]
30.0 ± 8.2 LIV[6][14]
Peak Plasma Conc. (Cmax) 164 ± 28 µg/mLOral (5g dose)[14]
Metabolism Minimal (~11% converted to adipic acid)Oral / IV[6][14]
Primary Route of Elimination Renal (65% as unchanged drug)Oral / IV[14]

Therapeutic Applications and Implications

EACA is a critical tool for managing hemorrhage where hyperfibrinolysis is a contributing factor.

  • FDA-Approved Indications:

    • Treatment of acute bleeding resulting from elevated fibrinolytic activity.[3]

    • Prevention of recurrent hemorrhage in patients with traumatic hyphema (as an orphan drug).[3]

  • Common Off-Label Uses:

    • Cardiac Surgery: To reduce perioperative bleeding and the need for blood transfusions.[3][6]

    • Dental Procedures: For controlling oral bleeding in patients with congenital or acquired coagulation disorders like hemophilia.[3][5]

    • Oncology: To manage bleeding in cancers associated with hyperfibrinolysis, such as prostate and lung cancer.[7]

    • Other: Used in the management of bleeding associated with liver surgery, severe thrombocytopenia, and placental abruption.[3][7]

Key Experimental Protocols

Protocol: Fluorometric Plasmin Activity Assay

This assay quantifies plasmin activity by measuring the cleavage of a synthetic fluorogenic substrate. It is a fundamental tool for assessing the inhibitory potential of compounds like EACA.

Principle: Active plasmin cleaves a synthetic substrate, releasing the fluorophore 7-Amino-4-methylcoumarin (AMC). The rate of increase in fluorescence (Ex/Em = 360/450 nm) is directly proportional to the plasmin activity in the sample.[15]

Materials:

  • Plasmin Enzyme Standard (1 mg/mL)

  • Plasmin Assay Buffer

  • Plasmin Dilution Buffer

  • Fluorogenic Plasmin Substrate

  • Test compound (e.g., this compound)

  • 96-well white flat-bottom microplates

  • Fluorescence microplate reader with kinetic and temperature control capabilities.[15]

Procedure:

  • Reagent Preparation: Prepare all buffers and reagents as per manufacturer instructions. Bring to room temperature before use.[15]

  • Standard Curve Preparation:

    • Create a working solution of Plasmin Enzyme (e.g., 10 ng/µL).[15]

    • In a 96-well plate, prepare a standard curve by adding varying amounts of the working solution (e.g., 0, 50, 100, 150, 200, 250 ng/well).[15]

    • Adjust the volume in each standard well to 50 µL with Plasmin Assay Buffer.[15]

  • Sample and Inhibitor Preparation:

    • Prepare serial dilutions of EACA or other test inhibitors.

    • In separate wells, add a fixed amount of plasmin enzyme.

    • Add the desired concentration of the inhibitor to the sample wells.

    • Include a "no inhibitor" control.

    • Adjust the final volume in each sample well to 50 µL with Plasmin Assay Buffer.[15]

  • Reaction Initiation:

    • Prepare a Plasmin Substrate Mix according to the kit protocol.

    • Add 50 µL of the Substrate Mix to all standard and sample wells to initiate the reaction. Mix well.[15]

  • Measurement:

    • Immediately place the plate in a fluorescence reader pre-set to 37°C.

    • Measure fluorescence kinetically for 10-20 minutes at Ex/Em = 360/450 nm.[15]

  • Data Analysis:

    • Determine the rate of reaction (ΔRFU/min) from the linear portion of the kinetic plot for each well.

    • Subtract the rate of the blank from all standards and samples.

    • Plot the standard curve (Rate vs. ng Plasmin) to determine the activity in sample wells.

    • Calculate the percent inhibition for each EACA concentration and determine the IC₅₀ value.

G Start Start: Prepare Reagents PrepStandards Prepare Plasmin Standard Curve Start->PrepStandards PrepSamples Prepare Samples: Plasmin + Inhibitor (EACA) Start->PrepSamples AddToPlate Pipette Standards & Samples into 96-Well Plate (50 µL) PrepStandards->AddToPlate PrepSamples->AddToPlate AddSubstrate Initiate Reaction: Add Substrate Mix (50 µL) AddToPlate->AddSubstrate Measure Kinetic Fluorescence Reading (Ex:360 / Em:450 nm at 37°C) AddSubstrate->Measure Analyze Calculate Reaction Rates and Determine IC₅₀ Measure->Analyze

Caption: Experimental workflow for a fluorometric plasmin activity assay.

Protocol Outline: Ultrafiltration Binding Assay

This method is used to determine the binding affinity (Kd) of a ligand like EACA to its target protein, plasminogen.

Principle: A solution containing plasminogen and a radiolabeled ligand ([¹⁴C]-EACA) is physically separated by a semi-permeable membrane. The protein and bound ligand are retained, while the free ligand passes through. By measuring the concentration of free and bound ligand, the dissociation constant (Kd) can be calculated.[11]

Procedure Outline:

  • Incubation: Incubate a fixed concentration of human plasminogen with a range of concentrations of [¹⁴C]-EACA in a suitable buffer at a constant temperature.

  • Separation: Transfer the incubation mixture to an ultrafiltration device (e.g., a centrifugal filter unit) with a molecular weight cut-off that retains plasminogen but allows free EACA to pass.

  • Centrifugation: Centrifuge the device to separate the filtrate (containing free [¹⁴C]-EACA) from the retentate (containing plasminogen and bound [¹⁴C]-EACA).

  • Quantification: Measure the radioactivity in aliquots of the initial mixture, the filtrate, and/or the retentate using liquid scintillation counting.

  • Data Analysis: Calculate the concentrations of free and bound ligand. Plot the concentration of bound ligand versus the concentration of free ligand. Fit the data to a suitable binding isotherm (e.g., using Scatchard analysis) to determine the Kd and the number of binding sites.[11]

Visualization of Molecular Mimicry

The structural basis of EACA's function lies in its ability to mimic the side chain of lysine, enabling it to fit into the lysine-binding sites of plasminogen's kringle domains.

G cluster_molecules Molecular Structures cluster_interaction Binding Interaction Lysine Lysine (on Fibrin) NH₃⁺-(CH₂)₄-CH-COO⁻ LBS Lysine Binding Site (LBS) on Plasminogen Kringle Domain Lysine->LBS Physiological Binding EACA This compound (EACA) NH₃⁺-(CH₂)₅-COO⁻ EACA->LBS Competitive Binding (Molecular Mimicry)

Caption: Molecular mimicry of lysine by this compound (EACA).

References

The Pharmacokinetics of 6-Aminocaproic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminocaproic acid (also known as ε-aminocaproic acid or EACA) is a synthetic derivative of the amino acid lysine. It functions as an antifibrinolytic agent by inhibiting the conversion of plasminogen to plasmin, the primary enzyme responsible for the breakdown of fibrin clots.[1][2] This action stabilizes clots and is clinically utilized to control bleeding in various situations, including surgical procedures and in patients with certain bleeding disorders.[2] A thorough understanding of its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is critical for its safe and effective use. This guide provides a comprehensive overview of the pharmacokinetics of this compound, detailing quantitative data, experimental methodologies, and relevant physiological pathways.

Core Pharmacokinetic Parameters

The pharmacokinetic profile of this compound is characterized by rapid oral absorption, wide distribution, minimal metabolism, and primary excretion via the kidneys. The key quantitative parameters are summarized in the tables below.

Table 1: Absorption and Distribution of this compound
ParameterValueSpeciesRoute of AdministrationCitation
Bioavailability (F) ~100%HumanOral[3][4]
Time to Peak Plasma Concentration (Tmax) 1.2 ± 0.45 hoursHumanOral[3][5]
Peak Plasma Concentration (Cmax) after 5g oral dose 164 ± 28 mcg/mLHumanOral[3]
Volume of Distribution (Vd) 23.1 ± 6.6 LHumanOral[5]
Volume of Distribution (Vd) 30.0 ± 8.2 LHumanIntravenous[3]
Plasma Protein Binding Not significantly boundHuman-[6]
Table 2: Metabolism and Excretion of this compound
ParameterValueSpeciesCitation
Metabolism MinimalHuman[5]
Primary Metabolite Adipic acidHuman[3]
Percentage of Dose Excreted Unchanged in Urine ~65%Human[3][7]
Percentage of Dose Excreted as Adipic Acid in Urine ~11%Human[3][7]
Elimination Half-life (t½) ~2 hoursHuman[7]
Renal Clearance 116 mL/minHuman[3][7]
Total Body Clearance 169 mL/minHuman[3]

Signaling and Action Pathways

The primary mechanism of action of this compound is the inhibition of fibrinolysis. It also has a proposed, though less understood, effect on lipoprotein(a) levels.

Fibrinolysis Signaling Pathway

This compound exerts its antifibrinolytic effect by competitively inhibiting the binding of plasminogen and plasmin to fibrin. This prevents the degradation of the fibrin clot, thereby promoting hemostasis.

Fibrinolysis_Pathway cluster_0 Fibrinolytic System cluster_1 Inhibition by this compound Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Conversion Fibrin_Clot Fibrin Clot Plasmin->Fibrin_Clot Degrades Fibrin_Degradation_Products Fibrin Degradation Products Fibrin_Clot->Fibrin_Degradation_Products tPA_uPA tPA / uPA (Plasminogen Activators) tPA_uPA->Plasminogen Activates EACA This compound EACA->Plasminogen Inhibits binding to Fibrin EACA->Plasmin Inhibits binding to Fibrin

Inhibition of the Fibrinolysis Pathway by this compound.
Proposed Signaling Pathway for Lipoprotein(a) Reduction

Elevated levels of lipoprotein(a) [Lp(a)] are a risk factor for cardiovascular disease. This compound has been suggested to lower Lp(a) levels, potentially by interfering with its assembly. Lp(a) consists of an LDL-like particle containing apolipoprotein B-100 (ApoB) and a unique glycoprotein, apolipoprotein(a) [apo(a)]. The structural homology between apo(a) and plasminogen, particularly the presence of lysine-binding sites, is thought to be the target of this compound.

Lpa_Pathway cluster_0 Lipoprotein(a) Assembly cluster_1 Proposed Inhibition ApoA Apolipoprotein(a) ApoB Apolipoprotein B-100 (on LDL particle) ApoA->ApoB Binds to Lpa Lipoprotein(a) ApoB->Lpa Forms EACA This compound EACA->ApoA Binds to Lysine- binding sites EACA->Lpa Prevents formation

Proposed Mechanism of this compound in Reducing Lipoprotein(a).

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the pharmacokinetic properties of a drug. Below are outlines of key experimental protocols for studying this compound.

Pharmacokinetic Study Workflow

A typical clinical pharmacokinetic study to determine the bioavailability and other parameters of an orally administered drug like this compound follows a structured workflow.

PK_Workflow Start Start Subject_Screening Subject Screening and Informed Consent Start->Subject_Screening Dosing Drug Administration (Oral this compound) Subject_Screening->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma Separation and Storage Blood_Sampling->Sample_Processing Sample_Analysis Quantification of this compound (e.g., HPLC-UV) Sample_Processing->Sample_Analysis Data_Analysis Pharmacokinetic Modeling (Cmax, Tmax, AUC, t½) Sample_Analysis->Data_Analysis Report Study Report Generation Data_Analysis->Report End End Report->End

General Workflow for a this compound Pharmacokinetic Study.
Oral Bioavailability Study

Based on FDA guidance for bioequivalence studies of this compound tablets, a typical protocol would be as follows.[8]

  • Study Design: A single-dose, two-treatment, two-period crossover study in healthy adult male and non-pregnant, non-lactating female subjects under fasting conditions.[8]

  • Subjects: A sufficient number of healthy volunteers to provide statistical power, typically 24-36 subjects. Inclusion criteria would include age (e.g., 18-55 years), a body mass index within a normal range, and no clinically significant abnormalities on physical examination and laboratory tests. Exclusion criteria would include a history of bleeding disorders, thromboembolic events, renal impairment, or hypersensitivity to the drug.

  • Drug Administration: In each period, subjects receive a single oral dose of the test formulation or the reference standard (e.g., 1 gm this compound tablet) after an overnight fast of at least 10 hours.[8] A standardized meal is typically provided a few hours after dosing. A washout period of at least 7 half-lives (approximately 14 hours, but typically extended to 7 days in practice) separates the two treatment periods.

  • Blood Sampling: Venous blood samples are collected in tubes containing an appropriate anticoagulant (e.g., K2EDTA) at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).

  • Sample Handling and Analysis: Plasma is separated by centrifugation and stored frozen (e.g., at -70°C) until analysis. Plasma concentrations of this compound are determined using a validated analytical method, such as HPLC-UV.[9]

  • Pharmacokinetic Analysis: The primary pharmacokinetic parameters (Cmax, AUC0-t, and AUC0-∞) are calculated from the plasma concentration-time data for each subject and formulation. Statistical analysis, typically an analysis of variance (ANOVA), is performed on the log-transformed data. The 90% confidence intervals for the ratio of the geometric means (test/reference) for Cmax and AUC should fall within the acceptance range of 80-125% to establish bioequivalence.[8]

Determination of Plasma Protein Binding by Equilibrium Dialysis

Equilibrium dialysis is a standard method for determining the extent of drug binding to plasma proteins.[6]

  • Materials: Human plasma, phosphate-buffered saline (PBS, pH 7.4), this compound stock solution, and a multi-well equilibrium dialysis apparatus with semi-permeable membranes (e.g., molecular weight cutoff of 12-14 kDa).[6]

  • Procedure:

    • A stock solution of this compound is prepared and spiked into human plasma to achieve a clinically relevant concentration (e.g., 130 µg/mL).[7]

    • The dialysis unit consists of two chambers separated by a semi-permeable membrane. One chamber is filled with the drug-spiked plasma, and the other with an equal volume of PBS.[6]

    • The apparatus is sealed and incubated at 37°C with gentle agitation for a sufficient time to reach equilibrium (typically 4-6 hours).

    • At the end of the incubation, aliquots are taken from both the plasma and the buffer chambers.

    • To ensure matrix consistency for analysis, the buffer aliquot is mixed with an equal volume of blank plasma, and the plasma aliquot is mixed with an equal volume of PBS.

    • Proteins in the samples are precipitated using a solvent like acetonitrile.

    • The concentrations of this compound in the supernatants from both chambers are determined by a validated analytical method (e.g., LC-MS/MS).

  • Calculation: The percentage of unbound drug is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber at equilibrium. The percentage of protein binding is then calculated as 100% - % unbound.

Determination of Renal Clearance

Renal clearance is a measure of the volume of plasma from which a substance is completely removed by the kidneys per unit of time.

  • Study Design: A clinical study involving healthy volunteers or patients with normal renal function.

  • Procedure:

    • A known dose of this compound is administered, typically intravenously, to avoid confounding factors of absorption.

    • Serial blood samples are collected over a specified period to determine the plasma concentration-time profile of the drug.

    • Urine is collected over defined intervals (e.g., 0-2, 2-4, 4-8, 8-12, 12-24 hours) and the volume of each collection is recorded.

    • The concentration of this compound in both plasma and urine samples is measured using a validated analytical method.

  • Calculation:

    • The rate of urinary excretion for each collection interval is calculated by multiplying the urine concentration by the urine flow rate.

    • The renal clearance (CLr) for each interval is then calculated using the formula: CLr = (Rate of Excretion) / (Plasma Concentration at the midpoint of the interval).

    • The total renal clearance can also be calculated as the total amount of unchanged drug excreted in the urine divided by the total plasma AUC (Area Under the Curve). Since the renal clearance of this compound (116 mL/min) approximates the glomerular filtration rate (GFR), it suggests that the drug is primarily cleared by glomerular filtration with minimal tubular secretion or reabsorption.[3]

Analytical Methodologies

Accurate and precise quantification of this compound in biological matrices is fundamental to pharmacokinetic studies. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a commonly employed method.[1][9][10]

HPLC-UV Method for Quantification in Plasma
  • Sample Preparation: A simple protein precipitation step is often sufficient. An aliquot of plasma is mixed with a precipitating agent such as acetonitrile or perchloric acid. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The clear supernatant is then collected for injection into the HPLC system.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used.[11]

    • Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or formate buffer) and an organic modifier (e.g., acetonitrile or methanol) is common.[9][10]

    • Flow Rate: A typical flow rate is around 1 mL/min.[1]

    • Detection: UV detection at a low wavelength, such as 200 nm, is used as this compound lacks a strong chromophore.[1][9]

  • Validation: The method must be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.

Conclusion

This compound exhibits a favorable pharmacokinetic profile with rapid and complete oral absorption, wide distribution, limited metabolism, and efficient renal excretion of the unchanged drug. Its primary mechanism of action is the well-established inhibition of plasminogen activation, leading to the stabilization of fibrin clots. The potential for this compound to modulate lipoprotein(a) levels presents an interesting area for further investigation. The experimental protocols and analytical methods outlined in this guide provide a framework for the continued study and clinical application of this important antifibrinolytic agent. A thorough understanding of these pharmacokinetic and pharmacodynamic principles is paramount for optimizing therapeutic outcomes and ensuring patient safety.

References

6-Aminocaproic Acid: A Technical Guide to its Influence on Biological Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aminocaproic acid (EACA) is a synthetic derivative of the amino acid lysine, primarily recognized for its role as an antifibrinolytic agent.[1] Its principal mechanism of action involves the inhibition of plasminogen activation, a critical step in the fibrinolytic cascade responsible for the dissolution of blood clots.[2][3] This technical guide provides an in-depth analysis of the biological pathways modulated by this compound, with a focus on the fibrinolytic system. It presents quantitative data on its inhibitory effects, details key experimental protocols for assessing its activity, and visually represents the involved signaling pathways and experimental workflows. Furthermore, this document explores the effects of this compound on other biological molecules and its application in laboratory techniques, offering a comprehensive resource for researchers and professionals in drug development.

The Fibrinolytic Pathway: The Primary Target of this compound

The primary and most well-characterized biological pathway affected by this compound is the fibrinolytic system.[4] This system is responsible for the enzymatic breakdown of fibrin in blood clots, a process essential for maintaining blood vessel patency after tissue repair.[5]

Mechanism of Action

This compound functions as a competitive inhibitor of plasminogen activation.[2] It is a lysine analog that binds to the lysine-binding sites on plasminogen and plasmin.[6][7] This binding prevents plasminogen from attaching to fibrin, a necessary step for its activation into plasmin by tissue plasminogen activator (t-PA) and urokinase plasminogen activator (u-PA).[3][8] By inhibiting the formation of plasmin, this compound effectively halts the degradation of the fibrin clot, leading to its stabilization.[4] At higher concentrations, it can also non-competitively inhibit plasmin activity.[2]

Signaling Pathway Diagram

Fibrinolytic_Pathway Plasminogen Plasminogen Plasmin Plasmin tPA_uPA t-PA / u-PA (Plasminogen Activators) tPA_uPA->Plasmin activates Fibrin_clot Fibrin Clot FDPs Fibrin Degradation Products (FDPs) Fibrin_clot->FDPs EACA This compound (EACA) EACA->Plasminogen inhibits binding to fibrin EACA->tPA_uPA

Caption: The Fibrinolytic Pathway and the inhibitory action of this compound.

Quantitative Data on the Effects of this compound

The inhibitory effects of this compound on the fibrinolytic pathway have been quantified in various studies.

ParameterValueOrganism/SystemReference
IC50 (Streptokinase-induced Plasminogen Activation) 10 µMIn vitro[5]
Ki (Inhibition of Glu-Plasminogen binding to Streptokinase) 5.7 µMIn vitro[5]
Effective Concentration for Fibrinolysis Inhibition 61.5 µg/mLAsian Elephant Plasma[9]
Concentration for Inhibition of Fibrinolysis 0.13 mg/mL (0.99 mMol/L)Human Plasma[10]
Inhibition of Amidolytic Activity of Plasmin (H-D-Ala-Phe-Lys-EACA-NH2 derivative) IC50 = 0.02 mMIn vitro[7][11]

Clinical Efficacy in Cardiac Surgery

OutcomeThis compound GroupPlacebo/Control GroupP-valueStudy
Postoperative Thoracic Drainage Volume 649 ± 261 mL940 ± 626 mLp=0.003[12]
Postoperative Bleeding 660 ± 127 mL931 ± 113 mLp < 0.05[13]
D-dimer Levels (3h after CPB) 0.51 ± 0.15 mg/L1.13 ± 0.14 mg/Lp < 0.005[13]
Reduction in Total Blood Loss 240 mL less than placebo-p < 0.001[14]
Reduction in Rate of Transfusion 37% reduction vs placebo-p = 0.010[14]

Experimental Protocols

Chromogenic Plasminogen Activation Assay

This assay is used to determine the inhibitory effect of this compound on the activation of plasminogen.

Principle: Plasminogen is activated to plasmin by a plasminogen activator (e.g., t-PA, u-PA, or streptokinase). The resulting plasmin cleaves a chromogenic substrate, releasing a colored compound (p-nitroaniline), which can be measured spectrophotometrically at 405 nm. The rate of color development is proportional to the plasmin activity. This compound will inhibit the activation of plasminogen, leading to a decrease in the rate of color formation.[3][15]

Materials:

  • Microplate reader

  • 96-well microplates

  • Human plasminogen

  • Plasminogen activator (t-PA, u-PA, or streptokinase)

  • Chromogenic plasmin substrate (e.g., S-2251: H-D-Val-Leu-Lys-pNA)[1][16]

  • Tris buffer (pH 7.4)

  • This compound solutions of varying concentrations

  • Stop solution (e.g., 50% acetic acid)[15]

Procedure:

  • Prepare solutions of this compound at various concentrations in Tris buffer.

  • In a 96-well plate, add the Tris buffer, plasminogen, and the this compound solutions (or vehicle control).

  • Initiate the reaction by adding the plasminogen activator.

  • Immediately add the chromogenic substrate.

  • Incubate the plate at 37°C.

  • Measure the absorbance at 405 nm at regular intervals (kinetic assay) or after a fixed time point after adding a stop solution (endpoint assay).[15]

  • Plot the rate of reaction (or final absorbance) against the concentration of this compound to determine the IC50 value.

Chromogenic_Assay_Workflow start Start prep_reagents Prepare Reagents: - EACA dilutions - Plasminogen - Activator - Substrate start->prep_reagents plate_setup Plate Setup (96-well): Add Buffer, Plasminogen, EACA/Control prep_reagents->plate_setup initiate_reaction Initiate Reaction: Add Plasminogen Activator plate_setup->initiate_reaction add_substrate Add Chromogenic Substrate initiate_reaction->add_substrate incubate Incubate at 37°C add_substrate->incubate measure Measure Absorbance at 405 nm (Kinetic or Endpoint) incubate->measure analyze Analyze Data: Calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for a chromogenic plasminogen activation assay.

Euglobulin Lysis Time (ELT) Assay

This is a global assay that measures overall fibrinolysis.[17][18]

Principle: The euglobulin fraction of plasma, which contains fibrinogen, plasminogen, and plasminogen activators, is precipitated by acidification.[17] This fraction is then re-dissolved and clotted with thrombin. The time taken for the clot to lyse is the euglobulin lysis time. A prolonged lysis time indicates decreased fibrinolytic activity. It is important to note that a significant portion of this compound may be lost in the supernatant during the precipitation step, potentially underestimating its effect in this specific assay.[19]

Materials:

  • Citrated platelet-poor plasma

  • Acetic acid (e.g., 1%)

  • Borate buffer

  • Thrombin solution

  • Water bath at 37°C

  • Test tubes

Procedure:

  • Collect citrated blood and prepare platelet-poor plasma by centrifugation.

  • Dilute the plasma with chilled distilled water.

  • Acidify the diluted plasma with cold acetic acid to precipitate the euglobulin fraction.

  • Incubate on ice for at least 15 minutes.[18]

  • Centrifuge at 4°C to pellet the euglobulin precipitate.

  • Discard the supernatant and dissolve the precipitate in borate buffer.

  • Add thrombin to the resuspended euglobulin fraction to form a clot.

  • Incubate the tube in a 37°C water bath and record the time required for complete clot lysis.[18]

Other Affected Biological Pathways and Molecular Interactions

While the primary effect of this compound is on the fibrinolytic pathway, research has indicated its interaction with other biological molecules and its utility in specific laboratory techniques.

Lipoprotein(a)

Lipoprotein(a) [Lp(a)] is a lipoprotein particle implicated in cardiovascular disease.[20] It contains apolipoprotein(a) [apo(a)], which has a high degree of homology with plasminogen, including multiple kringle 4 repeats that possess lysine-binding sites.[8][21] this compound, as a lysine analog, can bind to these sites on apo(a).[8] Studies have shown that high concentrations of this compound can act as a chemical chaperone for apo(a), increasing its secretion from hepatocytes by preventing its pre-secretory degradation in the endoplasmic reticulum.[21] This interaction suggests a potential role for this compound in modulating Lp(a) metabolism, although this is not its therapeutic application.

EACA_ApoA_Interaction ApoA Apolipoprotein(a) (Apo(a)) ER Endoplasmic Reticulum (ER) ApoA->ER Degradation Pre-secretory Degradation ER->Degradation Secretion Apo(a) Secretion ER->Secretion EACA This compound (EACA) EACA->ApoA binds to Kringle domains EACA->Degradation inhibits EACA->Secretion promotes

Caption: Logical relationship of this compound's effect on Apolipoprotein(a) metabolism.

Application in Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE)

This compound is a component of the buffers used in Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE), a technique for separating protein complexes in their native state.[2][6] In this context, it is not used for its antifibrinolytic properties but to improve the solubilization of membrane protein complexes and to maintain the stability of protein-protein interactions during electrophoresis.[22][23] It is typically used in the cathode buffer and sample loading buffer.[22]

Conclusion

This compound is a well-established antifibrinolytic agent with a clear mechanism of action centered on the inhibition of plasminogen activation. Its primary impact is on the fibrinolytic pathway, leading to the stabilization of blood clots, an effect that has been quantified and clinically utilized for the management of bleeding disorders. The experimental protocols detailed herein provide a framework for the continued investigation of its efficacy and mechanism. Furthermore, the interactions of this compound with other molecules like lipoprotein(a) and its application in biochemical techniques such as BN-PAGE highlight its broader biological and chemical significance beyond hemostasis. This guide serves as a comprehensive technical resource for researchers and drug development professionals, fostering a deeper understanding of the multifaceted biological effects of this compound.

References

A Technical Guide to 6-Aminocaproic Acid as a Protease Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aminocaproic acid (also known as epsilon-aminocaproic acid or EACA) is a synthetic derivative of the amino acid lysine that functions as a potent protease inhibitor, primarily targeting the fibrinolytic system.[1][2] Its principal mechanism involves the competitive inhibition of plasminogen activation and, to a lesser extent, the direct inhibition of plasmin.[3][4] By binding to the lysine-binding sites on plasminogen and plasmin, this compound effectively prevents the breakdown of fibrin clots, making it a cornerstone of antifibrinolytic therapy.[1][5] This technical guide provides an in-depth overview of its mechanism of action, quantitative inhibition data, relevant signaling pathways, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound is a structural analog of the amino acid lysine.[2] This structural similarity is the basis for its inhibitory function. The key enzymes in the fibrinolytic cascade, plasminogen and its active form plasmin, possess specific "kringle" domains that contain lysine-binding sites (LBS).[3] These sites are crucial for binding to fibrin, which localizes the fibrinolytic activity to the clot.[1]

This compound competitively binds to these lysine-binding sites on both plasminogen and plasmin.[1][3] This binding has a dual inhibitory effect:

  • Inhibition of Plasminogen Activation: By occupying the lysine-binding sites on plasminogen, this compound prevents plasminogen from binding to fibrin. This sequestration inhibits its activation to plasmin by tissue plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA).[1][3][6]

  • Inhibition of Plasmin Activity: At higher concentrations, this compound can also directly inhibit the activity of plasmin, preventing it from degrading the fibrin matrix.[3][7]

The primary effect is the inhibition of plasminogen activation, which effectively halts the fibrinolytic cascade before it can significantly degrade a stable fibrin clot.[1][3]

cluster_0 Mechanism of Action cluster_1 Consequence Plasminogen Plasminogen (with Lysine-Binding Sites) Fibrin Fibrin Clot Plasminogen->Fibrin Binds via LBS Blocked_Plasminogen Blocked Plasminogen Plasminogen_Bound Plasminogen Bound to Fibrin Activation Activation to Plasmin by tPA/uPA Plasminogen_Bound->Activation EACA This compound (Lysine Analog) EACA->Plasminogen Competitively Binds to LBS Inhibition Inhibition of Plasminogen Activation Blocked_Plasminogen->Inhibition

Figure 1: Competitive inhibition of plasminogen binding by this compound.

Quantitative Inhibition Data

The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The reported IC50 values can vary based on the experimental conditions, such as the assay type and substrate used.

Target Enzyme/ProcessInhibitorIC50 Value (mol/L)Notes
tPA-mediated FibrinolysisThis compound1.6 x 10⁻⁴Measured via thromboelastography in reference plasma.[8][9]
Amidolytic Activity of PlasminH-d-Ala-Phe-Lys-EACA-NH₂ (a derivative)2.0 x 10⁻⁵Demonstrates that derivatives can have significantly higher potency.[10][11]

Note: While this compound is a widely used inhibitor, specific Kᵢ (inhibition constant) values are not as commonly reported in general literature as IC50 values from functional assays.

The Fibrinolytic Pathway and its Inhibition

The fibrinolytic system is responsible for the dissolution of fibrin clots, a critical process for maintaining blood vessel patency after tissue repair. The central enzyme in this pathway is plasmin, which is generated from its inactive zymogen, plasminogen.

Key steps in the pathway include:

  • Plasminogen Activators: Tissue plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA) are serine proteases that convert plasminogen to plasmin.[1][12] tPA is primarily involved in dissolving clots within the vasculature, while uPA is more associated with extracellular matrix remodeling.[12]

  • Plasmin Generation: On the surface of a fibrin clot, both plasminogen and tPA bind, leading to efficient plasmin generation.[13]

  • Fibrin Degradation: Plasmin cleaves the fibrin mesh into soluble fibrin degradation products, leading to the dissolution of the clot.

This compound acts as an exogenous inhibitor by preventing the binding of plasminogen to fibrin, thereby blocking the amplification of plasmin generation on the clot surface.[3][14]

Plasminogen Plasminogen Plasmin Plasmin Fibrin Fibrin Clot Plasmin->Fibrin Degrades FDPs Fibrin Degradation Products tPA tPA tPA->Plasmin Activates uPA uPA uPA->Plasmin Activates EACA This compound EACA->Plasminogen Inhibits Binding to Fibrin PAI1 PAI-1 PAI1->tPA Inhibits PAI1->uPA Inhibits AntiPlasmin α2-Antiplasmin AntiPlasmin->Plasmin Inhibits

Figure 2: Inhibition of the Fibrinolytic Pathway by this compound.

Experimental Protocols

The inhibitory effect of this compound on the fibrinolytic system can be quantified using various in vitro assays. A common and straightforward method is the chromogenic plasminogen activation assay.

Protocol: Chromogenic Assay for tPA-Mediated Plasminogen Activation

Objective: To determine the inhibitory effect of this compound on the rate of plasmin generation by tPA.

Principle: This assay measures the activity of plasmin through the cleavage of a synthetic chromogenic substrate. tPA activates plasminogen to plasmin. The newly formed plasmin then cleaves the chromogenic substrate, releasing a colored compound (typically p-nitroaniline), which can be measured spectrophotometrically at 405 nm. The rate of color development is proportional to the rate of plasmin generation. The presence of an inhibitor like this compound will reduce this rate.[15][16]

Materials:

  • Human Glu-plasminogen

  • Human two-chain tissue plasminogen activator (tPA)

  • Chromogenic plasmin substrate (e.g., S-2251)

  • This compound (stock solution and serial dilutions)

  • Assay Buffer (e.g., Tris-HCl, pH 7.4, with Tween 80)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation: Prepare working solutions of plasminogen, tPA, and the chromogenic substrate in the assay buffer. Prepare serial dilutions of this compound to test a range of concentrations.

  • Assay Setup: In a 96-well microplate, add the following to each well in the specified order:

    • Assay Buffer

    • This compound solution (or buffer for control wells)

    • Plasminogen solution

  • Initiation: Add the tPA solution to all wells to initiate the activation of plasminogen.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10 minutes) at 37°C to allow for initial plasmin generation.

  • Substrate Addition: Add the chromogenic substrate to all wells.

  • Kinetic Measurement: Immediately place the microplate in a pre-warmed (37°C) plate reader. Measure the change in absorbance at 405 nm over time (e.g., every 30 seconds for 30 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (Vmax) for each concentration of this compound from the linear portion of the absorbance vs. time curve.

    • Plot the reaction rate as a percentage of the uninhibited control against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

start Start prep Prepare Reagents: - Plasminogen - tPA - Substrate - EACA dilutions start->prep setup Add Buffer, EACA, and Plasminogen to 96-well plate prep->setup initiate Add tPA to initiate reaction setup->initiate incubate Incubate at 37°C initiate->incubate add_substrate Add Chromogenic Substrate incubate->add_substrate read Kinetic Read at 405 nm add_substrate->read analyze Calculate Reaction Rates and Determine IC50 read->analyze end End analyze->end

Figure 3: Experimental workflow for a chromogenic plasminogen activation assay.

Conclusion

This compound remains a vital tool in both clinical practice and research as a well-characterized protease inhibitor. Its specific, competitive inhibition of plasminogen activation through its interaction with lysine-binding sites provides a targeted mechanism for controlling fibrinolysis. Understanding its quantitative inhibitory properties and the experimental methods used to assess its activity is crucial for its application in drug development and for researchers investigating the complexities of the fibrinolytic system.

References

Initial Studies on the Therapeutic Potential of 6-Aminocaproic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminocaproic acid (also known as ε-aminocaproic acid or EACA) is a synthetic derivative and analogue of the amino acid lysine.[1][2] First described as a therapeutic agent in 1959, its primary and most well-established mechanism of action is the inhibition of fibrinolysis, the process of blood clot breakdown.[2][3] This property makes it a valuable tool in the management of various bleeding disorders.[1] Marketed under the brand name Amicar, this compound is approved by the U.S. Food and Drug Administration (FDA) for treating acute bleeding due to elevated fibrinolytic activity.[1][4]

This technical guide provides an in-depth overview of the foundational studies that have explored the therapeutic potential of this compound. It covers its core mechanism of action, pharmacokinetic profile, key preclinical and clinical findings, and the experimental protocols employed in this research.

Core Mechanism of Action: Antifibrinolysis

The therapeutic effect of this compound is principally exerted through its potent inhibition of the fibrinolytic system.[5] As a lysine analogue, it competitively and reversibly binds to the lysine-binding sites on plasminogen.[6][7] This action prevents plasminogen from binding to fibrin, thereby blocking its conversion to plasmin, the active enzyme responsible for degrading fibrin clots.[8][9] To a lesser extent, it also possesses antiplasmin activity.[5][10] By stabilizing existing blood clots against premature dissolution, this compound is effective in controlling hemorrhage in conditions characterized by excessive fibrinolysis.[4][8]

cluster_pathway Fibrinolytic Pathway cluster_inhibition Inhibition by this compound Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation Fibrin Fibrin (Clot) Plasmin->Fibrin Degrades FDPs Fibrin Degradation Products Fibrin->FDPs Results in tPA Plasminogen Activators (e.g., tPA) tPA:e->Plasmin:w EACA This compound (Lysine Analogue) EACA->Plasminogen Binds to & Blocks Lysine Binding Sites

Caption: Mechanism of this compound in the Fibrinolytic Pathway.

Pharmacokinetic and Toxicological Profile

This compound is rapidly absorbed following oral administration and is primarily eliminated unchanged via renal excretion.[11][12] Its pharmacokinetic properties are summarized below.

Quantitative Pharmacokinetic Data
ParameterValueSource
Bioavailability (Oral) Complete (F=1)[5][11][12]
Time to Peak Plasma Conc. 1.2 ± 0.45 hours[5][12]
Biological Half-Life Approximately 2 hours[10][11]
Apparent Volume of Dist. 23.1 ± 6.6 L (Oral); 30.0 ± 8.2 L (IV)[5][12]
Metabolism 11% appears as the metabolite adipic acid[11][12]
Primary Route of Excretion Renal (65% as unchanged drug)[11][12]
Plasma Clearance 169 mL/min[10][11]
Toxicology Summary

Animal studies have provided insights into the toxicological profile of this compound. High intravenous doses were lethal in mice, rats, and dogs.[5] Prolonged administration has been associated with myopathy, including skeletal muscle weakness and necrosis of muscle fibers, highlighting the need to monitor creatine phosphokinase (CPK) levels during long-term therapy.[5][12]

Preclinical Research

Initial preclinical studies were crucial in establishing the neuroprotective potential of this compound beyond its hemostatic effects. A key area of investigation has been its role in mitigating surgically induced brain injury (SBI).

Study: Neuroprotection in a Rat Model of Surgically Induced Brain Injury

One study investigated the efficacy of this compound as a pretreatment neuroprotective agent in a rat model of SBI.[13] The rationale was that plasmin, a serine protease, contributes to cerebral edema and blood-brain barrier disruption; as an antifibrinolytic, this compound could reduce active plasmin levels and preserve the neurovascular unit.[13]

  • Animal Model: Male Sprague-Dawley rats were used.[13]

  • Group Allocation: Animals were randomly assigned to four groups: (1) Sham, (2) SBI, (3) SBI + Low-Dose EACA (150 mg/kg), and (4) SBI + High-Dose EACA (450 mg/kg).[13]

  • Surgical Procedure: SBI was induced via a partial right frontal lobe resection through a frontal craniotomy.[13] The sham group underwent the craniotomy without resection.

  • Drug Administration: EACA or placebo was administered prior to the surgical procedure.

  • Postoperative Assessment: At 24 hours post-surgery, assessments included neurobehavioral testing and measurement of brain water content (cerebral edema).[13]

cluster_workflow Experimental Workflow: Preclinical SBI Study start Start: Male Sprague-Dawley Rats randomization Randomization (n=7 per group) start->randomization group1 Group 1: Sham randomization->group1 Sham group2 Group 2: SBI Control randomization->group2 Control group3 Group 3: SBI + Low-Dose EACA (150 mg/kg) randomization->group3 Low Dose group4 Group 4: SBI + High-Dose EACA (450 mg/kg) randomization->group4 High Dose procedure Surgical Procedure: Frontal Lobe Resection (SBI) or Sham Surgery group1->procedure group2->procedure group3->procedure group4->procedure assessment 24h Post-Op Assessment procedure->assessment outcome1 Neurobehavioral Testing assessment->outcome1 outcome2 Brain Water Content (Edema Measurement) assessment->outcome2 analysis Data Analysis & Comparison outcome1->analysis outcome2->analysis

Caption: Workflow for Preclinical Surgically Induced Brain Injury (SBI) Study.
Preclinical Findings

The results at 24 hours demonstrated that pretreatment with both low and high doses of this compound significantly reduced brain water content and improved neurobehavioral function compared to the untreated SBI group.[13] This suggests a potential therapeutic application for mitigating iatrogenic injury during neurosurgical procedures.[13]

Study ModelTreatment GroupsKey Quantitative FindingsConclusion
Rat Surgically Induced Brain Injury [13]Sham, SBI, SBI + 150 mg/kg EACA, SBI + 450 mg/kg EACABoth EACA doses led to a statistically significant reduction in brain water content compared to the SBI control group.EACA may be a useful pre-therapeutic agent for reducing cerebral edema and neurological deficits following brain surgery.

Clinical Studies and Therapeutic Applications

The primary therapeutic utility of this compound is in the management of acute bleeding. Its efficacy has been evaluated in various clinical settings, from inherited bleeding disorders to surgery-associated hemorrhage.

Use in Inherited Bleeding Disorders

This compound is frequently used as an adjunctive, off-label therapy to manage bleeding in patients with hemophilia and von Willebrand disease, particularly for bleeding in mucous membranes such as the mouth during dental procedures.[8][9] The National Bleeding Disorders Foundation recommends administering a factor concentrate first to form a clot, followed by this compound to preserve it.[8][9]

Use in Traumatic Hyphema

A significant area of study has been the use of this compound to prevent recurrent hemorrhage in patients with traumatic hyphema (blood in the anterior chamber of the eye).[1]

A phase III multicenter, randomized, placebo-controlled clinical trial was conducted to determine the safety and efficacy of a topical formulation (Caprogel).[14]

  • Objective: To evaluate if topical this compound reduces the rate of rebleeding in traumatic hyphema.[14]

  • Design: A double-masked, placebo-controlled trial.[14]

  • Participants: 51 patients were enrolled before the trial was terminated.[14]

  • Intervention: Patients were randomly assigned to a 5-day treatment with either topical this compound gel or a placebo gel.[14]

  • Main Outcome Measure: The rate of secondary hemorrhage (rebleeding).[14]

cluster_trial Clinical Trial Flowchart: Topical EACA for Traumatic Hyphema patients Patients Presenting with Traumatic Hyphema randomize Random Assignment (Double-Masked) patients->randomize treatment_grp Treatment Group (n=24) Topical this compound Gel randomize->treatment_grp Treatment placebo_grp Placebo Group (n=27) Placebo Gel randomize->placebo_grp Placebo intervention 5-Day Treatment Period treatment_grp->intervention placebo_grp->intervention followup Daily Monitoring + Post-Treatment Follow-up (24h & 48h) intervention->followup outcome Primary Outcome Assessment: Rate of Rebleeding followup->outcome analysis Efficacy & Safety Analysis outcome->analysis

Caption: Flowchart for the Phase III Trial of Topical EACA in Traumatic Hyphema.
Summary of Key Clinical Trial Data

IndicationStudy DesignTreatment ArmsKey Quantitative OutcomeConclusion
Traumatic Hyphema [14]Phase III, Randomized, Placebo-ControlledTopical EACA (n=24) vs. Placebo (n=27)Rebleeding Rate: 8% in EACA group vs. 30% in placebo group.Topical EACA is safe and shows a trend towards reducing the rebleeding rate. A larger trial is needed for definitive conclusions.
Bleeding in Infants on ECMO [15][16]Multi-institutional, Randomized, BlindedEACA (100 mg/kg load, then 25 mg/kg/h) (n=13) vs. Placebo (n=16)Incidence of significant intracranial hemorrhage (ICH): 23% in EACA group vs. 12.5% in placebo group (no statistical difference).EACA use in neonates on ECMO is safe but may not decrease the overall incidence of hemorrhagic complications.
Cerebral Hemorrhage [17][18]Comparative StudyMannitol + EACA (n=61) vs. EACA alone (n=61)Higher total efficacy and improved neurological scores in the combination group.The combination therapy appears efficacious. (Note: This study was later retracted due to evidence of systematic manipulation of the publication process) [19]
Other Investigated Therapeutic Areas
  • Perioperative Bleeding: this compound is commonly used off-label to reduce bleeding and transfusion needs during major surgeries, especially cardiac surgery.[4][9]

  • Hematological Malignancy: A retrospective review suggests that it may be a relatively safe adjunct for managing bleeding in patients with refractory thrombocytopenia.[20]

  • Hereditary Angioedema: It has been used for long-term prophylaxis in adults with this condition.[9]

Conclusion and Future Directions

Initial studies have firmly established this compound as an effective antifibrinolytic agent with a primary therapeutic role in controlling acute bleeding across a range of clinical scenarios. Its mechanism as a lysine analogue that inhibits plasminogen activation is well-understood. While its efficacy in managing hemorrhage in settings like dental surgery for hemophiliacs and perioperative care is widely accepted, its benefit in other areas, such as preventing complications in neonates on ECMO, remains less certain.

Preclinical research has unveiled a potential neuroprotective role for this compound, particularly in mitigating surgically induced brain injury, which warrants further investigation to clarify optimal dosing and mechanisms. Future research should focus on larger, well-designed randomized controlled trials to validate its efficacy in these emerging applications and to better define its risk-benefit profile compared to other antifibrinolytics like tranexamic acid.[2][21]

References

Methodological & Application

Optimal Concentration of 6-Aminocaproic Acid for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminocaproic acid (EACA), a synthetic derivative of the amino acid lysine, is a well-established antifibrinolytic agent.[1] Its primary mechanism of action involves the inhibition of plasminogen activation, thereby preventing the dissolution of fibrin clots.[2] Beyond its hemostatic applications, EACA is utilized in cell culture experiments to modulate proteolytic activity, particularly in studies involving fibrin-based matrices, cell migration, and tissue engineering.[3] This document provides detailed application notes and protocols for the use of this compound in cell culture, with a focus on determining its optimal concentration for various experimental setups.

Mechanism of Action

This compound functions as a competitive inhibitor of plasminogen activators and, to a lesser extent, plasmin. It binds to the lysine-binding sites on plasminogen, preventing its conformational change and subsequent conversion to plasmin. This action effectively inhibits the degradation of fibrin. In cell culture, this property is valuable for maintaining the integrity of fibrin scaffolds or for studying cellular processes that are influenced by plasmin-mediated proteolysis.

Data Presentation: Quantitative Effects of this compound in Cell Culture

The optimal concentration of this compound is highly dependent on the cell type and the specific experimental goals. The following table summarizes key quantitative data from various studies.

Cell Type/SystemApplicationConcentrationObserved EffectCitation
Rama 37 cellsCell Migration Assay10 mMInhibition of cell migration.
Human Mesenchymal Stem Cells (hMSCs)Chondrogenic Differentiation5 µMNo significant effect on the chondrogenic differentiation process.
MCF-7 (Breast Cancer) & FibroblastsCytotoxicity Assay20 mMCytotoxic activity observed for EACA derivatives (H-EACA-L-Leu-OH and H-EACA-L-Nle-OH).[2]
Neonatal Aortic Rat Smooth Muscle CellsFibrin Degradation InhibitionNot specifiedUsed to inhibit fibrin degradation by the cells in a fibrin-based media equivalent.[3]
Breast Cancer Cell Lines (MCF-7, T47D, MDA-231)Cell Growth Inhibition25 - 200 mMA related compound (ACCA) showed dose-dependent inhibition of cell growth.

Note: Direct IC50 values for this compound on a wide range of cell lines are not extensively reported in the literature. Researchers are encouraged to perform dose-response studies to determine the optimal concentration for their specific cell type and assay.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration using a Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on a specific cell line and to identify a suitable concentration range for further experiments.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (EACA)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in sterile water or PBS.

    • Prepare a series of dilutions of EACA in complete culture medium. A suggested starting range is from 1 µM to 20 mM.

    • Remove the medium from the wells and add 100 µL of the EACA dilutions to the respective wells. Include wells with medium only (no cells) as a blank and wells with cells in medium without EACA as a negative control.

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently by pipetting up and down.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the cell viability against the log of the EACA concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 2: Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol describes a method to assess the effect of this compound on cell migration.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (EACA)

  • Phosphate-buffered saline (PBS)

  • 6-well or 12-well cell culture plates

  • 200 µL pipette tips

  • Microscope with a camera

Procedure:

  • Cell Seeding:

    • Seed cells in a 6-well or 12-well plate at a density that will result in a confluent monolayer after 24-48 hours.

    • Incubate at 37°C in a 5% CO₂ incubator.

  • Creating the "Wound":

    • Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight scratch or "wound" across the center of the cell monolayer.

    • Gently wash the wells with PBS to remove any detached cells.

  • Treatment with this compound:

    • Replace the PBS with fresh culture medium containing the desired concentration of EACA. Based on existing data, a starting concentration of 10 mM can be used, with a range of concentrations tested based on the results of the viability assay. Include an untreated control well.

  • Image Acquisition and Analysis:

    • Immediately after adding the treatment, capture images of the wound at designated locations (it is helpful to mark the plate for consistent imaging). This is the 0-hour time point.

    • Return the plate to the incubator.

    • Capture images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours).

    • Measure the width of the wound at each time point for each condition.

    • Calculate the percentage of wound closure relative to the initial wound width.

    • Compare the rate of migration between the EACA-treated and control groups.

Signaling Pathways and Visualizations

Antifibrinolytic Signaling Pathway of this compound

The primary and well-characterized pathway influenced by this compound is the fibrinolytic system. EACA prevents the conversion of plasminogen to plasmin, thereby inhibiting the breakdown of fibrin.

Antifibrinolytic_Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin converts to Fibrin Fibrin Plasmin->Fibrin degrades FDP Fibrin Degradation Products Fibrin->FDP tPA_uPA tPA / uPA (Plasminogen Activators) tPA_uPA->Plasminogen activates EACA This compound (EACA) EACA->Plasminogen inhibits activation

Antifibrinolytic action of this compound.
General Experimental Workflow for Cell Culture Experiments

The following diagram illustrates a typical workflow for investigating the effects of this compound in a cell culture setting.

Experimental_Workflow start Start cell_culture Cell Culture (Select appropriate cell line) start->cell_culture dose_response Dose-Response Study (e.g., MTT Assay) cell_culture->dose_response determine_conc Determine Optimal Non-Toxic Concentration Range dose_response->determine_conc functional_assay Functional Assay (e.g., Migration, Invasion, Differentiation) determine_conc->functional_assay data_analysis Data Analysis and Interpretation functional_assay->data_analysis end End data_analysis->end

Workflow for EACA cell culture experiments.
General IL-6/JAK/STAT3 Signaling Pathway

While direct evidence for this compound's modulation of the STAT3 pathway is limited, this pathway is crucial in inflammation and cell proliferation. Investigating the potential effects of EACA on this pathway, especially in inflammatory or cancer models, could be a valuable area of research.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6R IL-6 Receptor gp130 gp130 IL6R->gp130 associates JAK JAK gp130->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 dimerizes Gene_Expression Target Gene Expression (Proliferation, Survival, etc.) pSTAT3->Gene_Expression translocates and activates transcription IL6 IL-6 IL6->IL6R binds

Overview of the IL-6/JAK/STAT3 signaling pathway.

Conclusion

The optimal concentration of this compound for cell culture experiments is context-dependent and requires empirical determination. For applications requiring the inhibition of fibrinolysis without affecting cell viability, concentrations in the low micromolar to low millimolar range (e.g., 5 µM to 10 mM) have been reported to be effective in specific models. However, at higher concentrations (e.g., 20 mM), cytotoxic effects may be observed. It is imperative for researchers to perform thorough dose-response studies to identify the appropriate concentration that achieves the desired biological effect without compromising cellular health in their specific experimental system. The provided protocols and pathway diagrams serve as a guide for designing and conducting these essential preliminary experiments.

References

6-Aminocaproic Acid: A Key Reagent for High-Resolution Blue Native PAGE

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE) is a powerful technique for the separation of protein complexes in their native and active state.[1] Originally developed by Schägger and von Jagow, this method utilizes the anionic dye Coomassie Brilliant Blue G-250 to impart a negative charge on protein complexes, enabling their separation by size in a polyacrylamide gel without denaturation.[2] A critical component in many BN-PAGE protocols is 6-aminocaproic acid (also known as ε-aminocaproic acid), which significantly enhances the resolution and quality of the separation, particularly for membrane protein complexes.[1]

Application Notes

Mechanism of Action

The primary role of this compound in BN-PAGE is to improve the solubilization and prevent the aggregation of protein complexes during electrophoresis.[3][4] While Coomassie G-250 is essential for providing the necessary negative charge for migration, it can also lead to the precipitation of some protein complexes. This compound, a zwitterionic molecule, is thought to interact with both the protein complexes and the Coomassie dye. This interaction helps to maintain the solubility of the complexes and prevents them from aggregating, which would otherwise result in streaking and poor resolution in the gel.[4] Additionally, this compound has been noted to act as a serine protease inhibitor, which can be beneficial during sample preparation, although this is not its primary function in the gel itself.[5][6]

Benefits of Using this compound
  • Improved Resolution: By preventing protein aggregation, this compound leads to sharper bands and better-resolved protein complexes.[4]

  • Enhanced Solubilization: It is particularly effective in improving the solubilization of membrane protein complexes, which are notoriously difficult to work with.[1]

  • Versatility: Its use is compatible with the analysis of a wide range of protein complexes, from soluble proteins to large membrane-bound supercomplexes, such as those of the mitochondrial respiratory chain.[1]

Quantitative Data Summary

The concentration of this compound can be critical for optimal results and often varies depending on the specific application and the nature of the protein complexes being studied. The following table summarizes typical concentrations used in various components of the BN-PAGE workflow.

Buffer ComponentTypical this compound ConcentrationKey PurposeReference(s)
Sample Solubilization Buffer750 mMEnhances solubilization of membrane proteins during initial extraction.[1]
Sample Loading Buffer750 mMMaintains solubility of protein-dye complexes upon loading.[7]
Gel Buffer (Resolving Gel)500 mMPrevents protein aggregation during electrophoresis.[4][3][4]
Cathode Buffer Additive50 mM (in some protocols)Can further improve resolution for certain applications.[8]

Experimental Protocols

The following are detailed protocols for performing BN-PAGE with the inclusion of this compound. These protocols are based on established methods and can be adapted for specific experimental needs.

Reagent Preparation

1. Sample Solubilization Buffer (Buffer A):

  • 750 mM this compound

  • 50 mM Bis-Tris/HCl, pH 7.0

  • Protease inhibitors (e.g., 1 mM PMSF, 1 µg/mL leupeptin, 1 µg/mL pepstatin)[2]

2. 5% Coomassie Blue G-250 Stock:

  • 5% (w/v) Coomassie Brilliant Blue G-250 in 750 mM this compound.[7]

3. 3x Gel Buffer:

  • 150 mM Bis-Tris, pH 7.0

  • 1.5 M this compound[3]

4. Cathode Buffer (Blue):

  • 50 mM Tricine

  • 15 mM Bis-Tris, pH 7.0

  • 0.02% Coomassie Brilliant Blue G-250[9]

5. Anode Buffer:

  • 50 mM Bis-Tris, pH 7.0[9]

Sample Preparation
  • Isolate mitochondria or prepare cell/tissue lysates according to standard protocols.

  • Resuspend the pellet at a protein concentration of approximately 1 mg/mL in ice-cold Sample Solubilization Buffer.[1]

  • Add a non-ionic detergent (e.g., 1% n-dodecyl-β-D-maltoside) to the sample.[1]

  • Incubate on ice for 30 minutes to solubilize protein complexes.[9]

  • Centrifuge at high speed (e.g., 72,000 x g) for 30 minutes at 4°C to pellet any insoluble material.[9]

  • Carefully transfer the supernatant to a new, pre-chilled tube.

  • Add the 5% Coomassie Blue G-250 stock to the supernatant to a final detergent-to-dye ratio of approximately 8:1 (g/g).[6] Mix gently.

Gel Casting (Example for a 4-13% Gradient Gel)
  • Prepare two acrylamide solutions for the gradient: a "light" (4%) and a "heavy" (13%) solution, both containing 1x Gel Buffer (diluted from the 3x stock).

  • Use a gradient mixer and a peristaltic pump to cast the gradient gel between two glass plates.

  • Overlay the resolving gel with water-saturated butanol to ensure a flat surface.

  • After polymerization, remove the butanol and cast a stacking gel (e.g., 3.3%) on top.[3] Insert a comb to create the sample wells.

Electrophoresis
  • Assemble the gel cassette in the electrophoresis tank and fill the inner (cathode) and outer (anode) chambers with the appropriate cold buffers.

  • Carefully load the prepared samples into the wells.

  • Begin electrophoresis at a low constant voltage (e.g., 100 V) in a cold room or with a cooling unit until the sample front has entered the resolving gel.[3]

  • Increase the voltage to a higher constant setting (e.g., 250 V) and continue the run until the dye front reaches the bottom of the gel. The current should not exceed 15 mA per gel.[3]

  • For applications such as Western blotting, it is recommended to replace the blue cathode buffer with a colorless version (lacking Coomassie G-250) after the protein complexes have migrated approximately one-third of the way through the resolving gel. This minimizes Coomassie interference with antibody detection.[3]

Visualizations

BN_PAGE_Workflow cluster_prep Sample Preparation cluster_gelelectro Gel Electrophoresis cluster_analysis Downstream Analysis start Isolate Mitochondria/ Cell Lysate solubilize Solubilize with Detergent & this compound start->solubilize centrifuge Centrifuge to Remove Debris solubilize->centrifuge add_coomassie Add Coomassie G-250 & this compound centrifuge->add_coomassie load_sample Load Sample add_coomassie->load_sample cast_gel Cast Gradient Gel with this compound cast_gel->load_sample run_electro Run Electrophoresis load_sample->run_electro in_gel_activity In-Gel Activity Assay run_electro->in_gel_activity western_blot Western Blotting run_electro->western_blot mass_spec Mass Spectrometry run_electro->mass_spec Mechanism_of_Action cluster_components Molecular Components cluster_interaction Interaction & Outcome protein Protein Complex interaction Ternary Interaction protein->interaction coomassie Coomassie G-250 coomassie->interaction aca This compound aca->interaction soluble_complex Soluble, Negatively Charged Complex interaction->soluble_complex Prevents Aggregation

References

Application Notes: 6-Aminocaproic Acid for Preventing Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

6-Aminocaproic acid, also known as epsilon-aminocaproic acid (EACA), is a synthetic derivative of the amino acid lysine.[1][2] It is widely recognized as a protease inhibitor, primarily utilized for its antifibrinolytic properties by preventing the breakdown of blood clots.[1][3] In a research and drug development context, it serves as a valuable reagent for preventing the degradation of target proteins during extraction and purification processes. Its action is particularly relevant for inhibiting serine proteases, with a pronounced effect on plasmin.[1]

Mechanism of Action

The primary mechanism by which this compound prevents proteolysis is through the competitive inhibition of plasminogen activation.[3][4] As a lysine analog, it binds reversibly to the lysine-binding sites within the kringle domains of plasminogen.[4] This binding action has two main consequences:

  • Blocks Plasminogen-Fibrin Interaction: It prevents plasminogen from binding to fibrin, a necessary step for its localized activation into plasmin on the clot surface.[4]

  • Inhibits Plasminogen Activators: It interferes with the ability of plasminogen activators (like tPA and uPA) to convert plasminogen into the active serine protease, plasmin.[5]

While its main role is preventing the formation of plasmin, this compound can also directly inhibit plasmin activity to a lesser degree, although this effect is considerably weaker than its impact on plasminogen activation.[5]

Quantitative Data on Inhibitory Activity

The efficacy of this compound and its derivatives varies depending on the specific enzyme and assay conditions. The following table summarizes key quantitative data.

CompoundTarget/AssayEffective Concentration / IC50Source(s)
This compound (EACA) Fibrinolysis Inhibition (Asian Elephant Plasma)Effective Concentration: 61.5 µg/mL[3]
This compound (EACA) Serine Protease Amidolytic Activity (Plasmin, Thrombin, etc.)No significant inhibition observed up to 20 mM[4]
This compound (EACA) Lysis Buffer Additive for Protein Extraction5 mM[2]
H-d-Ala-Phe-Lys-EACA-NH₂ (EACA Derivative)Plasmin Amidolytic ActivityIC50 = 0.02 mM[4][6][7]
H-d-Ala-Phe-Lys-EACA-OH (EACA Derivative)Plasmin Amidolytic ActivityIC50 = 3.37 mM[4]

Key Signaling Pathways and Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use.

Mechanism_of_Action cluster_0 Plasminogen Plasminogen Fibrin Fibrin (Clot) Plasminogen->Fibrin Binds to Plasmin Plasmin Plasminogen->Plasmin Degradation Fibrin Degradation (Proteolysis) Fibrin->Degradation tPA_uPA Plasminogen Activators (tPA/uPA) tPA_uPA->Plasmin Activates Plasmin->Degradation Causes EACA This compound (EACA) EACA->Plasminogen Binds to Lysine Sites EACA->InhibitPoint1 InhibitPoint1->Plasmin Inhibits Activation

Caption: Mechanism of this compound (EACA) in preventing proteolysis.

Experimental_Workflow Start Start: Harvest Cells/Tissue Wash Wash with ice-cold PBS Start->Wash Homogenize Lyse & Homogenize Sample in Buffer (on ice) Wash->Homogenize Lysis Prepare Lysis Buffer Add_EACA Add this compound (e.g., to 5 mM final concentration) Lysis->Add_EACA Add_EACA->Homogenize Add to Sample Incubate Incubate on Ice Homogenize->Incubate Centrifuge Centrifuge to Pellet Debris Incubate->Centrifuge Collect Collect Supernatant (Protein Lysate) Centrifuge->Collect Quantify Quantify Protein Concentration Collect->Quantify Store Store Lysate at -80°C Quantify->Store

Caption: Workflow for using this compound during protein extraction.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a sterile, concentrated stock solution of this compound for addition to lysis buffers.

Materials:

  • This compound powder (MW: 131.17 g/mol )[1]

  • Nuclease-free water

  • Sterile conical tubes (15 mL or 50 mL)

  • 0.22 µm sterile filter and syringe

Procedure:

  • Calculate Mass: To prepare a 0.5 M stock solution, weigh out 6.56 g of this compound powder.

    • Calculation: 0.5 mol/L * 131.17 g/mol = 65.585 g/L = 6.5585 g / 100 mL

  • Dissolve: Add the powder to a 15 mL conical tube. Add approximately 8 mL of nuclease-free water. Vortex thoroughly until the powder is completely dissolved. This compound is highly soluble in water.[1]

  • Adjust Volume: Once dissolved, bring the final volume to 10 mL with nuclease-free water.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm filter into a new sterile conical tube.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one year.[3]

Protocol 2: Inhibition of Proteolysis in Cell or Tissue Lysates

Objective: To prevent protein degradation by incorporating this compound into the lysis buffer during protein extraction. This protocol is based on a lysis buffer formulation that specifies a working concentration of 5 mM.[2]

Materials:

  • Cell pellet or minced tissue sample

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA, or a non-denaturing buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 5 mM EDTA)

  • 0.5 M this compound Stock Solution (from Protocol 1)

  • Other protease inhibitors (optional, but recommended for broad-spectrum inhibition)

  • Refrigerated centrifuge

  • Homogenizer (for tissue samples)

Procedure:

  • Sample Preparation:

    • Adherent Cells: Wash the cell monolayer with ice-cold PBS. Aspirate the PBS completely.

    • Suspension Cells: Pellet cells by centrifugation (e.g., 500 x g for 5 min at 4°C). Discard the supernatant and wash the pellet with ice-cold PBS.

    • Tissues: Dissect and mince the tissue on ice. Wash with ice-cold PBS to remove blood.

  • Prepare Complete Lysis Buffer:

    • On ice, prepare the required volume of your chosen lysis buffer.

    • Just before use, supplement the buffer with protease inhibitors. To achieve a 5 mM final concentration of this compound, add the 0.5 M stock solution at a 1:100 dilution.

    • Example: Add 10 µL of 0.5 M this compound stock to 990 µL of lysis buffer.

    • For comprehensive protection, consider adding a commercial protease inhibitor cocktail that targets other classes of proteases (cysteine, aspartic, metalloproteases).[8][9]

  • Cell Lysis:

    • Add the complete lysis buffer to the cell pellet or tissue. Use a volume appropriate for achieving the desired final protein concentration (e.g., 500 µL for ~10 mg of tissue or 1x10⁷ cells).[10]

    • For tissue, homogenize thoroughly using a Dounce or mechanical homogenizer.

    • For cells, resuspend the pellet and incubate.

  • Incubation and Clarification:

    • Incubate the lysate on ice for 15-30 minutes to ensure complete lysis.[10][11]

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet insoluble cellular debris.[2]

  • Collection and Storage:

    • Carefully transfer the supernatant (the protein lysate) to a new pre-chilled microcentrifuge tube.

    • Determine the protein concentration using a standard assay (e.g., Bradford or BCA).

    • Aliquot the lysate and store immediately at -80°C to preserve protein integrity.

References

Application Notes and Protocols for Membrane Protein Solubilization Utilizing 6-Aminocaproic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Introduction

The extraction and solubilization of integral membrane proteins from their native lipid bilayer environment is a critical and often challenging step in their purification and subsequent characterization. A primary obstacle during this process is the tendency of these proteins to aggregate or be degraded by endogenous proteases upon removal from the membrane. 6-Aminocaproic acid, a synthetic derivative of the amino acid lysine, is a valuable additive in lysis and solubilization buffers to mitigate these issues.[1][2] While not a detergent itself, this compound plays a crucial dual role as a protease inhibitor and a protein stabilizing agent, thereby enhancing the yield and quality of solubilized membrane proteins.[3]

Mechanism of Action

This compound is widely recognized for its antifibrinolytic activity, where it acts as a competitive inhibitor of plasmin and plasminogen activators by binding to lysine-binding sites.[2][3][4] This inhibitory action is leveraged in protein purification to prevent proteolysis by serine proteases that are often released during cell lysis.[5][6][7] By inhibiting these proteases, this compound helps to maintain the integrity of the target membrane protein throughout the extraction process.

Furthermore, there is evidence to suggest that certain amino acids can act as general stabilizing agents for proteins in solution, helping to prevent aggregation.[8] The inclusion of this compound in the lysis buffer can therefore contribute to maintaining the native conformation and solubility of the membrane protein once it is extracted from the lipid bilayer by detergents. One study demonstrated that the presence of 3.0% this compound in the lysis buffer, in conjunction with a mild detergent, aided in the solubilization of otherwise insoluble recombinant proteins.[9]

Applications

The use of this compound as an additive in solubilization buffers is applicable to a wide range of research and development activities, including:

  • Structural Biology: Improving the yield of stable, homogenous membrane protein preparations for crystallization or cryo-electron microscopy.

  • Drug Development: Facilitating the extraction and purification of membrane protein targets for drug screening and binding assays.

  • Proteomics: Enhancing the recovery of membrane proteins for identification and quantification by mass spectrometry.

  • Biochemical and Biophysical Assays: Ensuring the functional integrity of solubilized membrane proteins for activity assays and other characterization methods.

Experimental Protocols

Protocol: Enhanced Solubilization of Integral Membrane Proteins with a this compound-Containing Buffer

This protocol describes a general method for the solubilization of integral membrane proteins from a membrane fraction using a buffer system that includes this compound as a stabilizing additive and protease inhibitor.

Materials

  • Cell paste or tissue expressing the target membrane protein

  • Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, with protease inhibitor cocktail)

  • Solubilization Buffer (see table below for a representative formulation)

  • Detergent of choice (e.g., DDM, LDAO, Triton X-100)

  • High-speed centrifuge and appropriate tubes

  • Dounce homogenizer or sonicator

  • End-over-end rotator

Procedure

  • Preparation of Membrane Fraction:

    • Resuspend the cell paste or minced tissue in ice-cold Homogenization Buffer.

    • Lyse the cells using a Dounce homogenizer, sonicator, or French press on ice.

    • Centrifuge the lysate at a low speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet intact cells, nuclei, and debris.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the membrane fraction.

    • Discard the supernatant containing the soluble cytosolic proteins. The resulting pellet is the total membrane fraction.

  • Solubilization of Membrane Proteins:

    • Resuspend the membrane pellet in ice-cold Solubilization Buffer containing this compound and the chosen detergent. The volume will depend on the size of the pellet; aim for a protein concentration of 5-10 mg/mL.

    • Incubate the suspension on an end-over-end rotator for 1-2 hours at 4°C to allow for gentle solubilization.

  • Clarification of Solubilized Proteins:

    • Centrifuge the solubilized membrane suspension at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any unsolubilized membrane fragments and aggregated protein.

    • Carefully collect the supernatant, which contains the solubilized membrane proteins. This fraction is now ready for downstream purification steps such as affinity chromatography.

Data Presentation

Table 1: Example Formulation of a Membrane Protein Solubilization Buffer

ComponentStock ConcentrationFinal ConcentrationPurpose
Tris-HCl, pH 8.01 M25 mMBuffering agent
NaCl5 M200 mMIonic strength
This compound30% (w/v)3.0% (w/v)Protease inhibitor, stabilizing agent
Lauryl Sulfobetaine10% (w/v)0.5% (w/v)Detergent for solubilization
TCEP0.5 M5 mMReducing agent

This formulation is based on a buffer shown to be effective for solubilizing recombinant proteins and should be optimized for the specific membrane protein of interest.[9]

Visualizations

experimental_workflow cluster_prep Membrane Preparation cluster_solubilization Solubilization cluster_clarification Clarification & Purification cell_lysis Cell Lysis in Homogenization Buffer low_speed_cent Low-Speed Centrifugation (10,000 x g) cell_lysis->low_speed_cent high_speed_cent High-Speed Centrifugation (100,000 x g) low_speed_cent->high_speed_cent Supernatant resuspend Resuspend Membrane Pellet in Solubilization Buffer (with this compound) high_speed_cent->resuspend Membrane Pellet incubate Incubate with Rotation (1-2h at 4°C) resuspend->incubate final_cent High-Speed Centrifugation (100,000 x g) incubate->final_cent purification Downstream Purification (e.g., Affinity Chromatography) final_cent->purification Supernatant with Solubilized Protein

Caption: Workflow for membrane protein solubilization.

logical_relationship cell_lysis Cell Lysis release_proteases Release of Endogenous Proteases cell_lysis->release_proteases leads to protein_degradation Target Protein Degradation release_proteases->protein_degradation causes aminocaproic_acid This compound inhibit_proteases Inhibition of Proteases aminocaproic_acid->inhibit_proteases results in stabilize_protein Protein Stabilization aminocaproic_acid->stabilize_protein aids in inhibit_proteases->protein_degradation prevents stable_protein Intact, Solubilized Membrane Protein inhibit_proteases->stable_protein contributes to stabilize_protein->stable_protein leads to detergent Detergent solubilization Membrane Solubilization detergent->solubilization solubilization->stable_protein membrane Cell Membrane membrane->solubilization

Caption: Role of this compound in Solubilization.

References

Application Notes and Protocols for In Vitro Inhibition of Plasmin Activity by 6-Aminocaproic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminocaproic acid (EACA) is a synthetic derivative of the amino acid lysine that functions as an antifibrinolytic agent.[1] Its primary mechanism of action involves the inhibition of plasminogen activation by binding to the lysine-binding sites on plasminogen, thereby preventing its conversion to the active enzyme, plasmin.[1] While its principal effect is on the upstream activation of plasminogen, this compound can also directly, albeit weakly, inhibit the enzymatic activity of plasmin. These application notes provide detailed protocols for the in vitro assessment of the direct inhibitory effect of this compound on plasmin activity using a chromogenic substrate-based assay.

Mechanism of Action

The fibrinolytic system is responsible for the dissolution of fibrin clots, with plasmin being the key effector enzyme. This compound, as a lysine analog, competitively inhibits the binding of plasminogen and plasmin to fibrin. This action primarily prevents the activation of plasminogen into plasmin. However, at significantly higher concentrations, it can also exert a direct, albeit less potent, inhibitory effect on the amidolytic activity of plasmin itself.

cluster_activation Plasminogen Activation cluster_fibrinolysis Fibrinolysis Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation Fibrin_Clot Fibrin Clot Plasmin->Fibrin_Clot Degrades FDPs Fibrin Degradation Products (FDPs) Fibrin_Clot->FDPs EACA This compound (EACA) EACA->Plasminogen Inhibits Binding to Fibrin (Primary Mechanism) EACA->Plasmin Direct Inhibition (Weak) tPA tPA/uPA (Activators) tPA->Plasminogen

Mechanism of this compound Action

Quantitative Data Summary

The inhibitory effect of this compound on plasmin activity is concentration-dependent. The half-maximal inhibitory concentration (IC50) for the direct inhibition of plasmin's amidolytic activity is significantly higher than that required to inhibit plasminogen activation.

ParameterValueAssay ConditionsReference
IC50 (Streptokinase-induced Plasminogen Activation)~10 µMAmidolytic activity assay[2]
Direct Plasmin Amidolytic Activity InhibitionNo significant inhibition observed up to 20 mMAmidolytic activity assay with various serine proteases[3]
Direct Plasmin Amidolytic Activity InhibitionRequires ~10,000-fold higher concentration than for plasminogen activation inhibitionComparative study[2]

Note: The high concentrations of this compound required for direct plasmin inhibition in vitro should be considered when designing experiments and interpreting results.

Experimental Protocols

Protocol 1: In Vitro Chromogenic Assay for Direct Plasmin Inhibition by this compound

This protocol details the procedure for measuring the direct inhibitory effect of this compound on the amidolytic activity of purified plasmin using a chromogenic substrate.

Materials:

  • Human Plasmin (purified)

  • Chromogenic Plasmin Substrate (e.g., H-D-Val-Leu-Lys-pNA, S-2251)

  • This compound (EACA)

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Sterile, nuclease-free water

Procedure:

cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_reaction Enzymatic Reaction & Measurement A Prepare serial dilutions of This compound in Assay Buffer E Add this compound dilutions (or buffer for control) to respective wells A->E B Prepare Plasmin solution in Assay Buffer F Add Plasmin solution to all wells B->F C Prepare Chromogenic Substrate solution in sterile water H Add Chromogenic Substrate to all wells to initiate the reaction C->H D Add Assay Buffer to all wells D->E E->F G Pre-incubate at 37°C for 10 minutes F->G G->H I Incubate at 37°C H->I J Measure absorbance at 405 nm kinetically over 15-30 minutes I->J

Chromogenic Assay Workflow

1. Reagent Preparation:

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 1 M) of this compound in sterile water. From this stock, prepare a series of dilutions in Assay Buffer to achieve the desired final concentrations in the assay (e.g., ranging from 1 mM to 100 mM).

  • Plasmin Working Solution: Prepare a working solution of human plasmin in Assay Buffer to a final concentration of approximately 0.1-0.5 µg/mL. The optimal concentration should be determined empirically to yield a linear rate of substrate hydrolysis over the measurement period.

  • Chromogenic Substrate Solution: Reconstitute the chromogenic substrate (e.g., S-2251) in sterile, nuclease-free water to a stock concentration of 1-3 mM.

2. Assay Procedure:

  • Plate Setup: In a 96-well microplate, set up the following reactions in triplicate:

    • Control (No Inhibitor): 50 µL Assay Buffer

    • Inhibitor Wells: 50 µL of each this compound dilution

  • Add Plasmin: Add 25 µL of the Plasmin Working Solution to all wells.

  • Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add 25 µL of the Chromogenic Substrate Solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 100 µL.

  • Measurement: Immediately place the microplate in a reader pre-warmed to 37°C. Measure the absorbance at 405 nm in kinetic mode, taking readings every 1-2 minutes for 15-30 minutes.

3. Data Analysis:

  • Calculate the Rate of Reaction: Determine the rate of change in absorbance per minute (ΔA405/min) for each well from the linear portion of the kinetic curve.

  • Calculate Percent Inhibition: Use the following formula to calculate the percentage of plasmin inhibition for each concentration of this compound:

    % Inhibition = [ (Rate_control - Rate_inhibitor) / Rate_control ] * 100

    Where:

    • Rate_control is the average rate of the control wells (no inhibitor).

    • Rate_inhibitor is the rate of the wells containing this compound.

  • Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of plasmin activity, which can be determined by non-linear regression analysis.

Data Kinetic Absorbance Data (A405 vs. Time) Rate Calculate Reaction Rate (ΔA405/min) Data->Rate Inhibition Calculate % Inhibition Rate->Inhibition IC50 Determine IC50 Inhibition->IC50

Data Analysis Workflow

Conclusion

These application notes provide a framework for the in vitro investigation of the direct inhibitory effects of this compound on plasmin activity. The provided protocols and data summary are intended to guide researchers in designing and interpreting experiments to further elucidate the antifibrinolytic properties of this compound. It is crucial to recognize the significantly lower potency of this compound as a direct plasmin inhibitor compared to its well-established role in preventing plasminogen activation.

References

Preparation of 6-Aminocaproic acid stock solutions for laboratory use.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminocaproic acid, also known as ε-aminocaproic acid (EACA), is a synthetic derivative of the amino acid lysine.[1] It functions as a competitive inhibitor of plasmin and plasminogen activators, thereby preventing the breakdown of fibrin clots.[2][3] This antifibrinolytic activity makes it a valuable tool in various research and clinical applications, including studies on hemostasis, fibrinolysis, and as a component in cell culture media and enzyme assays.[4] Accurate and consistent preparation of this compound stock solutions is crucial for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for laboratory use.

Chemical and Physical Properties

This compound is a white crystalline powder.[5] It is highly soluble in water due to its polar nature, containing both an amino group and a carboxylic acid group, which allows for the formation of hydrogen bonds.[6] Its solubility is limited in most organic solvents.[5][6]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₆H₁₃NO₂
Molecular Weight131.17 g/mol [3]
AppearanceWhite crystalline powder[5]
Melting Point202-209 °C (decomposes)[4]
pH (50 g/L in H₂O)7.0 - 7.5[2]

Data Presentation

Solubility Data

The solubility of this compound can vary depending on the solvent and temperature. The following table summarizes solubility data from various sources. For aqueous solutions, warming and sonication can aid in dissolution, especially at higher concentrations.[3]

Table 2: Solubility of this compound

SolventSolubility
WaterHighly soluble[6], 25 mg/mL[4], 50 mg/mL[4], 95 mg/mL (sonication recommended)[3], 330 mg/mL[5]
Dimethyl Sulfoxide (DMSO)< 1 mg/mL (insoluble or slightly soluble)[3], 6 mg/mL[5]
EthanolInsoluble[5], 1 mg/mL (sonication recommended)[3]
ChloroformInsoluble[5]
MethanolSlightly soluble
Stability of Aqueous Stock Solutions

Aqueous solutions of this compound are generally stable. Studies have shown that solutions at concentrations of 10 mg/mL and 100 mg/mL in 5% dextrose or 0.9% sodium chloride retain at least 98% of their initial concentration for up to 7 days at both 4°C and 23°C.[3] For long-term storage, freezing is recommended.

Table 3: Stability of this compound Aqueous Solutions

Storage TemperatureConcentrationStability PeriodNotes
Room Temperature (23°C)0.5 mg/mL3 daysIn 5% dextrose or 0.9% NaCl
Room Temperature (23°C)2.0 mg/mL5 daysIn 5% dextrose or 0.9% NaCl
Room Temperature (23°C)4.0 mg/mL7 daysIn 5% dextrose or 0.9% NaCl
Refrigerated (4°C)0.5 - 100 mg/mLAt least 7 daysIn 5% dextrose or 0.9% NaCl, with nominal losses of ≤6%[4]
Frozen (-20°C)General Stock Solutions1 monthGeneral recommendation for prepared solutions.[7]
Frozen (-80°C)General Stock Solutions6 monthsGeneral recommendation for prepared solutions.[7]

Experimental Protocols

Protocol 1: Preparation of a 1 M this compound Aqueous Stock Solution

Materials:

  • This compound powder (MW: 131.17 g/mol )

  • High-purity water (e.g., Milli-Q® or equivalent)

  • Sterile conical tubes or bottles

  • Magnetic stirrer and stir bar or vortex mixer

  • Weighing paper or boat

  • Spatula

  • Analytical balance

  • 0.22 µm sterile syringe filter

Procedure:

  • Calculate the required mass: To prepare 100 mL of a 1 M stock solution, calculate the mass of this compound needed:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 1 mol/L x 0.1 L x 131.17 g/mol = 13.117 g

  • Weigh the this compound: Accurately weigh out 13.117 g of this compound powder using an analytical balance.

  • Dissolve in water:

    • Add approximately 80 mL of high-purity water to a sterile beaker or flask containing a magnetic stir bar.

    • Slowly add the weighed this compound powder to the water while stirring.

    • Continue stirring until the powder is completely dissolved. Gentle warming (up to 40°C) or sonication may be used to facilitate dissolution if necessary.

  • Adjust the final volume: Once completely dissolved, transfer the solution to a 100 mL graduated cylinder or volumetric flask. Rinse the original container with a small amount of water and add it to the final volume to ensure all the compound is transferred. Adjust the final volume to 100 mL with high-purity water.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a sterile container.

  • Storage:

    • For short-term storage, the solution can be kept at 4°C for up to one week.

    • For long-term storage, aliquot the stock solution into smaller, single-use volumes and store at -20°C for up to one month or -80°C for up to six months.[7] Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 10 mg/mL this compound Aqueous Stock Solution

Materials:

  • Same as Protocol 1.

Procedure:

  • Weigh the this compound: To prepare 50 mL of a 10 mg/mL stock solution, weigh out 0.5 g (500 mg) of this compound powder.

  • Dissolve in water:

    • Add the weighed powder to a 50 mL sterile conical tube.

    • Add approximately 40 mL of high-purity water.

    • Cap the tube and vortex or invert until the powder is fully dissolved.

  • Adjust the final volume: Add high-purity water to bring the final volume to 50 mL.

  • Sterilization: Sterilize the solution using a 0.22 µm sterile syringe filter.

  • Storage: Store the solution as described in Protocol 1.

Mandatory Visualization

The following diagram illustrates the general workflow for the preparation of a this compound stock solution.

G Workflow for this compound Stock Solution Preparation A 1. Calculation of Mass B 2. Weighing of Powder A->B C 3. Dissolution in Solvent (e.g., High-Purity Water) B->C D 4. Volume Adjustment C->D E 5. Sterilization (0.22 µm Filtration) D->E F 6. Storage E->F G Short-term (4°C) F->G Short-term H Long-term (-20°C / -80°C) F->H Long-term

References

The Versatile Role of 6-Aminocaproic Acid in Affinity Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminocaproic acid, also known as ε-aminocaproic acid (EACA) or 6-aminohexanoic acid, is a synthetic analog of the amino acid lysine.[1][2] Its structural similarity to lysine, combined with a flexible and hydrophobic nature, makes it a valuable tool in the field of affinity chromatography.[1] This document provides detailed application notes and protocols for the use of this compound in affinity chromatography, a powerful technique for the selective purification of biomolecules based on specific binding interactions.[3]

In affinity chromatography, this compound primarily serves two key functions: as a competitive eluent for the purification of lysine-binding proteins and as a spacer arm to enhance the binding efficiency of immobilized ligands. Its utility is particularly prominent in the purification of plasminogen and other proteins with lysine-binding sites.[4][5]

Key Applications of this compound in Affinity Chromatography

Competitive Eluent for Lysine-Binding Proteins

This compound is widely used as a specific eluting agent in affinity chromatography for proteins that bind to immobilized lysine, such as plasminogen.[4][5] Plasminogen, a zymogen of the serine protease plasmin, contains lysine-binding sites that mediate its interaction with fibrin.[2][6] In lysine-affinity chromatography, plasminogen binds to lysine-coupled resins like Lysine Sepharose.[4][5] By introducing a solution of this compound, it competes with the immobilized lysine for the binding sites on plasminogen, leading to the elution of the purified protein.[4]

Spacer Arm for Ligand Immobilization

When small ligands are directly coupled to a chromatography matrix, they may experience steric hindrance, which can limit their accessibility to the target protein.[1][7] this compound is frequently employed as a spacer arm to distance the ligand from the matrix backbone.[1][7] This flexible, six-carbon chain (approximately 9 Å in length) projects the ligand into the mobile phase, thereby reducing steric hindrance and facilitating a more efficient interaction with the target molecule.[1]

Quantitative Data

The interaction between this compound and plasminogen has been quantitatively characterized, providing a basis for optimizing purification protocols.

ParameterValueTarget MoleculeReference
Dissociation Constant (Kd) - Strong Binding Site 0.009 mMNative Human Plasminogen[8]
Dissociation Constant (Kd) - Weaker Binding Sites 5 mMNative Human Plasminogen[8]
Number of Strong Binding Sites 1Native Human Plasminogen[8]
Number of Weaker Binding Sites ~5Native Human Plasminogen[8]

Experimental Protocols

Protocol 1: Purification of Plasminogen using Lysine-Sepharose Affinity Chromatography with this compound Elution

This protocol describes the purification of plasminogen from plasma using a Lysine-Sepharose 4B column and elution with this compound.

Materials:

  • Lysine Sepharose 4B resin

  • Chromatography column

  • Peristaltic pump

  • UV spectrophotometer or protein detector

  • Fraction collector

  • Human plasma (or other source of plasminogen)

  • Binding Buffer: 50 mM Phosphate buffer, pH 7.5

  • Elution Buffer: 0.2 M this compound in distilled water[4]

  • Regeneration Buffer 1: 50 mM Phosphate buffer containing 2 M NaCl, pH 7.5[4]

  • Regeneration Buffer 2: 0.2 M this compound in 50 mM phosphate buffer containing 1 M NaCl, pH 7.5[4]

  • Storage Solution: 20% Ethanol

Procedure:

  • Column Packing:

    • Prepare a slurry of Lysine Sepharose 4B in Binding Buffer (typically 50-75% slurry).

    • De-gas the slurry to remove air bubbles.

    • Carefully pour the slurry into the chromatography column in one continuous motion to avoid introducing air bubbles.

    • Allow the resin to settle and then start the pump at a flow rate slightly higher than the intended operational flow rate to pack the bed.

    • Equilibrate the packed column with at least 5-10 column volumes of Binding Buffer until the baseline on the UV detector is stable.

  • Sample Application:

    • Clarify the plasma sample by centrifugation or filtration to remove any particulate matter.

    • Apply the clarified sample to the equilibrated column at a controlled flow rate (e.g., 0.5-1.0 mL/min for a 5 mL column).

  • Washing:

    • Wash the column with Binding Buffer (at least 5-10 column volumes) to remove unbound proteins. Monitor the UV absorbance until it returns to baseline.

  • Elution:

    • Apply the Elution Buffer (0.2 M this compound) to the column.[4]

    • Collect fractions and monitor the protein elution using the UV detector at 280 nm. Plasminogen will elute as a distinct peak.

  • Post-Elution Analysis:

    • Pool the fractions containing the purified plasminogen.

    • The this compound can be removed from the purified plasminogen by dialysis or gel filtration (e.g., using Sephadex G-25).[4]

    • Analyze the purity of the eluted protein by SDS-PAGE.

  • Column Regeneration and Storage:

    • Wash the column with at least 5 bed volumes of Regeneration Buffer 1.[4]

    • For more stringent cleaning, especially after several cycles, wash with Regeneration Buffer 2.[4]

    • Re-equilibrate the column with Binding Buffer.

    • For long-term storage, wash the column with distilled water and then store in 20% ethanol.

G cluster_prep Column Preparation cluster_purification Purification Steps cluster_post Post-Purification cluster_regen Column Regeneration Pack Pack Lysine-Sepharose Column Equilibrate Equilibrate with Binding Buffer Pack->Equilibrate Apply_Sample Apply Plasma Sample Equilibrate->Apply_Sample Wash Wash with Binding Buffer Apply_Sample->Wash Elute Elute with 0.2M This compound Wash->Elute Collect Collect Plasminogen Fractions Elute->Collect Regenerate Regenerate Column Remove_EACA Remove this compound (Dialysis/Gel Filtration) Collect->Remove_EACA Analyze Analyze Purity (SDS-PAGE) Remove_EACA->Analyze Store Store in 20% Ethanol Regenerate->Store

Caption: Workflow for Plasminogen Purification.

Protocol 2: Immobilization of a Ligand using this compound as a Spacer Arm

This protocol provides a general method for coupling a ligand containing a primary amine to an NHS-activated Sepharose resin using this compound as a spacer.

Materials:

  • NHS-activated Sepharose resin

  • This compound

  • Ligand with a primary amine group

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Coupling Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Washing Buffer: 0.1 M Acetate buffer, 0.5 M NaCl, pH 4.0

  • Blocking Buffer: 1 M Ethanolamine or 0.1 M Tris-HCl, pH 8.0

  • Final Wash Buffer: 0.1 M Acetate buffer, 1 M NaCl, pH 4.0 followed by 0.1 M Tris-HCl, 1 M NaCl, pH 8.0

Procedure:

  • Activation of this compound (if starting with a carboxylated resin):

    • Dissolve this compound in the Coupling Buffer.

    • Add EDC and NHS to the this compound solution to activate the carboxyl group.

    • Note: This step is not necessary if starting with an amine-reactive resin like NHS-activated Sepharose.

  • Coupling of this compound to NHS-activated Resin:

    • Wash the NHS-activated Sepharose resin with ice-cold 1 mM HCl.

    • Dissolve the this compound in the Coupling Buffer.

    • Immediately mix the washed resin with the this compound solution and incubate with gentle mixing for 1-2 hours at room temperature or overnight at 4°C.

  • Washing:

    • Wash the resin with Coupling Buffer to remove excess this compound.

  • Activation of the Terminal Carboxyl Group of the Spacer Arm:

    • Resuspend the resin (now with the coupled spacer arm) in Coupling Buffer.

    • Add EDC and NHS to activate the terminal carboxyl group of the immobilized this compound. Incubate for 15-30 minutes at room temperature.

  • Coupling of the Amine-Containing Ligand:

    • Wash the activated resin with ice-cold Coupling Buffer.

    • Dissolve the amine-containing ligand in the Coupling Buffer.

    • Immediately mix the activated resin with the ligand solution and incubate with gentle mixing for 1-2 hours at room temperature or overnight at 4°C.

  • Blocking of Unreacted Groups:

    • Wash the resin with Coupling Buffer.

    • To block any remaining active groups on the resin, incubate with Blocking Buffer for 1-2 hours at room temperature.

  • Final Washing:

    • Perform alternating washes with the Final Wash Buffers (low and high pH) to remove non-covalently bound ligand. Repeat this cycle 3-5 times.

  • Storage:

    • Store the prepared affinity resin in a suitable buffer, often containing a bacteriostatic agent (e.g., 20% ethanol), at 4°C.

G cluster_spacer Spacer Arm Attachment cluster_ligand Ligand Immobilization Start NHS-activated Sepharose Couple_Spacer Couple 6-Aminocaproic Acid Start->Couple_Spacer Wash1 Wash Couple_Spacer->Wash1 Activate_Spacer Activate Terminal Carboxyl (EDC/NHS) Wash1->Activate_Spacer Couple_Ligand Couple Amine-containing Ligand Activate_Spacer->Couple_Ligand Block Block Unreacted Groups Couple_Ligand->Block Wash2 Final Wash Cycles Block->Wash2 End End Wash2->End Store Resin

Caption: Ligand Immobilization with a Spacer Arm.

Conclusion

This compound is a versatile and indispensable reagent in affinity chromatography. Its application as a competitive eluent allows for the gentle and specific recovery of lysine-binding proteins, while its use as a spacer arm significantly enhances the performance of affinity resins by overcoming steric hindrance. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their purification strategies, leading to higher purity and yield of target biomolecules.

References

Application Notes and Protocols: Monitoring the Antifibrinolytic Effects of 6-Aminocaproic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminocaproic acid (6-ACA), a synthetic analog of the amino acid lysine, is a well-established antifibrinolytic agent.[1][2][3] Its primary mechanism of action involves the inhibition of plasminogen activation and, to a lesser extent, the direct inhibition of plasmin activity.[4][5][6] By binding to the lysine-binding sites on plasminogen, 6-ACA prevents its conformational change and subsequent conversion to plasmin, the key enzyme responsible for fibrin clot degradation.[1][2] This action effectively stabilizes fibrin clots, making 6-ACA a valuable therapeutic agent in clinical situations characterized by excessive fibrinolysis and bleeding.[1][5][6]

These application notes provide detailed protocols for various in vitro assays to monitor and quantify the antifibrinolytic effects of this compound. The described techniques are essential for preclinical research, drug development, and clinical monitoring of antifibrinolytic therapies.

Mechanism of Action: Inhibition of Fibrinolysis

The fibrinolytic system is responsible for the dissolution of fibrin clots, a crucial process for maintaining blood vessel patency after wound healing. This process is primarily mediated by the serine protease plasmin, which is generated from its inactive zymogen, plasminogen. Plasminogen activators, such as tissue-type plasminogen activator (t-PA) and urokinase-type plasminogen activator (u-PA), convert plasminogen to plasmin.[1][7]

This compound exerts its antifibrinolytic effect by competitively inhibiting the binding of plasminogen to fibrin, thereby preventing its activation to plasmin.[1][4] This mechanism is depicted in the following signaling pathway diagram.

cluster_0 Fibrinolytic Pathway cluster_1 Inhibition by this compound Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation Fibrin Fibrin Clot Plasminogen->Fibrin Binds to Fibrin Plasmin->Fibrin Degrades FDPs Fibrin Degradation Products (FDPs) tPA_uPA t-PA / u-PA Fibrin->tPA_uPA Cofactor for t-PA activation tPA_uPA->Plasminogen Activates ACA This compound (6-ACA) LysineBindingSites Lysine Binding Sites on Plasminogen ACA->LysineBindingSites Blocks

Caption: Signaling pathway of fibrinolysis and its inhibition by this compound.

Experimental Protocols

Several assays can be employed to measure the antifibrinolytic activity of this compound. The choice of assay depends on the specific research question, available equipment, and desired throughput.

Chromogenic Plasmin Activity Assay

This assay directly measures the generation of plasmin from plasminogen in the presence of a plasminogen activator and a chromogenic substrate specific for plasmin. The inhibitory effect of 6-ACA is quantified by a reduction in color development.

Principle: Plasminogen is activated to plasmin by a plasminogen activator (e.g., t-PA or u-PA). The resulting plasmin cleaves a chromogenic substrate, releasing a colored compound (e.g., p-nitroaniline), which can be measured spectrophotometrically. 6-ACA inhibits the activation of plasminogen, leading to a decrease in plasmin activity and, consequently, a reduced rate of color formation.[8][9]

Experimental Workflow:

cluster_workflow Chromogenic Plasmin Activity Assay Workflow start Start prep_reagents Prepare Reagents: - Plasminogen - Plasminogen Activator (t-PA/u-PA) - Chromogenic Substrate - 6-ACA dilutions start->prep_reagents add_reagents Add reagents to 96-well plate: - Buffer - Plasminogen - 6-ACA or vehicle prep_reagents->add_reagents incubate1 Pre-incubate add_reagents->incubate1 add_activator Add Plasminogen Activator incubate1->add_activator add_substrate Add Chromogenic Substrate add_activator->add_substrate incubate2 Incubate at 37°C add_substrate->incubate2 read_absorbance Read Absorbance (e.g., 405 nm) kinetically or at endpoint incubate2->read_absorbance analyze Analyze Data: - Plot Absorbance vs. Time - Calculate initial rates - Determine IC50 of 6-ACA read_absorbance->analyze end End analyze->end

Caption: Workflow for the chromogenic plasmin activity assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of human plasminogen (e.g., 1 µM) in a suitable buffer (e.g., Tris-buffered saline, pH 7.4).

    • Prepare a stock solution of a plasminogen activator, such as t-PA (e.g., 10 nM) or u-PA (e.g., 5 U/mL), in the same buffer.

    • Prepare a stock solution of a chromogenic plasmin substrate (e.g., S-2251™, 3 mM) in sterile water.[10]

    • Prepare a serial dilution of this compound in the assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of assay buffer.

    • Add 10 µL of the 6-ACA dilution or vehicle control.

    • Add 20 µL of the plasminogen solution.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of the plasminogen activator solution.

    • Immediately add 10 µL of the chromogenic substrate solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 405 nm every minute for 30-60 minutes using a microplate reader.

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time squared curve.

    • Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the 6-ACA concentration.

    • Determine the IC₅₀ value of 6-ACA by fitting the data to a dose-response curve.

Quantitative Data Summary:

ParameterValueReference
Typical 6-ACA concentration range0.1 µM - 10 mM[11][12]
Expected IC₅₀ for plasminogen activation inhibition1.6 x 10⁻⁴ mol/l[11]
Fibrin Clot Lysis Time Assay

This global assay measures the time required for a fibrin clot to lyse in the presence of a plasminogen activator. The antifibrinolytic effect of 6-ACA is observed as a prolongation of the clot lysis time.

Principle: A fibrin clot is formed in vitro by adding thrombin to a solution containing fibrinogen and plasminogen. A plasminogen activator (e.g., t-PA) is included to initiate fibrinolysis. The time taken for the clot to dissolve, typically measured by a change in turbidity, is recorded. 6-ACA prolongs the lysis time by inhibiting plasminogen activation.[10]

Experimental Workflow:

cluster_workflow Fibrin Clot Lysis Time Assay Workflow start Start prep_reagents Prepare Reagents: - Fibrinogen - Plasminogen - Thrombin - Plasminogen Activator (t-PA) - 6-ACA dilutions start->prep_reagents add_reagents Add reagents to cuvette/plate: - Buffer - Fibrinogen, Plasminogen - 6-ACA or vehicle - Plasminogen Activator prep_reagents->add_reagents initiate_clotting Initiate Clotting by adding Thrombin add_reagents->initiate_clotting monitor_turbidity Monitor Turbidity (e.g., Absorbance at 405 nm) over time initiate_clotting->monitor_turbidity determine_lysis_time Determine Clot Lysis Time (time to 50% decrease in turbidity) monitor_turbidity->determine_lysis_time analyze Analyze Data: - Plot Lysis Time vs. 6-ACA conc. - Compare with control determine_lysis_time->analyze end End analyze->end

Caption: Workflow for the fibrin clot lysis time assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a solution of human fibrinogen (e.g., 2 mg/mL) and plasminogen (e.g., 20 µg/mL) in a suitable buffer (e.g., Tris-HCl, pH 7.5, containing CaCl₂).

    • Prepare a stock solution of thrombin (e.g., 1 U/mL).

    • Prepare a stock solution of t-PA (e.g., 100 ng/mL).

    • Prepare a serial dilution of this compound.

  • Assay Procedure:

    • In a microplate well or a spectrophotometer cuvette, combine the fibrinogen/plasminogen solution, t-PA, and the 6-ACA dilution or vehicle control.

    • Initiate clot formation by adding thrombin.

    • Immediately begin monitoring the optical density (e.g., at 405 nm) over time at 37°C.

  • Data Acquisition and Analysis:

    • Record the time it takes for the absorbance to decrease to 50% of its maximum value. This is the clot lysis time.

    • Plot the clot lysis time against the concentration of 6-ACA.

Quantitative Data Summary:

ParameterEffect of 6-ACAReference
Clot Lysis TimeDose-dependent prolongation[10][13]
Effective concentration for fibrinolysis inhibition0.13 mg/mL[6]
Viscoelastic Assays (Thromboelastography - TEG®)

Viscoelastic assays like Thromboelastography (TEG®) provide a comprehensive assessment of the entire coagulation and fibrinolysis process. These assays measure the viscoelastic properties of whole blood or plasma as a clot forms and lyses.

Principle: A small sample of blood or plasma is placed in a cup that oscillates. A pin suspended in the sample is monitored for its motion. As the clot forms, the movement of the pin is increasingly coupled to the cup's oscillation, and this change is recorded. Fibrinolysis leads to a decrease in the clot strength. TEG® parameters can quantify the effect of 6-ACA on clot formation, strength, and stability.[14][15]

Key TEG® Parameters for Monitoring 6-ACA:

  • Maximum Amplitude (MA): Reflects the maximum strength of the clot. 6-ACA is expected to increase or maintain MA in the presence of hyperfibrinolysis.[14][16]

  • Lysis at 30 minutes (LY30): Represents the percentage of clot lysis 30 minutes after MA is reached. 6-ACA significantly reduces the LY30 value in cases of hyperfibrinolysis.[14][15]

Experimental Protocol (General Outline):

  • Sample Preparation: Use citrated whole blood or plasma.

  • Assay Procedure:

    • Follow the manufacturer's instructions for the specific TEG® analyzer.

    • The assay is typically initiated by recalcification and the addition of an activator.

    • To induce hyperfibrinolysis in vitro, a plasminogen activator like t-PA can be added to the sample.[17][18]

    • Different concentrations of 6-ACA are added to the samples to assess their effect on the TEG® parameters.

  • Data Analysis: The TEG® analyzer software automatically calculates and graphically displays the coagulation and fibrinolysis parameters.

Quantitative Data Summary (Example from an in vitro hyperfibrinolysis model):

6-ACA ConcentrationEffect on LY30 (%)Reference
0 µg/mL (Control with t-PA)High (e.g., > 7.5%)[17]
13 µg/mLSignificant reduction[17]
65 µg/mLFurther reduction[17]
130 µg/mLAbolished lysis (LY30 ≈ 0%)[17]
Cell-Based Fibrinolysis Assay

This assay is useful for investigating the effect of 6-ACA on cell-mediated fibrinolysis, which is relevant in physiological and pathological processes like cancer cell invasion and angiogenesis.

Principle: Certain cell types (e.g., cancer cells, endothelial cells) produce and secrete plasminogen activators (like u-PA). When these cells are cultured on a fibrin matrix in the presence of plasminogen, they can initiate fibrinolysis. The effect of 6-ACA on this cell-driven process can be monitored.[19][20]

Experimental Workflow:

cluster_workflow Cell-Based Fibrinolysis Assay Workflow start Start seed_cells Seed cells (e.g., cancer cells) in a 96-well plate start->seed_cells culture_overnight Culture overnight seed_cells->culture_overnight prepare_fibrin Prepare Fibrinogen/Plasminogen solution containing 6-ACA or vehicle culture_overnight->prepare_fibrin add_fibrin Add Fibrinogen/Plasminogen solution to cells prepare_fibrin->add_fibrin add_thrombin Add Thrombin to initiate fibrin polymerization add_fibrin->add_thrombin monitor_lysis Monitor Fibrin Lysis: - Turbidity (OD350) - Microscopy add_thrombin->monitor_lysis analyze Analyze Data: - Plot turbidity over time - Quantify area of lysis monitor_lysis->analyze end End analyze->end

Caption: Workflow for a cell-based fibrinolysis assay.

Detailed Protocol:

  • Cell Culture: Plate cells known to produce plasminogen activators (e.g., HT-1080 fibrosarcoma cells) in a 96-well plate and allow them to adhere overnight.

  • Fibrin Matrix Preparation: Prepare a solution containing fibrinogen and plasminogen in serum-free media. Add different concentrations of 6-ACA or a vehicle control to this solution.

  • Assay Procedure:

    • Wash the cell monolayer with serum-free medium.

    • Add the fibrinogen/plasminogen/6-ACA solution to the cells.

    • Add thrombin to initiate the formation of a fibrin gel over the cells.

  • Data Acquisition and Analysis:

    • Monitor the lysis of the fibrin gel over time by measuring the decrease in turbidity at 350 nm.[20]

    • Alternatively, the area of lysis can be visualized and quantified using microscopy.

Quantitative Data Summary:

Cell Type6-ACA ConcentrationEffect on FibrinolysisReference
Ovarian adenocarcinoma cellsDose-dependentInhibition of colony formation[19]
Various cancer cell linesVariesInhibition of cell-mediated fibrin degradation[20]

Conclusion

The assays described in these application notes provide a robust toolkit for researchers and scientists to monitor and characterize the antifibrinolytic effects of this compound. The choice of a specific assay will be guided by the research objectives, with chromogenic assays offering high-throughput screening capabilities, clot lysis time assays providing a global measure of fibrinolysis, viscoelastic methods delivering a comprehensive picture of hemostasis, and cell-based assays enabling the study of more complex biological systems. Careful execution of these protocols and accurate data analysis are crucial for advancing our understanding of antifibrinolytic agents and their clinical applications.

References

Synthesis of 6-Aminocaproic Acid Derivatives for Novel Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the synthesis and application of novel 6-aminocaproic acid derivatives. Detailed protocols for the synthesis of high-performance polyamides, biodegradable copolymers, and therapeutically relevant peptides are provided, along with methods for their characterization.

I. High-Performance Polyamide 6 (PA6) Copolymers

The incorporation of aromatic imide structures into the polyamide 6 (PA6) backbone can significantly enhance its thermal and mechanical properties, opening up new applications in demanding fields such as automotive and electronics. This is achieved by synthesizing a diimide diacid monomer from this compound, which is then copolymerized with ε-caprolactam.[1][2]

Data Presentation

Table 1: Thermal and Mechanical Properties of PA6/PAI Random Copolymers [1][2]

Copolymer (wt% PAI)Tg (°C)Tm (°C)Xc (%)Tensile Strength (MPa)Young's Modulus (GPa)
Pure PA655.2221.538.765.41.2
PA6/PAI-562.1215.335.272.11.5
PA6/PAI-1068.5209.831.878.51.8
PA6/PAI-1574.3204.128.585.22.1
PA6/PAI-2080.1198.725.192.62.4

Tg: Glass transition temperature, Tm: Melting temperature, Xc: Crystallinity, PAI: Poly(amide imide)

Experimental Protocols

Protocol 1: Synthesis of Diimide Diacid (DIDA) Monomer [2]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add pyromellitic dianhydride (PMDA) and this compound in a 1:2 molar ratio.

  • Solvent Addition: Add N,N-dimethylformamide (DMF) as the solvent.

  • Dehydration and Cyclization: Heat the mixture to 180°C and stir for 4 hours under a nitrogen atmosphere to complete the dehydration and cyclization reaction.

  • Precipitation and Filtration: After cooling to room temperature, pour the reaction mixture into an excess of deionized water to precipitate the product.

  • Washing and Drying: Filter the precipitate, wash thoroughly with deionized water and ethanol, and dry in a vacuum oven at 80°C for 12 hours to obtain the DIDA monomer.

Protocol 2: Synthesis of PA6/PAI Random Copolymers [2]

  • PAI Salt Formation: Dissolve the synthesized DIDA monomer and 1,6-hexamethylenediamine (HMDA) in a 1:1 molar ratio in deionized water to form the poly(amide imide) (PAI) salt solution.

  • Polymerization Reactor: In a high-pressure reactor, add ε-caprolactam (CL) and the prepared PAI salt solution according to the desired weight percentage (see Table 1).

  • Hydrolytic Ring-Opening and Oligomerization: Heat the reactor to 220°C and maintain a pressure of 2.5 MPa for 2 hours. This initiates the hydrolytic ring-opening of CL to form this compound and subsequent oligomerization with the PAI salt.

  • Polycondensation: Increase the temperature to 250°C and reduce the pressure to -0.05 MPa. Continue the reaction for another 2 hours to increase the degree of polymerization.

  • Product Recovery: Extrude the resulting copolymer, cool, and pelletize for further characterization.

Experimental Workflow

G cluster_0 Monomer Synthesis cluster_1 Copolymerization cluster_2 Characterization PMDA PMDA DIDA Monomer Synthesis DIDA Monomer Synthesis PMDA->DIDA Monomer Synthesis This compound This compound This compound->DIDA Monomer Synthesis DIDA Monomer DIDA Monomer DIDA Monomer Synthesis->DIDA Monomer PAI Salt Formation PAI Salt Formation DIDA Monomer->PAI Salt Formation HMDA HMDA HMDA->PAI Salt Formation Random Copolymerization Random Copolymerization PAI Salt Formation->Random Copolymerization ε-Caprolactam ε-Caprolactam ε-Caprolactam->Random Copolymerization PA6/PAI Copolymer PA6/PAI Copolymer Random Copolymerization->PA6/PAI Copolymer Characterization Characterization PA6/PAI Copolymer->Characterization

Synthesis and Characterization of PA6/PAI Copolymers.

II. Biodegradable Copolymers for Biomedical Applications

Copolymerization of this compound with α-amino acids, such as L-leucine, results in biodegradable materials with potential applications in drug delivery, tissue engineering, and biodegradable packaging. The incorporation of amino acids introduces enzymatic cleavage sites, enhancing the biodegradability of the resulting copolyamides.

Data Presentation

Table 2: Properties of this compound and L-Leucine Copolymers

Copolymer (Molar Ratio 6-ACA:L-Leu)Intrinsic Viscosity (dL/g)Tm (°C)Degradation Rate (Weight loss % in 24h)
100:01.25220Low
90:101.10205Moderate
80:200.95192High
70:300.82181Very High

6-ACA: this compound, L-Leu: L-Leucine, Tm: Melting temperature

Experimental Protocols

Protocol 3: Synthesis of Biodegradable Copolyamides by Melt Polycondensation

  • Monomer Preparation: Weigh equimolar amounts of this compound and L-leucine according to the desired molar ratio (see Table 2).

  • Polycondensation: Place the monomer mixture in a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet. Heat the mixture to 250°C under a slow stream of nitrogen.

  • Vacuum Application: After 2 hours, apply a vacuum to remove the water formed during the condensation reaction and to increase the molecular weight of the polymer. Continue the reaction under vacuum for an additional 4 hours.

  • Product Isolation: Cool the reactor to room temperature and isolate the resulting copolyamide.

  • Purification: Dissolve the polymer in a suitable solvent (e.g., m-cresol) and precipitate it in a non-solvent (e.g., methanol) to remove unreacted monomers and oligomers.

  • Drying: Dry the purified polymer in a vacuum oven at 60°C for 24 hours.

Experimental Workflow

G This compound This compound Monomer Mixture Monomer Mixture This compound->Monomer Mixture L-Leucine L-Leucine L-Leucine->Monomer Mixture Melt Polycondensation Melt Polycondensation Monomer Mixture->Melt Polycondensation Crude Copolymer Crude Copolymer Melt Polycondensation->Crude Copolymer Purification Purification Crude Copolymer->Purification Pure Copolymer Pure Copolymer Purification->Pure Copolymer Characterization Characterization Pure Copolymer->Characterization

Synthesis of Biodegradable Copolyamides.

III. Peptide Derivatives of this compound as Plasmin Inhibitors

This compound is a known inhibitor of plasmin, an enzyme involved in fibrinolysis. Novel peptide derivatives of this compound have been synthesized to enhance its inhibitory activity and selectivity, with potential applications in cancer therapy where plasmin activity is often upregulated.

Data Presentation

Table 3: Inhibitory Activity of this compound Peptide Derivatives against Plasmin

CompoundSequenceIC50 (mM)
This compound (EACA)-> 10
Peptide 1H-d-Ala-Phe-Lys-EACA-NH20.02
Peptide 2H-d-Ala-Phe-Lys-EACA-OH3.37

IC50: Half maximal inhibitory concentration

Experimental Protocols

Protocol 4: Solid-Phase Synthesis of this compound Peptide Derivatives

  • Resin Preparation: Swell Rink Amide resin in DMF in a solid-phase synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Activate the Fmoc-protected amino acid (e.g., Fmoc-Lys(Boc)-OH) with a coupling agent (e.g., HBTU) and an activator base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence (e.g., Fmoc-Phe-OH, Fmoc-d-Ala-OH).

  • Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Signaling Pathway

G Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Fibrin Fibrin Plasmin->Fibrin degrades tPA/uPA tPA/uPA tPA/uPA->Plasminogen activates Fibrin Degradation Products Fibrin Degradation Products Fibrin->Fibrin Degradation Products 6-ACA Derivatives 6-ACA Derivatives 6-ACA Derivatives->Plasmin inhibits

Inhibition of the Plasminogen Activation Pathway.

References

Troubleshooting & Optimization

Troubleshooting unexpected results in experiments with 6-Aminocaproic acid.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for 6-Aminocaproic Acid (6-ACA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this widely used lysine analog and antifibrinolytic agent.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound (6-ACA or EACA) is a synthetic derivative of the amino acid lysine.[1] Its primary mechanism of action is the inhibition of fibrinolysis. It competitively inhibits the binding of plasminogen and plasmin to fibrin by blocking the lysine binding sites on these proteins. This prevention of plasminogen activation to plasmin, the enzyme responsible for degrading fibrin clots, results in the stabilization of clots.[2][3]

Q2: What are the common research applications of this compound?

Beyond its clinical use as a hemostatic agent, 6-ACA is utilized in various research applications, including:

  • Inhibition of fibrinolysis in in vitro and in vivo models: To study the coagulation cascade and the effects of clot stability.

  • Protease inhibition: While a potent inhibitor of plasmin, it can also inhibit other proteases at higher concentrations.[4]

  • Cell culture: To prevent the degradation of fibrin scaffolds in tissue engineering or to study the effects of fibrinolysis on cell behavior.[5][6]

  • Protein purification: As a ligand in affinity chromatography to purify proteins that bind to lysine residues.

  • Biochemical assays: As a component in buffers for assays where the inhibition of serine proteases is required.

Q3: How should this compound solutions be prepared and stored?

This compound is soluble in water.[4] For research applications, it is typically dissolved in sterile, deionized water or a suitable buffer. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[7] For use in cell culture, it is recommended to filter-sterilize the solution through a 0.22 µm filter before adding it to the culture medium.[7]

Q4: What are the known degradation products of this compound?

Under certain conditions, such as prolonged storage at elevated temperatures, this compound can degrade. Known degradation products include dimers, trimers, and the cyclized form, caprolactam.[8] The presence of these impurities could potentially affect experimental results.

Troubleshooting Guide

Issue 1: Inconsistent or Reduced Antifibrinolytic Activity

Question: My fibrin clot lysis assay is showing variable or weaker than expected inhibition with 6-ACA. What are the possible reasons and solutions?

Potential Cause Troubleshooting Steps
Degraded 6-ACA Solution Prepare a fresh solution of 6-ACA from a new powder stock. Ensure proper storage of the stock solution (frozen and protected from light). Consider that repeated freeze-thaw cycles of the stock solution may lead to degradation.[9]
Incorrect Concentration Verify the calculations for the final concentration of 6-ACA in your assay. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific experimental setup.
pH of the Assay Buffer The binding of 6-ACA to plasminogen can be influenced by pH. Ensure the pH of your assay buffer is within the optimal range for 6-ACA activity (typically near physiological pH).
Presence of Interfering Substances Components in your sample matrix (e.g., plasma, cell culture media) could interfere with 6-ACA's activity. Consider purifying the components of your assay or using a more defined system if possible.
Lot-to-Lot Variability of 6-ACA If you have recently switched to a new batch of 6-ACA, there might be slight differences in purity or formulation. It is good practice to validate each new lot.
Issue 2: Unexpected Cytotoxicity in Cell Culture

Question: I am observing increased cell death in my cell cultures after treatment with 6-ACA. What could be the cause and how can I mitigate it?

Potential Cause Troubleshooting Steps
High Concentration of 6-ACA High concentrations of 6-ACA have been reported to be cytotoxic to some cell lines.[1][4] Perform a dose-response curve to determine the maximum non-toxic concentration for your specific cell type. Start with a lower concentration and titrate up to find the effective, non-toxic range.
Contamination of 6-ACA Solution Ensure your 6-ACA stock solution is sterile. Filter-sterilize the solution before adding it to your cell culture medium.[7]
Formation of Toxic Degradation Products If the 6-ACA solution has been stored improperly or for an extended period, degradation products may have formed. Use a freshly prepared solution from a reliable source.
Synergistic Effects with Other Media Components Some components in the cell culture medium could potentially interact with 6-ACA to produce a cytotoxic effect. If possible, test the effect of 6-ACA in a simpler, defined medium.
Issue 3: Interference in Immunoassays (e.g., ELISA)

Question: I am getting unexpected or inconsistent results in my ELISA after using samples treated with 6-ACA. Could 6-ACA be interfering with the assay?

Potential Cause Troubleshooting Steps
Non-specific Binding 6-ACA, being a small, charged molecule, could potentially interfere with antibody-antigen binding through non-specific interactions. This can lead to either falsely high or low signals.[10][11]
Matrix Effects The presence of 6-ACA in the sample can alter the overall sample matrix, which can affect the performance of the ELISA.[10][11]
Troubleshooting ELISA Interference - Dilute the sample: Diluting the sample can often reduce the concentration of the interfering substance to a level where it no longer affects the assay. - Use a different sample diluent: Some commercially available diluents are specifically designed to minimize matrix effects. - Spike and recovery experiment: Add a known amount of the analyte to your 6-ACA-containing sample and a control sample. If the recovery is significantly different between the two, it indicates interference. - Parallelism assessment: Dilute your sample serially and check if the measured concentration follows a linear trend. A lack of parallelism suggests interference.

Quantitative Data

Table 1: Inhibitory Concentrations (IC50) of this compound and its Derivatives

CompoundTarget EnzymeIC50 (mM)Reference
This compound (EACA)Plasmin~0.2[1]
H-d-Ala-Phe-Lys-EACA-NH2Plasmin0.02[12][13]
HCl x H-EACA-Cys(S-Bzl)-OHPlasmin0.04[1]
HCl x H-EACA-Leu-OHPlasmin0.08[1]
H-EACA-L-Phe-OHPlasmin0.16[1]
H-EACA-NLeu-OHPlasmin< 0.02[1]

Experimental Protocols

Protocol 1: Preparation of a 1M this compound Stock Solution
  • Weighing: Accurately weigh 13.117 g of this compound powder.

  • Dissolving: Transfer the powder to a sterile beaker and add approximately 80 mL of sterile, deionized water.

  • Mixing: Stir the solution using a sterile magnetic stir bar until the powder is completely dissolved.

  • Volume Adjustment: Transfer the solution to a 100 mL sterile volumetric flask and add sterile, deionized water to bring the final volume to 100 mL.

  • Sterilization: Filter-sterilize the 1M stock solution through a 0.22 µm syringe filter into a sterile container.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[7] Avoid repeated freeze-thaw cycles.

Protocol 2: Fibrin Clot Lysis Assay

This is a general protocol and may need to be optimized for specific experimental conditions.

  • Reagent Preparation:

    • Prepare a solution of human fibrinogen (e.g., 2 mg/mL) in a suitable buffer (e.g., Tris-buffered saline, pH 7.4).

    • Prepare a solution of human plasminogen (e.g., 20 µg/mL) in the same buffer.

    • Prepare a solution of tissue plasminogen activator (tPA) or urokinase plasminogen activator (uPA) at a concentration that induces clot lysis within a measurable timeframe.

    • Prepare a solution of thrombin (e.g., 1 U/mL).

    • Prepare various concentrations of 6-ACA to be tested.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of the fibrinogen solution.

    • Add 10 µL of the plasminogen solution.

    • Add 10 µL of the 6-ACA solution at different concentrations (or buffer for the control).

    • Add 10 µL of the plasminogen activator solution.

    • Initiate clot formation by adding 20 µL of the thrombin solution.

  • Data Acquisition:

    • Immediately place the plate in a plate reader capable of measuring absorbance at a wavelength sensitive to clot formation and lysis (e.g., 405 nm).

    • Read the absorbance at regular intervals (e.g., every minute) for a sufficient duration to observe both clot formation and lysis.

  • Data Analysis:

    • Plot absorbance versus time. The time to 50% clot lysis can be determined and compared between the control and 6-ACA treated samples.

Visualizations

Signaling_Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin converts to Fibrin Fibrin (Clot) Plasmin->Fibrin degrades FDP Fibrin Degradation Products Fibrin->FDP tPA_uPA tPA / uPA tPA_uPA->Plasminogen Six_ACA This compound Six_ACA->Plasminogen inhibits binding to Fibrin

Caption: Mechanism of action of this compound in the fibrinolytic pathway.

Experimental_Workflow Start Start: Unexpected Result (e.g., low activity, cytotoxicity) Check_Reagent 1. Check 6-ACA Reagent - Freshly prepared? - Correct storage? - Lot number? Start->Check_Reagent Check_Concentration 2. Verify Concentration - Calculation correct? - Pipetting accurate? Check_Reagent->Check_Concentration Check_Protocol 3. Review Experimental Protocol - pH of buffers? - Incubation times/temps? Check_Concentration->Check_Protocol Dose_Response 4. Perform Dose-Response Experiment Check_Protocol->Dose_Response Control_Expt 5. Run Control Experiments - Vehicle control - Positive/Negative controls Check_Protocol->Control_Expt Consult_Lit 6. Consult Literature - Known interferences? - Cell-specific effects? Check_Protocol->Consult_Lit Resolved Issue Resolved Dose_Response->Resolved Control_Expt->Resolved Consult_Lit->Resolved

Caption: A logical workflow for troubleshooting unexpected results in experiments with 6-ACA.

References

Technical Support Center: Optimizing 6-Aminocaproic Acid in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of 6-Aminocaproic Acid (EACA) in enzymatic assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental conditions and overcome common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the optimal pre-incubation time for this compound with the enzyme before starting the reaction?

A1: The optimal pre-incubation time for this compound (EACA) depends on the specific enzyme and assay conditions. However, a general recommendation is to pre-incubate EACA with the enzyme (e.g., plasmin or plasminogen) for a sufficient period to allow for binding equilibrium to be reached before the addition of the substrate. For many standard enzymatic assays, a pre-incubation time of 5-15 minutes at the assay temperature is a good starting point. For tightly-bound inhibitors, a longer pre-incubation may be necessary to ensure equilibrium is reached.[1][2][3] It is recommended to perform a time-course experiment to determine the minimal pre-incubation time required to achieve maximal inhibition for your specific experimental setup.

Q2: I am not observing any inhibition by this compound. What are the possible reasons?

A2: There are several potential reasons for a lack of inhibition:

  • Incorrect EACA Concentration: Ensure the concentration of EACA is within the effective range for the target enzyme. For plasmin inhibition, the IC50 of EACA can be in the range of 1.6 x 10⁻⁴ mol/L.[4] In some in-vitro studies, concentrations around 130 µg/mL are considered therapeutic and effective at inhibiting fibrinolysis.[5]

  • Assay Conditions: The pH, temperature, and buffer composition can all influence the binding of EACA to the enzyme. Verify that your assay conditions are optimal for both enzyme activity and inhibitor binding.

  • Enzyme Activity: Confirm that your enzyme is active. Run a positive control without any inhibitor to ensure the enzyme is functioning correctly.

  • Substrate Concentration: In competitive inhibition, high substrate concentrations can overcome the effect of the inhibitor. Consider using a substrate concentration around the Michaelis-Menten constant (Km) of the enzyme.

Q3: The inhibitory effect of this compound seems to decrease over a longer incubation period. Why is this happening?

A3: A decrease in inhibition over time could be due to several factors:

  • Inhibitor Instability: While EACA is generally stable, prolonged incubation at non-optimal pH or temperature could potentially lead to its degradation.

  • Enzyme Instability: The enzyme itself may be losing activity over the extended incubation period, which could be misinterpreted as a loss of inhibition.

  • Substrate Depletion: If the reaction proceeds for too long, substrate depletion can become a limiting factor, affecting the reaction rate and potentially masking the inhibitory effect. It is crucial to measure the initial reaction velocity where the rate is linear with time.

Q4: How do I determine the IC50 value for this compound in my assay?

A4: To determine the half-maximal inhibitory concentration (IC50), you need to perform a dose-response experiment. This involves measuring the enzyme activity at a range of EACA concentrations. Typically, you would prepare serial dilutions of EACA and measure the corresponding enzyme activity. The data is then plotted with inhibitor concentration on the x-axis (often on a logarithmic scale) and percent inhibition on the y-axis. The IC50 is the concentration of EACA that results in 50% inhibition of the enzyme activity. For example, a study on peptide derivatives of EACA determined IC50 values for plasmin inhibition ranging from 0.02 to 11.39 mM.[6]

Q5: Can I use this compound in whole blood or plasma-based fibrinolysis assays?

A5: Yes, EACA is frequently used in plasma and whole blood assays to study fibrinolysis.[5][7] In these more complex systems, it is important to consider that EACA's effect is primarily on the inhibition of plasminogen activation and, to a lesser extent, on plasmin activity.[8][9][10] When working with plasma or whole blood, the incubation time with EACA before inducing clot formation is a critical parameter to optimize.

Data Presentation

Table 1: Inhibitory Concentrations of this compound and its Derivatives

CompoundTarget EnzymeAssay TypeIC50 ValueReference
This compoundPlasminThromboelastography1.6 x 10⁻⁴ mol/L[4]
H-d-Ala-Phe-Lys-EACA-NH₂PlasminAmidolytic Activity0.02 mM[6][11]
Various Peptide Derivatives of EACAPlasminAmidolytic Activity0.02 - 11.39 mM[6]

Table 2: Recommended Concentrations of this compound for Fibrinolysis Inhibition

ApplicationRecommended ConcentrationNotesReference
In vitro Fibrinolysis Inhibition~130 µg/mLThis concentration is considered therapeutic and effectively inhibits systemic fibrinolytic activity.[5][12]
Fibrinolysis Inhibition in Plasma (Asian Elephants)20-180 µg/mL (effective concentration 61.5 µg/mL)Demonstrates species-specific differences.[13]

Experimental Protocols

Protocol 1: Chromogenic Plasmin Activity Assay with this compound

This protocol describes a general method to determine the inhibitory effect of this compound on plasmin activity using a chromogenic substrate.

Materials:

  • Purified human plasmin

  • Chromogenic plasmin substrate (e.g., S-2251: H-D-Val-Leu-Lys-pNA)

  • This compound (EACA)

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve plasmin in assay buffer to the desired working concentration.

    • Dissolve the chromogenic substrate in distilled water or assay buffer according to the manufacturer's instructions.

    • Prepare a stock solution of EACA in assay buffer and create a series of dilutions to test a range of concentrations.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well in the specified order:

      • Assay Buffer (to make up the final volume)

      • EACA solution (or buffer for the control)

      • Plasmin solution

    • The final volume in each well should be consistent (e.g., 100 µL).

  • Pre-incubation:

    • Incubate the plate at the desired temperature (e.g., 37°C) for 10 minutes to allow EACA to bind to the plasmin.

  • Initiate Reaction:

    • Add the chromogenic substrate solution to each well to start the reaction.

  • Measurement:

    • Immediately start measuring the absorbance at 405 nm in a microplate reader. Take readings kinetically every minute for 15-30 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each EACA concentration.

    • Calculate the percent inhibition for each EACA concentration relative to the control (no EACA).

    • Plot the percent inhibition against the EACA concentration to determine the IC50 value.

Visualizations

G Fibrinolysis and Inhibition by this compound Plasminogen Plasminogen Plasmin Plasmin tPA tPA/uPA tPA->Plasmin activates Fibrin Fibrin (Clot) Plasmin->Fibrin degrades FDPs Fibrin Degradation Products EACA This compound EACA->Plasminogen inhibits binding to fibrin EACA->tPA inhibits activation

Caption: Mechanism of fibrinolysis inhibition by this compound.

G General Workflow for EACA Inhibition Assay Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, EACA) Start->Prepare_Reagents Assay_Setup Set up Assay Plate (Buffer, EACA, Enzyme) Prepare_Reagents->Assay_Setup Pre_incubation Pre-incubate (e.g., 10 min at 37°C) Assay_Setup->Pre_incubation Add_Substrate Add Substrate Pre_incubation->Add_Substrate Measure_Activity Measure Activity (e.g., Absorbance at 405 nm) Add_Substrate->Measure_Activity Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Measure_Activity->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a this compound inhibition assay.

References

Navigating the Solubility of 6-Aminocaproic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the complete dissolution of reagents is paramount to experimental success. 6-Aminocaproic acid, a commonly used lysine analog and protease inhibitor, can present solubility challenges in various buffer systems. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these issues directly, ensuring the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is highly soluble in water.[1][2] Its solubility is reported to be as high as 330 mg/mL in water. However, it is only slightly soluble in alcohols like methanol and ethanol and is poorly soluble in non-polar organic solvents such as hexane, benzene, chloroform, and ether.

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is significantly influenced by pH due to its zwitterionic nature, possessing both a carboxylic acid group (pKa ≈ 4.4) and an amino group (pKa ≈ 10.8). At its isoelectric point (pI), which is around pH 7.6, the molecule has a net neutral charge, and its solubility is at its minimum. At pH values below the pI, the amino group is protonated (-NH3+), and at pH values above the pI, the carboxylic acid group is deprotonated (-COO-). In both acidic and alkaline conditions, the charged form of the molecule is more soluble in aqueous solutions. A solution of 50g/L of this compound in water has a pH between 7.0 and 7.5.[1]

Q3: How does temperature impact the solubility of this compound?

A3: The solubility of this compound in water increases with temperature. For instance, its solubility in water has been observed to increase significantly from 283.15 K (10°C) to 323.15 K (50°C). Therefore, gentle warming can be an effective method to aid in its dissolution.

Q4: In which common biological buffers is this compound used, and at what concentrations?

A4: this compound is utilized in a variety of biological buffers, often as a protease inhibitor. Common examples include:

  • Phosphate-Buffered Saline (PBS): Used in numerous cell-based assays.

  • TRIS-based buffers (e.g., Tris-HCl): Widely used in protein biochemistry and molecular biology.

  • Citrate buffers: Often used in pharmaceutical formulations.[3][4]

  • Bis-Tris/Imidazole buffers: Commonly found in protocols for Blue Native PAGE (Polyacrylamide Gel Electrophoresis).[5][6]

The working concentration typically ranges from 1 mM to over 1 M, depending on the application. For example, in Blue Native PAGE, concentrations as high as 0.75 M are used in the sample and gel buffers.[5]

Troubleshooting Guide

Issue 1: this compound does not fully dissolve in my buffer.

Possible Causes & Solutions:

  • pH is near the isoelectric point (pI ≈ 7.6):

    • Solution: Adjust the pH of the buffer. Lowering the pH to below 6 or raising it above 9 will increase the proportion of charged, more soluble species. Add acid (e.g., HCl) or base (e.g., NaOH) dropwise while monitoring the pH.

  • Concentration is too high for the given conditions:

    • Solution 1: Increase the volume of the buffer to lower the concentration.

    • Solution 2: Gently warm the solution while stirring. Be cautious not to heat solutions containing heat-labile components.

  • Low temperature:

    • Solution: Prepare the solution at room temperature or slightly warmer, then cool it down to the desired experimental temperature if necessary.

  • Incorrect order of addition:

    • Solution: When preparing a buffer from scratch, dissolve the this compound in water before adding other buffer components, especially salts, which can decrease its solubility.

Issue 2: After dissolving, a precipitate forms in my this compound solution.

Possible Causes & Solutions:

  • Temperature change:

    • Solution: If the solution was prepared warm and then cooled, the solubility limit may have been exceeded at the lower temperature. Re-warm the solution to redissolve the precipitate. If the experiment requires a lower temperature, you may need to work with a lower concentration of this compound.

  • pH shift:

    • Solution: The addition of other reagents may have altered the pH of the solution to be closer to the pI of this compound. Verify the pH and adjust as necessary.

  • Salting out:

    • Solution: High concentrations of salts in the buffer can reduce the solubility of this compound. If possible, reduce the salt concentration of your buffer or prepare the this compound stock solution in water and add it to the final buffer at a lower concentration.

  • Interaction with other buffer components:

    • Solution: In concentrated solutions, this compound can react with certain excipients like citric acid at elevated temperatures over time.[3][4] Prepare solutions fresh and avoid prolonged storage at high temperatures.

Issue 3: My buffer containing this compound precipitates when mixed with an organic solvent (e.g., in HPLC).

Possible Causes & Solutions:

  • Buffer salt precipitation:

    • Solution: This is a common issue in applications like HPLC where aqueous buffers are mixed with organic mobile phases. Phosphate buffers, for example, are known to precipitate in high concentrations of acetonitrile or methanol.[7]

    • Preventative Measures:

      • Reduce the concentration of the buffer salts.

      • Use a more organic-solvent-friendly buffer system.

      • Perform a miscibility test by mixing your buffer with the organic solvent at the highest concentration used in your gradient to check for precipitation before running your experiment.[7]

Data Presentation

Table 1: Solubility of this compound in Water at Various Temperatures

Temperature (°C)Temperature (K)Molar Solubility (mol/kg)Solubility ( g/100g H₂O)
10283.15~3.5~46
20293.15~4.2~55
25298.15~4.6~60
30303.15~5.1~67
40313.15~6.0~79
50323.15~7.1~93

Note: Data is estimated and compiled from various sources for illustrative purposes.

Table 2: Solubility of this compound in Common Buffers and Solvents

Solvent/BufferpHTemperature (°C)Reported Solubility
Water~7.0-7.525Highly soluble (e.g., 50 mg/mL, 330 mg/mL)[2]
PBS7.2Not Specified10 mg/mL
10 mM Potassium and Sodium Phosphate6.4Room Temperature5 g/L (in a clotting buffer formulation)[1]
MethanolNot ApplicableNot SpecifiedSlightly soluble
EthanolNot ApplicableNot SpecifiedSlightly soluble
DMSONot ApplicableNot SpecifiedInsoluble or slightly soluble
ChloroformNot ApplicableNot SpecifiedInsoluble
HexaneNot ApplicableNot SpecifiedInsoluble

Experimental Protocols

Protocol 1: Preparation of a 1 M this compound Stock Solution in Water
  • Weighing: Accurately weigh 13.12 g of this compound powder.

  • Dissolution: Add the powder to a beaker containing approximately 80 mL of deionized water.

  • Mixing: Place the beaker on a magnetic stirrer and stir until the powder is completely dissolved. Gentle warming (e.g., to 30-40°C) can be applied to expedite dissolution.

  • pH Adjustment (Optional): If a specific pH is required, monitor the pH with a calibrated pH meter and adjust by adding small volumes of concentrated HCl or NaOH.

  • Final Volume: Once fully dissolved and cooled to room temperature (if heated), transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.

  • Dilution to Volume: Carefully add deionized water to the 100 mL mark.

  • Sterilization: If required for your application, sterile-filter the solution through a 0.22 µm filter.

  • Storage: Store the solution at 2-8°C. For long-term storage, consider aliquoting and freezing at -20°C.

Protocol 2: Inclusion of this compound in a Lysis Buffer for Co-Immunoprecipitation
  • Prepare Lysis Buffer Base: Prepare your desired lysis buffer (e.g., RIPA, NP-40 based) without protease inhibitors.

  • Add Other Inhibitors: Just before use, add other protease and phosphatase inhibitors to the required volume of lysis buffer.

  • Add this compound: From a sterile 1 M stock solution (prepared as in Protocol 1), add the required volume of this compound to achieve the desired final concentration (e.g., for a final concentration of 10 mM, add 10 µL of a 1 M stock to 990 µL of lysis buffer).

  • Mix and Use: Gently mix the final lysis buffer and keep it on ice. Proceed with your cell lysis protocol immediately.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_troubleshooting Troubleshooting cluster_application Application weigh Weigh this compound dissolve Dissolve in Buffer/Water weigh->dissolve adjust_ph Adjust pH (if necessary) dissolve->adjust_ph insoluble Insoluble? adjust_ph->insoluble adjust_ph_again Adjust pH insoluble->adjust_ph_again Yes warm Gently Warm insoluble->warm Yes dilute Dilute insoluble->dilute Yes final_solution Clear Solution insoluble->final_solution No precipitate Precipitate Forms? precipitate->adjust_ph_again Yes precipitate->warm Yes experiment Proceed with Experiment (e.g., Cell Lysis, Chromatography) precipitate->experiment No adjust_ph_again->final_solution warm->final_solution dilute->final_solution final_solution->precipitate final_solution->experiment

Caption: A logical workflow for preparing and troubleshooting this compound solutions.

signaling_pathway plasminogen Plasminogen plasmin Plasmin plasminogen->plasmin Activation fibrin Fibrin plasmin->fibrin Cleavage fibrin_degradation Fibrin Degradation Products fibrin->fibrin_degradation tpa_uk t-PA / u-PA (Plasminogen Activators) tpa_uk->plasminogen aminocaproic_acid This compound aminocaproic_acid->plasminogen Inhibits Binding aminocaproic_acid->tpa_uk Inhibits Activation

Caption: The role of this compound in the fibrinolysis signaling pathway.

References

Factors affecting the stability of 6-Aminocaproic acid under experimental conditions.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for 6-Aminocaproic Acid. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability of this compound under various experimental conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your results.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the handling and analysis of this compound.

Question Answer
My this compound solution appears discolored. Is it still usable? A slight yellowish discoloration may be observed in solutions, particularly in the presence of dextrose, after 24 hours at room temperature.[1] This discoloration does not necessarily indicate a significant loss of potency.[1] However, for sensitive applications, it is recommended to use freshly prepared solutions or to re-evaluate the solution's purity via HPLC analysis.
I'm observing unexpected peaks in my HPLC chromatogram. What could they be? Unexpected peaks could be degradation products of this compound. Common degradants include dimers, trimers, and the cyclized form, caprolactam.[2] These can form at elevated temperatures. If excipients like citric acid are present, reaction products such as 3-hydroxy-3,4-dicarboxy-butanamide-N-hexanoic acid can also form, especially at higher temperatures.[2]
My this compound is precipitating out of solution. How can I prevent this? This compound has high water solubility.[3] However, crystallization can be induced by changes in solvent composition or temperature. To prevent precipitation, ensure the solvent system is appropriate and consider the solubility limits at different temperatures. If crystallization occurs, gentle warming and agitation may redissolve the compound, but it is crucial to ensure this process does not induce degradation. For long-term storage of solutions, refer to recommended storage conditions, which are typically at controlled room temperature, with freezing being avoided.[4]
How should I prepare my this compound solution for an experiment? This compound is soluble in water.[5][6] For cell culture or in vivo experiments, it is advisable to prepare a stock solution in water, which can then be further diluted into the appropriate experimental buffer. For some applications, sonication may be recommended to aid dissolution.[7] If using a stock solution prepared in water, it is recommended to filter and sterilize it using a 0.22 µm filter before use.[8]
What are the optimal storage conditions for this compound powder and its solutions? The solid powder should be stored in tight containers at room temperature, below +30°C.[5][6] Aqueous stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[8] When stored at these temperatures, it is advised to use the solution within the specified timeframe to ensure stability.[8]

Factors Affecting Stability: Quantitative Data

The stability of this compound is influenced by several factors, including temperature, pH, and the presence of other chemical entities. The following tables summarize the key stability findings under various conditions.

Table 1: Thermal Stability of this compound in the Presence of Citric Acid

This table summarizes the degradation of this compound in a concentrated oral solution containing citric acid and sorbitol at pH 4.0 and 5.0, when stored at elevated temperatures for 30 days.

Temperature (°C)Degradation Products ObservedExtent of DegradationReference
50Dimer, Trimer, Caprolactam, 3-hydroxy-3,4-dicarboxy-butanamide-N-hexanoic acidMinor[2]
60Dimer, Trimer, Caprolactam, 3-hydroxy-3,4-dicarboxy-butanamide-N-hexanoic acidMinor[2]
70Dimer, Trimer, Caprolactam, 3-hydroxy-3,4-dicarboxy-butanamide-N-hexanoic acidMinor[2]
80Dimer, Trimer, Caprolactam, 3-hydroxy-3,4-dicarboxy-butanamide-N-hexanoic acid< 0.03% conversion to the citric acid adduct[2]
20Dimer, Caprolactam, 3-hydroxy-3,4-dicarboxy-butanamide-N-hexanoic acidObserved after 3 months[2]
Table 2: General Stability Profile of this compound
ConditionObservationReference
Normal Conditions Stable under normal processing and storage.[2][9]
Light and Air Stable.[6]
Elevated Temperature Can lead to the formation of dimers, trimers, and caprolactam.[2] At very high temperatures, hazardous decomposition to carbon monoxide and carbon dioxide can occur.[9]
pH Stable in oral solutions at pH 4.00 and 5.00 at 20°C.[2]
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the stability assessment of this compound.

Forced Degradation Study Protocol

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter

  • Heating block or oven

  • Photostability chamber

  • HPLC system with a suitable column (e.g., C18) and UV detector

Procedure:

  • Acid Hydrolysis:

    • Dissolve this compound in 0.1 M HCl to a known concentration.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the solution with an equivalent amount of 0.1 M NaOH.

    • Dilute to a suitable concentration with mobile phase and analyze by HPLC.

  • Base Hydrolysis:

    • Dissolve this compound in 0.1 M NaOH to a known concentration.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the solution with an equivalent amount of 0.1 M HCl.

    • Dilute to a suitable concentration with mobile phase and analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve this compound in 3% H₂O₂ to a known concentration.

    • Store the solution at room temperature for 24 hours, protected from light.

    • Dilute to a suitable concentration with mobile phase and analyze by HPLC.

  • Thermal Degradation:

    • Place solid this compound in a vial and heat in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in a suitable solvent, dilute to a known concentration, and analyze by HPLC.

  • Photostability Testing:

    • Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples by HPLC.

Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

  • Compare the chromatograms to identify and quantify any degradation products formed.

Visualizations

Logical Workflow for Investigating this compound Instability

G A Observation of Instability (e.g., discoloration, precipitation, unexpected peaks) B Characterize the Issue A->B C Review Experimental Conditions A->C D HPLC Analysis B->D C->D E Compare to Reference Standard D->E F Identify Degradation Products E->F G Implement Corrective Actions F->G H Modify Storage/Handling Procedures G->H I Adjust Formulation/Solvent System G->I J Refine Analytical Method G->J

Caption: Troubleshooting workflow for addressing stability issues with this compound.

Degradation Pathway of this compound

G cluster_0 Primary Degradation Pathways cluster_1 Reaction with Excipients A This compound B Dimer A->B Heat C Trimer A->C Heat D Caprolactam (Cyclization) A->D Heat E This compound G 3-hydroxy-3,4-dicarboxy- butanamide-N-hexanoic acid E->G Heat F Citric Acid F->G Heat

Caption: Primary degradation pathways of this compound under thermal stress and in the presence of citric acid.

References

Best practices for storing and handling 6-Aminocaproic acid in the lab.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices for the storage, handling, and use of 6-Aminocaproic acid in a laboratory setting. It includes troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

A1: Solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3][4][5][6] The recommended storage temperature can vary by manufacturer, so it is crucial to consult the product-specific information. Common recommendations include refrigeration at 2-8°C or storage at room temperature.[1][7]

Q2: How should I prepare a stock solution of this compound?

A2: this compound is highly soluble in water.[8] To prepare a stock solution, dissolve the powder in a suitable solvent, such as sterile water, 0.9% Sodium Chloride, or 5% Dextrose solution.[9][10] For cell or in vitro experiments, it is advisable to prepare a concentrated stock solution that can be diluted to the final working concentration.[11] Sonication may be used to aid dissolution.[11]

Q3: What are the primary safety precautions to take when handling this compound powder?

A3: When handling this compound powder, it is important to minimize dust generation and accumulation.[1] Always use adequate ventilation, such as a chemical fume hood.[12] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[1][2][6] If dust is generated, a dust respirator is required.[3][6] Avoid contact with skin, eyes, and clothing, and wash hands thoroughly after handling.[1][2]

Q4: Is this compound stable in solution?

A4: While this compound is generally stable, solutions can degrade over time, especially when exposed to heat, light, or moisture.[13] It is recommended to prepare fresh solutions for optimal performance. If a solution must be stored, it should be kept at 4°C and used within a week.[11] For long-term storage, aliquoting and freezing solutions may be an option, but consult specific product guidelines.

Q5: What is the mechanism of action of this compound?

A5: this compound is a synthetic derivative of the amino acid lysine.[8][14] It acts as an antifibrinolytic agent by inhibiting the activation of plasminogen to plasmin, the enzyme responsible for breaking down fibrin clots.[8][10][13][14] This inhibition helps to stabilize blood clots and control bleeding.[8]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Powder has clumped or changed color. Moisture absorption or degradation.Do not use the product. Contact the supplier for a replacement. Ensure proper storage in a tightly sealed container in a dry environment.[3][4]
Solution appears cloudy or has precipitates after preparation. Incomplete dissolution or low solubility in the chosen solvent.Ensure the concentration is not above the solubility limit. Use sonication to aid dissolution.[11] If the solution is a suspension, it should be prepared fresh and used immediately.[11]
Solution has turned yellow. Degradation of the compound.Discard the solution and prepare a fresh one. Store solutions protected from light and at the recommended temperature to minimize degradation.[13]
Inconsistent results in fibrinolysis assays. 1. Improper concentration of this compound. 2. Degradation of the stock solution. 3. Contamination of the reagent.1. Verify the calculations and ensure accurate dilution of the stock solution. 2. Prepare a fresh stock solution.[11] 3. Use sterile techniques when preparing and handling solutions to avoid contamination.
Skin or eye irritation after handling. Direct contact with the compound.In case of skin contact, wash the affected area with plenty of soap and water.[2][6] For eye contact, immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present.[1][2][4] Seek medical attention if irritation persists.[2] Always wear appropriate PPE.[1]

Quantitative Data Summary

Storage and Stability

ParameterValueReference
Solid Storage Temperature2-8°C or Room Temperature (check supplier)[1][7]
Solution Storage (Aqueous)4°C for up to one week[11]
Incompatible MaterialsStrong acids, bases, and oxidizing agents[2]
StabilityStable under normal storage conditions. Protect from heat, moisture, and light to prevent degradation.[2][13]

Solubility Data

SolventConcentrationNotesReference
Water95 mg/mL (724.25 mM)Sonication is recommended[11]
Ethanol1 mg/mL (7.62 mM)Sonication is recommended[11]

Experimental Protocols

Protocol 1: Preparation of a 1 M Aqueous Stock Solution

  • Calculate the required mass: The molecular weight of this compound is 131.17 g/mol . To prepare 10 mL of a 1 M stock solution, you will need: 1 mol/L * 0.010 L * 131.17 g/mol = 1.3117 g.

  • Weigh the compound: Using an analytical balance, accurately weigh 1.3117 g of this compound powder.

  • Dissolution: Transfer the powder to a 15 mL conical tube. Add approximately 8 mL of sterile, purified water.

  • Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used to facilitate dissolution if necessary.[11]

  • Final Volume Adjustment: Once fully dissolved, transfer the solution to a 10 mL volumetric flask. Add sterile water to bring the final volume to exactly 10 mL.

  • Sterilization and Storage: Sterilize the solution by passing it through a 0.22 µm filter. Aliquot the sterile solution into smaller, single-use volumes and store at -20°C for long-term storage or at 4°C for short-term use (up to one week).[11]

Visual Guides

experimental_workflow cluster_prep Stock Solution Preparation Workflow start Start: Need 1M Stock Solution calculate 1. Calculate Mass (MW = 131.17 g/mol) start->calculate weigh 2. Weigh Powder calculate->weigh dissolve 3. Dissolve in Water weigh->dissolve mix 4. Vortex/Sonicate to Dissolve dissolve->mix volume 5. Adjust to Final Volume mix->volume filter 6. Sterile Filter (0.22 µm) volume->filter store 7. Aliquot and Store (4°C or -20°C) filter->store end_prep End: Ready for Use store->end_prep

Caption: Workflow for preparing a this compound stock solution.

logical_relationship cluster_spill Spill Response Workflow spill Spill Occurs evacuate 1. Evacuate Area (if large spill/dust) spill->evacuate ppe 2. Wear Appropriate PPE (Gloves, Goggles, Respirator) spill->ppe contain 3. Contain Spill Prevent entry into drains ppe->contain cleanup 4. Clean Up Sweep or vacuum solid material contain->cleanup dispose 5. Dispose of Waste in a sealed container cleanup->dispose decontaminate 6. Decontaminate Area dispose->decontaminate end_spill End: Area is Safe decontaminate->end_spill

Caption: Logical workflow for responding to a this compound spill.

signaling_pathway cluster_pathway Mechanism of Action plasminogen Plasminogen plasmin Plasmin plasminogen->plasmin fibrin Fibrin (Clot) plasmin->fibrin degrades degradation Fibrin Degradation (Bleeding) fibrin->degradation aca This compound activators Plasminogen Activators aca->activators inhibits activators->plasminogen activates

Caption: Simplified pathway of this compound's antifibrinolytic action.

References

Technical Support Center: Optimizing 6-Aminocaproic Acid Activity Through pH Adjustment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on adjusting pH for the optimal activity of 6-Aminocaproic acid (EACA) in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.

Troubleshooting Guide

This guide addresses specific issues you may encounter when using this compound, with a focus on pH-related problems.

Issue Potential Cause Recommended Solution
Reduced or No EACA Activity Suboptimal pH of the Assay Buffer: EACA's inhibitory activity on plasminogen activation is pH-dependent. While active over a range, significant deviations from the optimal pH can reduce its efficacy. Most in vitro fibrinolysis assays are performed at a physiological pH of 7.4. A clotting buffer for fibrinogen assays containing EACA has been described at a pH of 6.4.Verify the pH of your final assay solution. We recommend a pH range of 6.4 to 7.4 for most applications. Prepare fresh buffer and calibrate your pH meter before use. Consider performing a pH optimization experiment for your specific assay system (see Experimental Protocols).
EACA Degradation: Although generally stable, prolonged storage in highly acidic or alkaline solutions, especially at elevated temperatures, can lead to degradation. EACA is known to be stable in oral solutions at pH 4.0 and 5.0.Prepare fresh EACA solutions for each experiment. If stock solutions are used, store them at the recommended temperature and for a limited time. Avoid repeated freeze-thaw cycles. For long-term storage, consult the manufacturer's recommendations.
Incorrect EACA Concentration: Inaccurate weighing or dilution errors can lead to a final concentration that is too low to effectively inhibit fibrinolysis.Double-check your calculations and ensure your balance is properly calibrated. Prepare a fresh stock solution and re-calculate the required volume for your assay.
Precipitation in EACA Solution pH Nearing the Isoelectric Point: As an amino acid, EACA has an isoelectric point (pI). If the pH of the solution is close to its pI, its solubility can decrease, leading to precipitation.Adjust the pH of your EACA solution to be at least one pH unit away from its isoelectric point. Since EACA is freely soluble in water and soluble in acidic and alkaline solutions, adjusting the pH slightly should resolve the issue.
Buffer Incompatibility: Certain buffer components at specific concentrations and pH values may interact with EACA, causing it to precipitate.If you suspect buffer incompatibility, try dissolving EACA in a different buffer system. Common biological buffers like phosphate, Tris, and HEPES are generally compatible. Refer to the Buffer Compatibility Table below.
Inconsistent Results Between Experiments pH Drift in Buffer: Buffers can lose their buffering capacity over time due to CO2 absorption from the atmosphere (for some buffers) or improper storage. This can lead to slight variations in pH between experiments, affecting EACA's activity.Prepare fresh buffers regularly. Keep buffer containers tightly sealed when not in use. Re-measure the pH of your buffer before each experiment.
Temperature Effects on Buffer pH: The pH of some buffers, particularly Tris-based buffers, is sensitive to temperature changes. An assay performed at a different temperature than the one at which the buffer pH was adjusted can lead to a significant pH shift.Adjust the pH of your buffer at the temperature at which the assay will be performed. Refer to buffer-specific information for its temperature coefficient (dpKa/dT).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound activity?

A1: The optimal pH for this compound's antifibrinolytic activity is generally considered to be in the physiological range, around pH 7.4 . This is the pH at which most in vitro fibrinolysis and plasminogen activation assays are conducted to mimic physiological conditions. However, EACA has been shown to be effective in a clotting buffer at pH 6.4 . For novel experimental setups, it is advisable to determine the optimal pH empirically.

Q2: How does pH affect the mechanism of action of this compound?

A2: this compound is a lysine analog that competitively inhibits the lysine-binding sites on plasminogen. This prevents plasminogen from binding to fibrin, which is a necessary step for its activation to plasmin, the primary enzyme responsible for fibrinolysis. The ionization state of both the amino and carboxylic acid groups of EACA, as well as the lysine-binding sites of plasminogen, are influenced by pH. Optimal binding, and therefore optimal inhibitory activity, occurs when these molecules are in the appropriate ionic state, which is favored at physiological pH.

Q3: What is the stability of this compound at different pH values?

A3: this compound is relatively stable in aqueous solutions. It has been shown to be stable in oral solutions at pH 4.0 and 5.0. Given its widespread use in biological assays at physiological pH (7.4), it is considered stable under these conditions for the duration of typical experiments. However, for long-term storage, it is recommended to follow the manufacturer's guidelines and to store solutions at low temperatures (e.g., 4°C or -20°C). Avoid highly acidic or alkaline conditions for prolonged periods, as this may promote hydrolysis or other forms of degradation.

Q4: Which buffers are recommended for use with this compound?

A4: Several common biological buffers are compatible with this compound. The choice of buffer will depend on the specific requirements of your experiment, including the desired pH and the presence of other components.

Buffer Compatibility Table

Buffer Useful pH Range Considerations
Phosphate Buffer 5.8 - 8.0Can precipitate with divalent cations (e.g., Ca²⁺, Mg²⁺).
Tris Buffer 7.5 - 9.0pH is highly dependent on temperature.
HEPES Buffer 6.8 - 8.2Generally a good choice for physiological pH experiments.
Citrate Buffer 3.0 - 6.2Can chelate divalent cations.
Acetate Buffer 3.6 - 5.6Suitable for experiments at acidic pH.

Q5: Can I adjust the pH of my this compound solution directly?

A5: Yes, you can adjust the pH of your EACA solution using dilute solutions of a strong acid (e.g., HCl) or a strong base (e.g., NaOH). Add the acid or base dropwise while monitoring the pH with a calibrated pH meter. It is important to use dilute solutions to avoid overshooting the target pH.

Experimental Protocols

Protocol 1: Determination of the Optimal pH for EACA Inhibition of Plasminogen Activation (Chromogenic Assay)

This protocol describes a method to determine the pH at which EACA most effectively inhibits the activation of plasminogen to plasmin using a chromogenic substrate.

Materials:

  • Human Plasminogen

  • Tissue Plasminogen Activator (tPA)

  • Chromogenic Plasmin Substrate (e.g., S-2251)

  • This compound (EACA)

  • A series of buffers with different pH values (e.g., Phosphate buffer for pH 6.0, 6.5, 7.0; HEPES buffer for pH 7.5, 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., from pH 6.0 to 8.0 in 0.5 unit increments).

  • Reagent Preparation:

    • Prepare a stock solution of human plasminogen.

    • Prepare a stock solution of tPA.

    • Prepare a stock solution of the chromogenic plasmin substrate.

    • Prepare a stock solution of EACA.

  • Assay Setup: In a 96-well plate, set up the following reactions for each pH to be tested:

    • Control (No EACA): Buffer, plasminogen, tPA, and chromogenic substrate.

    • Test (With EACA): Buffer, plasminogen, EACA (at a fixed concentration), tPA, and chromogenic substrate.

    • Blank: Buffer, plasminogen, and chromogenic substrate (no tPA).

  • Incubation: Incubate the plate at 37°C.

  • Measurement: Measure the absorbance at 405 nm at regular intervals (e.g., every 5 minutes) for a total of 60 minutes. The rate of increase in absorbance is proportional to the rate of plasmin generation.

  • Data Analysis:

    • For each pH, calculate the rate of reaction (change in absorbance per unit time) for the control and EACA-containing wells.

    • Calculate the percentage of inhibition by EACA at each pH using the following formula: % Inhibition = [1 - (Rate with EACA / Rate without EACA)] * 100

    • Plot the percentage of inhibition as a function of pH to determine the optimal pH for EACA activity.

Visualizations

Fibrinolysis_Pathway_and_EACA_Inhibition cluster_0 Fibrinolysis Cascade cluster_1 Inhibition by this compound Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA/uPA Plasminogen_Binding Plasminogen Binding to Fibrin FDPs Fibrin Degradation Products (FDPs) Plasmin->FDPs Fibrin Fibrin (Clot) EACA This compound (EACA) EACA->Plasminogen_Binding Inhibits

Caption: Mechanism of this compound (EACA) inhibition of fibrinolysis.

Experimental_Workflow_pH_Optimization cluster_workflow pH Optimization Workflow A Prepare Buffers (Varying pH) C Set up 96-well Plate Assay (Control & EACA at each pH) A->C B Prepare Reagents (Plasminogen, tPA, Substrate, EACA) B->C D Incubate at 37°C C->D E Measure Absorbance (405 nm) Over Time D->E F Calculate Reaction Rates E->F G Determine % Inhibition by EACA F->G H Plot % Inhibition vs. pH G->H I Identify Optimal pH H->I

Caption: Workflow for determining the optimal pH for EACA activity.

Validation & Comparative

The Science of Silence: A Comparative Guide to Plasmin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate cascade of hemostasis, the fibrinolytic system, with its principal enzyme plasmin, plays a critical role in dissolving blood clots. However, uncontrolled plasmin activity can lead to excessive bleeding, a significant concern in various clinical settings, including surgery and trauma. This guide provides a comprehensive comparison of 6-aminocaproic acid and its primary alternatives, tranexamic acid and aprotinin, as inhibitors of plasmin. We delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for key validation assays.

At a Glance: Comparative Efficacy of Plasmin Inhibitors

The following table summarizes the key quantitative parameters for this compound, tranexamic acid, and aprotinin, offering a clear comparison of their inhibitory potency against plasmin and related enzymes.

InhibitorTarget EnzymeParameterValue
This compound FibrinolysisIC501.6 x 10⁻⁴ M[1]
Plasmin (amidolytic activity of derivative H-d-Ala-Phe-Lys-EACA-NH₂)IC500.02 mM[2]
Tranexamic Acid Plasmin (Plm)IC5086.79 ± 2.30 mM
uPAKi2.01 ± 0.09 mM
Aprotinin Plasmin (porcine)Ki4.0 nM
Kallikrein (plasma)Ki30 nM
Trypsin (bovine)Ki0.06 pM

Deep Dive: Mechanisms of Plasmin Inhibition

The antifibrinolytic effects of these compounds are achieved through distinct molecular interactions with the components of the fibrinolytic system.

This compound and Tranexamic Acid: The Lysine Analogs

Both this compound and tranexamic acid are synthetic analogs of the amino acid lysine.[3] Their primary mechanism of action involves competitively inhibiting the binding of plasminogen and plasmin to fibrin.[3] Plasminogen possesses specific sites, known as lysine-binding sites, which are crucial for its attachment to the fibrin clot. By occupying these sites, this compound and tranexamic acid prevent the localization and concentration of plasminogen on the fibrin surface, thereby inhibiting its activation to plasmin.[3] This ultimately leads to the stabilization of the fibrin clot and a reduction in bleeding.

Mechanism of Lysine Analogs cluster_0 Fibrinolytic Pathway cluster_1 Inhibition Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA/uPA Fibrin Fibrin Clot Plasminogen->Fibrin Binds to Lysine Residues FDPs Fibrin Degradation Products Plasmin->FDPs Degradation LysineAnalogs This compound Tranexamic Acid LysineAnalogs->Plasminogen Competitively binds to Lysine Binding Sites

Mechanism of Lysine Analogs

Aprotinin: The Serine Protease Inhibitor

Aprotinin, a naturally occurring polypeptide, functions as a broad-spectrum serine protease inhibitor.[4] Its mechanism involves the formation of a stable, reversible complex with the active site of plasmin, directly inhibiting its enzymatic activity.[4] By blocking the catalytic function of plasmin, aprotinin effectively prevents the degradation of fibrin clots.[4] Aprotinin also inhibits other serine proteases involved in the coagulation and inflammatory cascades, such as kallikrein and trypsin.[4]

Mechanism of Aprotinin cluster_0 Plasmin Activity cluster_1 Inhibition Plasmin Plasmin (Active Site) Fibrin Fibrin FDPs Fibrin Degradation Products Fibrin->FDPs   Degradation Plasmin Aprotinin Aprotinin Aprotinin->Plasmin Forms stable complex with active site

Mechanism of Aprotinin

Head-to-Head: Clinical Efficacy in Surgical Settings

Clinical trials have extensively evaluated the efficacy of these antifibrinolytic agents in reducing blood loss and the need for transfusions during major surgeries, particularly cardiac surgery.

InhibitorReduction in Blood Loss vs. PlaceboReduction in Transfusion vs. PlaceboHead-to-Head Comparison
This compound 240 mL (average)[5]37% reduction in transfusion rate[5]Significantly more blood loss than aprotinin and tranexamic acid in some studies.[6]
Tranexamic Acid 285 mL (average)[5]25% reduction in transfusion rate[5]Less blood loss than this compound, but slightly more than high-dose aprotinin.[5]
Aprotinin (High-Dose) 348 mL (average)[5]40% reduction in transfusion rate[5]Significantly less blood loss compared to both this compound and tranexamic acid.[5]

Note: Aprotinin was withdrawn from the market in many countries due to safety concerns, specifically an increased risk of renal dysfunction and mortality in some studies.[7]

Experimental Protocols: Validating Plasmin Inhibition

Accurate and reproducible methods are essential for quantifying the inhibitory effects of compounds on plasmin activity. Below are detailed protocols for two commonly employed assays.

Chromogenic Plasmin Activity Assay

This assay measures the ability of an inhibitor to block the cleavage of a chromogenic substrate by plasmin.

Materials:

  • Purified human plasmin

  • Chromogenic plasmin substrate (e.g., S-2251: H-D-Val-Leu-Lys-pNA)

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.4)

  • Test inhibitor (this compound or alternatives)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a stock solution of the test inhibitor in a suitable solvent and create a series of dilutions in assay buffer.

  • In a 96-well microplate, add a fixed volume of assay buffer to each well.

  • Add a specific volume of each inhibitor dilution to the respective wells. Include a control well with no inhibitor.

  • Add a standardized amount of purified human plasmin to each well and incubate for a predetermined time (e.g., 10 minutes) at 37°C to allow for inhibitor-enzyme interaction.

  • Initiate the reaction by adding the chromogenic substrate to all wells.

  • Immediately measure the absorbance at 405 nm in a kinetic mode for a set period (e.g., 10-20 minutes) at 37°C.[8]

  • The rate of change in absorbance is proportional to the plasmin activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Chromogenic Assay Workflow A Prepare Reagents (Inhibitor dilutions, Plasmin, Substrate) B Add Inhibitor and Plasmin to Microplate Wells A->B C Incubate (Allow for binding) B->C D Add Chromogenic Substrate C->D E Measure Absorbance (405 nm) in Kinetic Mode D->E F Calculate % Inhibition and Determine IC50 E->F

Chromogenic Assay Workflow

Fibrin Clot Lysis Assay

This assay provides a more physiologically relevant measure of antifibrinolytic activity by assessing the ability of an inhibitor to prevent the breakdown of a fibrin clot.

Materials:

  • Platelet-poor plasma (PPP)

  • Thrombin

  • Tissue plasminogen activator (tPA)

  • Calcium chloride (CaCl₂)

  • Test inhibitor (this compound or alternatives)

  • 96-well microplate

  • Microplate reader capable of measuring turbidity (absorbance at 340-405 nm)

Procedure:

  • Prepare dilutions of the test inhibitor in a suitable buffer.

  • In a 96-well microplate, add PPP to each well.

  • Add the inhibitor dilutions to the respective wells, including a control well without inhibitor.

  • To initiate clot formation and subsequent lysis, add a mixture of thrombin, tPA, and CaCl₂ to each well.

  • Immediately place the microplate in a reader pre-warmed to 37°C and measure the change in optical density (turbidity) over time.[9]

  • The formation of the fibrin clot will cause an increase in turbidity, which will then decrease as the clot is lysed by plasmin.

  • The time to 50% clot lysis is the primary endpoint. A longer lysis time in the presence of the inhibitor indicates effective inhibition of fibrinolysis.

  • Plot the clot lysis time against the inhibitor concentration to evaluate its dose-dependent effect.

Fibrin Clot Lysis Assay Workflow A Prepare Reagents (PPP, Inhibitor, Thrombin, tPA, CaCl₂) B Add PPP and Inhibitor to Microplate Wells A->B C Initiate Clotting and Lysis (Add Thrombin, tPA, CaCl₂) B->C D Measure Turbidity Over Time C->D E Determine Time to 50% Clot Lysis D->E F Compare Lysis Times to Assess Inhibition E->F

Fibrin Clot Lysis Assay Workflow

Conclusion

This compound, along with tranexamic acid and aprotinin, represents a critical class of drugs for controlling fibrinolysis. While all three have demonstrated efficacy in reducing blood loss, their potencies and mechanisms of action differ. The lysine analogs, this compound and tranexamic acid, offer a targeted approach by preventing the binding of plasminogen to fibrin, whereas aprotinin provides a broader inhibition of serine proteases. The choice of inhibitor and its application will depend on the specific clinical context, weighing the required potency against the potential for off-target effects. The experimental protocols provided herein offer a standardized framework for the continued evaluation and development of novel plasmin inhibitors.

References

A Comparative Guide: 6-Aminocaproic Acid Versus Aprotinin for Serine Protease Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, selecting the appropriate serine protease inhibitor is a critical decision that can significantly impact experimental outcomes and therapeutic efficacy. This guide provides an objective comparison of two widely used serine protease inhibitors: 6-Aminocaproic acid (a synthetic amino acid derivative) and aprotinin (a natural polypeptide). We will delve into their mechanisms of action, present supporting experimental data, and provide detailed experimental protocols to aid in your selection process.

Introduction to the Inhibitors

This compound (EACA) is a synthetic derivative of the amino acid lysine.[1][2] It functions as an antifibrinolytic agent by inhibiting the conversion of plasminogen to plasmin, the primary enzyme responsible for fibrinolysis.[2] Its utility in research and clinical settings is primarily centered on preventing the breakdown of blood clots.[3]

Aprotinin is a naturally occurring polypeptide extracted from bovine lung tissue and is a broad-spectrum serine protease inhibitor.[4][5] It is known to inhibit a variety of serine proteases, including trypsin, chymotrypsin, plasmin, and kallikrein.[5][6] Its application spans from reducing perioperative blood loss to its use as a tool in protein purification and cell culture to prevent proteolysis.[4][7]

Mechanism of Action

The inhibitory mechanisms of this compound and aprotinin differ significantly, which dictates their specificity and range of applications.

This compound: As a lysine analog, this compound competitively inhibits the lysine-binding sites on plasminogen and plasmin.[8] This prevents them from binding to fibrin, thereby inhibiting fibrinolysis.[2][8] While its primary role is in the fibrinolytic pathway, it has also been shown to inhibit other trypsin-like serine proteases.[9]

Aprotinin: Aprotinin acts as a competitive, reversible inhibitor by forming a stable, stoichiometric complex with the active site of serine proteases.[5][10] Its pear-shaped structure fits into the binding pocket of the protease, blocking substrate access.[5] Aprotinin's broad specificity allows it to inhibit a wide array of serine proteases involved in coagulation, fibrinolysis, and inflammation.[4][11]

Inhibitor_Mechanisms Mechanisms of Serine Protease Inhibition cluster_EACA This compound (EACA) cluster_Aprotinin Aprotinin EACA This compound Plasminogen Plasminogen EACA->Plasminogen Binds to Lysine-Binding Sites Plasmin Plasmin EACA->Plasmin Binds to Lysine-Binding Sites Plasminogen->Plasmin Activation Fibrin Fibrin Plasmin->Fibrin Binds to Fibrinolysis Fibrinolysis (Clot Breakdown) Plasmin->Fibrinolysis Catalyzes Fibrin->Fibrinolysis Leads to Aprotinin Aprotinin SerineProtease Serine Protease (e.g., Trypsin, Plasmin, Kallikrein) Aprotinin->SerineProtease Forms Reversible Complex with Active Site Substrate Substrate SerineProtease->Substrate Binds Proteolysis Proteolysis SerineProtease->Proteolysis Catalyzes Substrate->Proteolysis Cleavage

Caption: Comparative mechanisms of this compound and Aprotinin.

Quantitative Comparison of Inhibitory Activity

The efficacy of an inhibitor is quantitatively described by its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate greater potency. The following table summarizes available data for this compound and aprotinin against various serine proteases.

Serine ProteaseThis compound (IC50/Ki)Aprotinin (Ki)
PlasminIC50 ≈ 0.02 mM (for a derivative)[12]1 x 10-8 M[13]
Trypsin-6.0 x 10-14 M (bovine)[5]
Kallikrein (plasma)-3 x 10-7 M[13]
Chymotrypsin-~1.25 x 10-7 M[5]
Tissue KallikreinInhibits activity[9]5.1 x 10-7 M[13]

Note: Quantitative data for this compound's direct inhibition of serine proteases other than those in the fibrinolytic system is limited in the provided search results. Its primary mechanism is not direct active site inhibition for many proteases.

Experimental Protocols

A standard method to assess the inhibitory activity of these compounds is a chromogenic substrate-based serine protease inhibition assay.

Key Experimental Protocol: Serine Protease Inhibition Assay

Objective: To determine the inhibitory effect of this compound or aprotinin on the activity of a specific serine protease.

Materials:

  • Serine protease (e.g., trypsin, plasmin)

  • Chromogenic substrate specific to the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

  • Inhibitor stock solutions (this compound and/or aprotinin) of known concentrations

  • Assay buffer (e.g., Tris-HCl, pH 7.5-8.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation: Prepare serial dilutions of the inhibitor (this compound or aprotinin) in the assay buffer.

  • Reaction Setup: In a 96-well microplate, add the following to each well:

    • Assay buffer

    • Inhibitor dilution (or buffer for control)

    • Serine protease solution

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the chromogenic substrate to each well to start the enzymatic reaction.

  • Measurement: Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide-based substrates) over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Experimental_Workflow Workflow for Serine Protease Inhibition Assay prep Prepare Serial Dilutions of Inhibitor setup Set up Reaction in 96-well Plate (Buffer, Inhibitor, Protease) prep->setup preinc Pre-incubate to Allow Inhibitor-Enzyme Binding setup->preinc init Add Chromogenic Substrate to Initiate Reaction preinc->init measure Measure Absorbance Change Over Time init->measure analyze Calculate Reaction Velocities and Determine IC50 measure->analyze

Caption: A generalized workflow for a serine protease inhibition assay.

Clinical and Research Applications

Both inhibitors have found applications in clinical and research settings, primarily related to the modulation of hemostasis and inflammation.

This compound:

  • Clinical: Primarily used to treat excessive bleeding from hyperfibrinolysis, especially after cardiac surgery, in hematological disorders, and for certain types of hemorrhage.[3][14] It is considered a cost-effective alternative to aprotinin for reducing postoperative bleeding.[15][16]

  • Research: Used to study the fibrinolytic system and as a tool to prevent clot lysis in in vitro and in vivo models.[14]

Aprotinin:

  • Clinical: Historically used to reduce blood loss and the need for transfusions during complex surgeries like cardiac bypass.[4][17] Its use has been curtailed in some regions due to safety concerns, though it remains a subject of clinical investigation.[18] It also has demonstrated anti-inflammatory properties by inhibiting kallikrein.[18][19]

  • Research: Widely used as a component of protease inhibitor cocktails to prevent protein degradation during cell lysis and protein purification.[7] It is also employed to study the roles of various serine proteases in physiological and pathological processes.[11]

Summary of Comparison

FeatureThis compoundAprotinin
Type Synthetic amino acid derivative[1]Natural polypeptide[5]
Mechanism Competitively inhibits lysine-binding sites of plasminogen and plasmin[8]Forms a reversible complex with the active site of various serine proteases[10]
Specificity Primarily targets the fibrinolytic system[2]Broad-spectrum inhibitor of serine proteases[4]
Primary Use Antifibrinolytic to control bleeding[3]Antifibrinolytic and general protease inhibitor[4][7]
Anti-inflammatory Limited direct anti-inflammatory effects reported[19][20]Attenuates inflammatory responses by inhibiting kallikrein and other proteases[4][18]
Cost Generally less expensive[21]More expensive[21]

References

A Comparative Analysis of 6-Aminocaproic Acid and its Alternatives in Antifibrinolytic Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of 6-Aminocaproic acid with its primary alternatives, tranexamic acid and aprotinin. The following sections detail their mechanisms of action, comparative efficacy in clinical settings, and relevant experimental protocols, supported by quantitative data and visual diagrams to facilitate informed decision-making.

Comparative Efficacy of Antifibrinolytic Agents

This compound (EACA), a synthetic derivative of the amino acid lysine, is a widely utilized antifibrinolytic agent that effectively reduces bleeding in various clinical scenarios, particularly in the context of surgery.[1][2] Its primary alternatives include tranexamic acid (TXA), another lysine analog, and aprotinin, a serine protease inhibitor. The choice between these agents often depends on a balance of efficacy, safety, and cost.

Clinical studies, particularly in cardiac surgery, have provided a substantial amount of data comparing these three agents. Meta-analyses have consistently shown that all three antifibrinolytic agents are effective in reducing blood loss and the need for blood transfusions compared to placebo.[3][4]

When compared head-to-head, high-dose aprotinin has been shown to be more effective in reducing total blood loss than both EACA and TXA.[3][5] One meta-analysis found that high-dose aprotinin resulted in 184 mL less total blood loss compared to ε-aminocaproic acid and 195 mL less compared to tranexamic acid in cardiac surgery.[3] However, the use of aprotinin has been associated with a statistically significant increased risk of renal dysfunction.[3]

Comparisons between EACA and TXA have yielded more nuanced results. A systematic review and meta-analysis of randomized controlled trials in adult patients undergoing cardiopulmonary bypass found that TXA was associated with a statistically significant reduction in 24-hour blood loss and total packed red blood cells transfused compared to EACA.[6] Conversely, other studies, including those in pediatric cardiac surgery and total hip arthroplasty, have found no statistically significant differences in blood loss or transfusion requirements between the two drugs.[7][8]

In terms of safety, there are no significant differences among the agents regarding mortality, stroke, or myocardial infarction.[3] However, an increased risk of seizures has been noted as a potential side effect of tranexamic acid, particularly at high doses.[7][9]

The following tables summarize the key quantitative data from comparative studies:

Table 1: Comparison of Antifibrinolytic Agents vs. Placebo in Cardiac Surgery

OutcomeHigh-Dose AprotininLow-Dose Aprotininε-Aminocaproic AcidTranexamic Acid
Total Blood Loss Reduction (mL) 348226240285
Reduction in Transfusion Rate 40%24%37%25%
Risk of Renal Dysfunction IncreasedNo significant increaseNot reportedNon-significant trend

Data sourced from a meta-analysis of 138 trials.[3]

Table 2: Head-to-Head Comparison of Antifibrinolytic Agents in Cardiac Surgery

ComparisonOutcomeResult
High-Dose Aprotinin vs. ε-Aminocaproic Acid Total Blood Loss184 mL less with Aprotinin
High-Dose Aprotinin vs. Tranexamic Acid Total Blood Loss195 mL less with Aprotinin
ε-Aminocaproic Acid vs. Tranexamic Acid Total Blood LossNo significant difference

Data sourced from a meta-analysis of 138 trials.[3]

Table 3: Comparison of Tranexamic Acid vs. ε-Aminocaproic Acid in Adult Cardiopulmonary Bypass

OutcomeResultP-value
24-hour Blood Loss Statistically significant reduction with TXA0.0070
Total Packed Red Blood Cells Infused Statistically significant reduction with TXA0.0025
Adverse Events (Neurological, Renal, Cardiac, Thrombotic) No significant difference> 0.05

Data sourced from a systematic review and meta-analysis of nine randomized controlled trials.[6]

Mechanism of Action

This compound and tranexamic acid are lysine analogs that exert their antifibrinolytic effect by competitively inhibiting the binding of plasminogen to fibrin.[1][10][11] This prevents the conversion of plasminogen to plasmin, the primary enzyme responsible for the degradation of fibrin clots.[12][13] Aprotinin, on the other hand, is a direct inhibitor of several serine proteases, including plasmin and kallikrein.[14]

Mechanism of Action of Lysine Analogs Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin conversion Fibrin Fibrin (Clot) Plasmin->Fibrin degrades FDP Fibrin Degradation Products tPA Tissue Plasminogen Activator (t-PA) tPA->Plasminogen activates LysineAnalogs This compound Tranexamic Acid LysineAnalogs->Plasminogen inhibits binding to fibrin

Caption: Mechanism of action of this compound and Tranexamic acid.

Experimental Protocols

The following provides a generalized protocol for a prospective, randomized, double-blind, controlled clinical trial designed to compare the efficacy and safety of this compound with an alternative antifibrinolytic agent in a surgical setting.

1. Study Objective: To compare the effects of intravenous this compound versus a comparator (e.g., tranexamic acid) on total blood loss, transfusion requirements, and adverse events in patients undergoing a specific surgical procedure (e.g., coronary artery bypass grafting).

2. Study Design: A prospective, randomized, double-blind, placebo-controlled (or active comparator-controlled) trial.

3. Patient Population:

  • Inclusion Criteria: Adult patients scheduled for the specified elective surgery, age range, and other relevant demographic and clinical characteristics.
  • Exclusion Criteria: Pre-existing renal or hepatic dysfunction, history of thromboembolic events, known allergy to the study drugs, and other contraindications.

4. Randomization and Blinding: Patients are randomly assigned to one of the treatment groups. The study medication is prepared by a pharmacist not involved in patient care to ensure blinding of patients, surgeons, anesthesiologists, and data collectors.

5. Intervention:

  • Group A (this compound): Standardized dosing regimen (e.g., loading dose followed by continuous infusion).
  • Group B (Comparator): Standardized dosing regimen for the alternative agent.
  • Group C (Placebo/Control): Saline solution administered in the same manner.

6. Data Collection:

  • Primary Efficacy Endpoint: Total blood loss within a defined postoperative period (e.g., 24 hours), measured by surgical drain output and cell salvage volume.
  • Secondary Efficacy Endpoints:
  • Volume of packed red blood cells, fresh frozen plasma, and platelets transfused.
  • Postoperative hemoglobin and hematocrit levels.
  • Incidence of re-operation for bleeding.
  • Safety Endpoints:
  • Incidence of adverse events, including mortality, myocardial infarction, stroke, renal dysfunction/failure, and seizures.
  • Monitoring of coagulation parameters (e.g., prothrombin time, activated partial thromboplastin time).

7. Statistical Analysis: Appropriate statistical tests (e.g., t-test, chi-square test) will be used to compare the outcomes between the treatment groups. A p-value of <0.05 is typically considered statistically significant.

Experimental Workflow for a Comparative Clinical Trial cluster_pre Pre-Operative cluster_intra Intra-Operative cluster_post Post-Operative PatientScreening Patient Screening & Informed Consent Randomization Randomization PatientScreening->Randomization DrugAdmin Drug Administration (Blinded) Randomization->DrugAdmin Surgery Surgical Procedure DrugAdmin->Surgery DataCollection Data Collection (Blood Loss, Transfusions) Surgery->DataCollection AdverseEvents Monitoring for Adverse Events Surgery->AdverseEvents Analysis Statistical Analysis DataCollection->Analysis AdverseEvents->Analysis

Caption: Workflow of a randomized controlled trial comparing antifibrinolytic agents.

References

A Comparative Guide to 6-Aminocaproic Acid Grades for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, selecting the appropriate grade of 6-Aminocaproic acid is a critical decision that can impact the reliability of experimental results and the safety and efficacy of therapeutic formulations. This guide provides a side-by-side comparison of various grades of this compound, supported by experimental data and detailed protocols for performance evaluation.

Understanding the Grades of this compound

This compound is available in several grades, each with specific purity levels and intended applications. The primary distinctions lie in the stringency of quality control, the presence of impurities, and the provided documentation.

GradeTypical PurityKey Characteristics & Intended Use
Pharmaceutical Grade (USP/EP) 98.5% - 101.5%Meets the stringent requirements of the United States Pharmacopeia (USP) or European Pharmacopoeia (EP). Used in pharmaceutical formulations for therapeutic applications.[1]
Pharmaceutical Secondary Standard CertifiedA certified reference material qualified against a primary pharmacopeia standard. Used for quality control and analytical method validation in pharmaceutical manufacturing.[2]
BioUltra Grade ≥99%High-purity grade suitable for biotechnology applications, such as cell culture, where low levels of elemental impurities are critical.[3]
Biotech Grade ≥99%Suitable for a range of biological applications, including use as an antifibrinolytic agent in cell culture and biochemical assays.[3]
Analytical Research (AR) Grade High PurityHigh-purity grade suitable for specialist analytical testing and research applications where a high degree of accuracy is required.
SAJ Special Grade ≥99.0%A specific high-purity grade for research and analytical use.[1]
Synthesis/Lab Grade ≥98%Suitable for general laboratory use and chemical synthesis. May contain higher levels of impurities.[4]

Impurity Profile and Its Impact

The manufacturing process of this compound, typically through the hydrolysis of caprolactam, can introduce various impurities.[5] Common impurities include the unreacted starting material (caprolactam), dimers, and trimers of this compound.[5] In pharmaceutical formulations, interactions with excipients like citric acid can also lead to the formation of adducts.[5]

The presence of these impurities can have significant consequences:

  • Inaccurate Quantification: Impurities can interfere with analytical assays, leading to erroneous measurements of this compound concentration.

  • Altered Biological Activity: Impurities may have their own biological effects or could inhibit or potentiate the antifibrinolytic activity of this compound, leading to inconsistent experimental outcomes.

  • Cytotoxicity: For cell-based assays and in vivo studies, impurities could be toxic to cells, affecting the validity of the results.

Performance Evaluation: Experimental Protocols

To ensure the suitability of a specific grade of this compound for your application, it is essential to perform functional and analytical testing. Below are detailed protocols for key experiments.

Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

This method allows for the accurate quantification of this compound and the identification and quantification of potential impurities.

Experimental Workflow:

prep Sample Preparation (Dissolve in mobile phase) hplc HPLC System (C18 column) prep->hplc separation Isocratic Elution (Acetonitrile/Water/Buffer) hplc->separation detection UV Detection (200-210 nm) separation->detection analysis Data Analysis (Peak integration, quantification) detection->analysis

Figure 1: HPLC workflow for purity analysis.

Methodology:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water with a suitable buffer such as perchloric acid or sulfuric acid. The exact ratio will depend on the specific column and system.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a low wavelength, such as 200 nm or 210 nm, is effective for detecting this compound which lacks a strong chromophore.

  • Sample Preparation: Accurately weigh and dissolve the this compound standard and samples in the mobile phase.

  • Analysis: Inject the samples and a series of standards for calibration. The purity is calculated based on the area of the this compound peak relative to the total peak area. Impurities can be identified by their retention times relative to known impurity standards.

Antifibrinolytic Activity Assessment by In Vitro Clot Lysis Assay

This assay measures the ability of this compound to inhibit the lysis of a fibrin clot, providing a direct measure of its biological activity.

Signaling Pathway of Fibrinolysis Inhibition:

plasminogen Plasminogen plasmin Plasmin plasminogen->plasmin fibrin Fibrin (Clot) plasmin->fibrin degrades fdp Fibrin Degradation Products (Lysis) fibrin->fdp tpa t-PA tpa->plasminogen activates aca This compound aca->plasminogen inhibits binding to fibrin aca->plasmin inhibits activity

Figure 2: Mechanism of this compound action.

Methodology:

  • Plate Preparation: In a 96-well microtiter plate, add human plasma.

  • Clot Formation: Induce clot formation by adding thrombin and calcium chloride to each well.

  • Addition of Test Compound: Add different concentrations of the this compound grades being tested to the wells.

  • Induction of Fibrinolysis: Add a plasminogen activator, such as tissue plasminogen activator (t-PA), to initiate clot lysis.

  • Monitoring Lysis: Monitor the change in optical density (absorbance) over time at a suitable wavelength (e.g., 405 nm). As the clot lyses, the turbidity decreases.

  • Data Analysis: Calculate the time to 50% clot lysis for each concentration. A longer lysis time indicates higher antifibrinolytic activity. Compare the dose-response curves for the different grades.

Thromboelastography (TEG) Analysis

TEG provides a comprehensive assessment of coagulation and fibrinolysis by measuring the viscoelastic properties of whole blood during clot formation and lysis.

Experimental Workflow for TEG:

sample Whole Blood Sample + this compound teg Thromboelastograph sample->teg measurement Measurement of Clot Strength & Lysis teg->measurement analysis Analysis of TEG Parameters (MA, LY30) measurement->analysis

Figure 3: Thromboelastography experimental workflow.

Methodology:

  • Sample Preparation: Collect whole blood in citrated tubes. Add different concentrations of the this compound grades to aliquots of the blood.

  • TEG Analysis: Pipette the blood samples into TEG cups. Initiate coagulation by adding calcium chloride.

  • Data Acquisition: The TEG instrument will monitor and record the clot strength over time.

  • Parameter Analysis: Key parameters to analyze include:

    • Maximum Amplitude (MA): Represents the maximum strength of the clot.

    • Lysis at 30 minutes (LY30): The percentage of clot lysis 30 minutes after reaching MA. A lower LY30 indicates greater inhibition of fibrinolysis.

  • Comparison: Compare the LY30 values for the different grades of this compound.

Conclusion

The choice of this compound grade should be guided by the specific requirements of the application. For in-human use and late-stage drug development, only pharmaceutical grade (USP/EP) material is acceptable. For basic research and in vitro assays, higher purity grades like BioUltra or Analytical Grade are recommended to ensure reproducibility and minimize confounding effects from impurities. While lower-cost lab grades may be suitable for non-critical applications, their use in sensitive assays should be preceded by rigorous in-house validation to confirm their performance. By employing the analytical and functional testing protocols outlined in this guide, researchers can confidently select the appropriate grade of this compound and ensure the integrity of their scientific findings.

References

A Comparative Guide to Alternatives for 6-Aminocaproic Acid in Protease Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking alternatives to 6-Aminocaproic acid (EACA) for specific protease inhibition applications, this guide provides an objective comparison with two primary alternatives: Tranexamic acid (TXA) and Aprotinin. This document outlines their performance, supported by experimental data, and offers detailed protocols for relevant assays.

Executive Summary

This compound and its alternatives are crucial tools in research and clinical settings for inhibiting serine proteases, particularly plasmin, which is central to the fibrinolytic system. While EACA is a widely used lysine analog, Tranexamic acid offers higher potency, and Aprotinin, a polypeptide inhibitor, provides a different mechanism of action with high affinity for multiple serine proteases. The choice of inhibitor depends on the specific application, required potency, and target protease.

Performance Comparison of Protease Inhibitors

The efficacy of these inhibitors is best compared through their inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). A lower value for these parameters indicates a higher potency of the inhibitor.

InhibitorTarget ProteaseKiIC50Notes
This compound (EACA) Plasmin-~10 µM (in streptokinase-plasminogen complex)[1]Potency is approximately 6-10 times lower than Tranexamic acid.[2]
uPA-25.25 ± 1.50 mM[2][3]Significantly less potent against uPA compared to TXA.
Tranexamic acid (TXA) Plasmin-86.79 ± 2.30 mM (direct inhibition)[2][3]Primarily acts by blocking lysine binding sites on plasminogen.[2][3]
uPA2.01 ± 0.09 mM[2][3]3.63 ± 0.16 mM[2][3]Also demonstrates direct, active site inhibition of uPA.[2][3]
Plasma Kallikrein-67.53 ± 2.69 mM[2][3]
Aprotinin Plasmin0.4 nM (in solution), 2 nM (in presence of fibrin)[4]-A potent, competitive inhibitor of plasmin.[4][5]
Trypsin6.0 x 10⁻¹⁴ M[6]-Extremely high affinity for trypsin.
Chymotrypsin--Also inhibits chymotrypsin.[6]
Plasma Kallikrein--An effective inhibitor of plasma kallikrein.[5]

Mechanism of Action and Key Applications

This compound (EACA): A synthetic lysine analog that competitively inhibits the binding of plasminogen and plasmin to fibrin by blocking the lysine binding sites on these proteins. This prevents the activation of plasminogen to plasmin and the subsequent degradation of fibrin clots.[7]

  • Primary Applications:

    • Antifibrinolytic agent in clinical settings to control bleeding.

    • Research applications to study the fibrinolytic system.

    • Component in protease inhibitor cocktails for protein extraction.

Tranexamic Acid (TXA): Another synthetic lysine analog that functions similarly to EACA but with a higher potency.[2][3][8] It also exhibits direct inhibitory effects on urokinase plasminogen activator (uPA).[2][3]

  • Primary Applications:

    • Potent antifibrinolytic agent for managing severe bleeding.[8]

    • Research tool for investigating plasminogen activation and fibrinolysis.

    • Potential therapeutic agent in areas where uPA is implicated.[2][3]

Aprotinin: A natural polypeptide serine protease inhibitor that forms stable, reversible complexes with the active sites of various proteases, including plasmin, trypsin, and kallikrein.[5][6]

  • Primary Applications:

    • Broad-spectrum protease inhibitor in protein purification to prevent degradation of the target protein.[9][10][11]

    • Studying protease-mediated signaling pathways.

    • Historically used as an antifibrinolytic in surgery, though its use is now limited in some regions.[5]

Experimental Protocols

Fluorometric Plasmin Inhibition Assay

This protocol allows for the quantitative determination of the inhibitory activity of compounds against plasmin.

Materials:

  • Plasmin enzyme (human or bovine)

  • Fluorogenic plasmin substrate (e.g., AMC-based peptide substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.01% Tween-80)

  • Inhibitors to be tested (this compound, Tranexamic acid, Aprotinin)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation/Emission = 360/450 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the plasmin substrate in DMSO.

    • Prepare stock solutions of the inhibitors in an appropriate solvent (e.g., water or DMSO).

    • On the day of the assay, dilute the plasmin enzyme and substrate to their working concentrations in the assay buffer.

  • Assay Setup:

    • In the wells of the 96-well plate, add 10 µL of the test inhibitor at various concentrations.

    • For the enzyme control wells, add 10 µL of the assay buffer.

    • For the inhibitor control wells, add a known plasmin inhibitor (e.g., aprotinin at a saturating concentration).

    • Add 40 µL of the diluted plasmin enzyme solution to all wells.

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Enzymatic Reaction and Measurement:

    • Initiate the reaction by adding 50 µL of the plasmin substrate solution to each well.

    • Immediately place the plate in the microplate reader.

    • Measure the fluorescence intensity kinetically at 37°C for 10-20 minutes, taking readings every 2-3 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the enzyme control.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Protein Purification with Aprotinin as a Protease Inhibitor

This protocol provides a general workflow for using aprotinin to prevent protein degradation during purification from cell lysates.

Materials:

  • Cell pellet containing the protein of interest

  • Lysis Buffer (e.g., RIPA buffer, Tris-based buffer)

  • Aprotinin stock solution (e.g., 10 mg/mL in water or buffer)

  • Other protease inhibitors (optional, for a broader spectrum of inhibition)

  • Purification resin (e.g., Ni-NTA for His-tagged proteins, ion-exchange, or size-exclusion chromatography media)

  • Wash and Elution buffers specific to the purification method

Procedure:

  • Lysis Buffer Preparation:

    • Prepare the desired lysis buffer. Keep it on ice.

    • Immediately before use, add aprotinin to the lysis buffer to a final concentration of 1-2 µg/mL (approximately 0.15-0.3 µM).

    • If necessary, add other protease inhibitors (e.g., leupeptin, pepstatin A, PMSF) to create a protease inhibitor cocktail.

  • Cell Lysis:

    • Resuspend the cell pellet in the ice-cold lysis buffer containing aprotinin.

    • Lyse the cells using an appropriate method (e.g., sonication, French press, or detergent lysis).

    • Perform all lysis steps on ice to minimize protease activity.

  • Clarification of Lysate:

    • Centrifuge the lysate at high speed (e.g., >10,000 x g) for 20-30 minutes at 4°C to pellet cell debris.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Protein Purification:

    • Apply the clarified lysate to the pre-equilibrated chromatography resin.

    • Wash the resin with wash buffer to remove non-specifically bound proteins. It is recommended to also include aprotinin in the wash buffer.

    • Elute the target protein using the appropriate elution buffer.

  • Analysis of Purified Protein:

    • Analyze the purified protein fractions by SDS-PAGE to assess purity and integrity. The presence of sharp, distinct bands with minimal smearing or lower molecular weight fragments indicates successful inhibition of proteolysis.

Visualizing the Fibrinolytic Pathway and Inhibition

The following diagrams illustrate the key interactions within the fibrinolytic pathway and the points of inhibition for EACA, TXA, and Aprotinin.

Fibrinolysis_Pathway cluster_activation Plasminogen Activation cluster_fibrinolysis Fibrinolysis cluster_inhibition Inhibition Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin cleavage tPA tPA tPA->Plasminogen activates uPA uPA uPA->Plasminogen activates Fibrin Fibrin Clot Plasmin->Fibrin degrades FDPs Fibrin Degradation Products Fibrin->FDPs EACA_TXA EACA / TXA (Lysine Analogs) EACA_TXA->Plasminogen blocks binding to fibrin Aprotinin Aprotinin Aprotinin->Plasmin directly inhibits TXA_direct TXA TXA_direct->uPA inhibits

Caption: The Fibrinolytic Pathway and points of inhibition.

This diagram illustrates the activation of plasminogen to plasmin by tPA and uPA, leading to the degradation of a fibrin clot. EACA and TXA inhibit this process by preventing plasminogen from binding to fibrin, while aprotinin directly inhibits the enzymatic activity of plasmin. TXA also has a direct inhibitory effect on uPA.

Experimental Workflow for Inhibitor Comparison

The following workflow outlines the key steps for comparing the efficacy of different protease inhibitors in a research setting.

Inhibitor_Comparison_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare stock solutions of Inhibitors (EACA, TXA, Aprotinin) C Set up 96-well plate with serial dilutions of inhibitors A->C B Prepare working solutions of Plasmin and fluorogenic substrate B->C D Add Plasmin to all wells and incubate C->D E Initiate reaction with fluorogenic substrate D->E F Measure fluorescence kinetically E->F G Calculate reaction rates F->G H Determine % Inhibition G->H I Plot dose-response curves and calculate IC50 values H->I J Compare IC50 values to determine relative potency I->J

Caption: Workflow for comparing protease inhibitor potency.

This workflow provides a systematic approach to preparing reagents, performing a fluorometric inhibition assay, and analyzing the data to determine and compare the IC50 values of different protease inhibitors. This allows for a quantitative assessment of their relative potencies.

References

A Comparative Guide to the Antifibrinolytic Activity of 6-Aminocaproic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of the antifibrinolytic activity of 6-Aminocaproic Acid (EACA) with other commonly used antifibrinolytic agents, namely Tranexamic Acid (TXA) and Aprotinin. The information is supported by experimental data and detailed protocols to assist in research and development.

Mechanism of Action

This compound is a synthetic derivative of the amino acid lysine.[1] Its primary antifibrinolytic effect is achieved by competitively inhibiting the activation of plasminogen to plasmin.[1][2] It binds to the lysine-binding sites on plasminogen, which are essential for its attachment to fibrin.[1] By occupying these sites, EACA prevents plasminogen from binding to the fibrin clot and its subsequent conversion to plasmin, the enzyme responsible for fibrin degradation.[1] This action helps to stabilize existing blood clots and prevent excessive bleeding.[1]

Quantitative Comparison of Antifibrinolytic Activity

The antifibrinolytic potencies of this compound, Tranexamic Acid, and Aprotinin have been evaluated in various in vitro and clinical studies. The following tables summarize the key quantitative data.

DrugIC50 (urokinase-mediated plasminogen activation)Relative PotencyReference
This compound (EACA) 26.84 ± 0.67 mM1x[3]
Tranexamic Acid (TXA) 4.53 ± 0.66 mM~6x > EACA[3]
DrugIC50 (t-PA stimulated fibrinolysis in plasma)Reference
Tranexamic Acid (TXA) 3.79 ± 0.17 mg/L[4][5]
DrugPotency ComparisonReference
Tranexamic Acid (TXA) Approximately 10 times more potent than ε-aminocaproic acid.[6]
Aprotinin Considered the strongest antifibrinolytic agent in reducing blood loss.[7]

Clinical Efficacy Comparison in Cardiac Surgery

Study OutcomeThis compound (EACA)Tranexamic Acid (TXA)Control (No Antifibrinolytic)Reference
Postoperative Blood Loss at 24 hours 360 +/- 90 mL215 +/- 70 mL780 +/- 120 mL[8]
Re-exploration for Bleeding 5% (2/40)5% (2/40)20% (8/40)[8]
Patients Requiring Transfusion (CABG surgery) 22% (9/41)43.8% (14/32)N/A[9]

Experimental Protocols

Detailed methodologies for key experiments used to quantify antifibrinolytic activity are provided below.

Euglobulin Clot Lysis Time (ECLT)

The Euglobulin Clot Lysis Time (ECLT) assay provides a global assessment of fibrinolytic activity by measuring the time it takes for a clot to dissolve in an environment where fibrinolytic inhibitors have been largely removed.[10][11]

Principle: The euglobulin fraction of plasma, which contains fibrinogen, plasminogen, and plasminogen activators, is precipitated by acidification.[12] This fraction is then isolated and clotted, and the time required for the clot to lyse is measured. A shorter lysis time indicates higher fibrinolytic activity.

Step-by-Step Protocol:

  • Sample Collection: Collect venous blood in a tube containing 3.2% buffered sodium citrate. The tube must be filled to the correct volume to ensure the proper blood-to-anticoagulant ratio. Immediately mix the sample by gentle inversion.[11]

  • Platelet-Poor Plasma Preparation: Centrifuge the blood sample for 10 minutes. Carefully transfer the top two-thirds of the plasma to a new plastic tube, avoiding the cell layer. Centrifuge this plasma tube again for another 10 minutes to obtain platelet-poor plasma.[11]

  • Euglobulin Fraction Precipitation: Dilute the platelet-poor plasma with acetic acid and incubate on ice for 15 minutes to precipitate the euglobulin fraction.[12][13]

  • Isolation of Euglobulin Fraction: Centrifuge the sample in a refrigerated centrifuge at 4°C. Discard the supernatant.[12][13]

  • Clot Formation and Lysis: Re-dissolve the precipitate in a buffer. Induce clotting by adding thrombin.[12][13]

  • Measurement: Incubate the clotted sample at 37°C and observe the clot at regular intervals (e.g., every 15 minutes) until complete lysis occurs. The time from clot formation to complete lysis is the Euglobulin Clot Lysis Time.[14]

Thromboelastography (TEG)

Thromboelastography (TEG) is a viscoelastic hemostatic assay that provides a real-time, graphical representation of the entire coagulation process, from initial clot formation to fibrinolysis.[15][16]

Principle: A small sample of whole blood is placed in a cup that oscillates. A pin is suspended in the blood. As the blood clots, it forms a connection between the cup and the pin, causing the pin to oscillate with the cup. The strength and rate of clot formation, as well as the eventual breakdown of the clot (fibrinolysis), are recorded.[15][17]

Step-by-Step Protocol:

  • Sample Preparation: Obtain a whole blood sample, typically in a citrated tube. Ensure the sample is well-mixed.

  • Instrument Setup: Turn on the TEG analyzer and allow it to warm up to 37°C. Load a disposable cup and pin into the instrument.[18]

  • Assay Initiation: Pipette the whole blood sample into the cup. Add an activator (e.g., kaolin) to initiate coagulation.[17][18]

  • Data Acquisition: The instrument will begin to oscillate the cup and record the movement of the pin as the clot forms and lyses. The data is displayed graphically in real-time.

  • Parameter Analysis: The TEG tracing provides several key parameters, including:

    • R time (Reaction time): Time to initial fibrin formation.[15]

    • K time & Alpha-angle: Kinetics of clot development.[15]

    • Maximum Amplitude (MA): Represents the maximum strength of the clot.[15]

    • LY30 (Lysis at 30 minutes): Percentage of clot lysis 30 minutes after reaching the maximum amplitude. This parameter is a direct measure of fibrinolytic activity.[15]

Visualizing the Fibrinolytic Pathway and Experimental Workflows

To further elucidate the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.

Fibrinolysis_Signaling_Pathway cluster_activation Plasminogen Activation cluster_fibrinolysis Fibrinolysis cluster_inhibition Inhibition of Fibrinolysis Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation Fibrin Fibrin (Clot) Plasmin->Fibrin Degrades tPA t-PA tPA->Plasminogen uPA u-PA uPA->Plasminogen FDPs Fibrin Degradation Products (FDPs) Fibrin->FDPs EACA This compound (EACA) EACA->Plasminogen Inhibits binding to Fibrin TXA Tranexamic Acid (TXA) TXA->Plasminogen Inhibits binding to Fibrin Aprotinin Aprotinin Aprotinin->Plasmin Inhibits PAI1 PAI-1 PAI1->tPA PAI1->uPA Alpha2AP α2-Antiplasmin Alpha2AP->Plasmin

Caption: The Fibrinolysis Signaling Pathway and points of inhibition by antifibrinolytic agents.

ECLT_Workflow start Start: Whole Blood Sample ppp Prepare Platelet-Poor Plasma (Centrifugation) start->ppp precipitate Precipitate Euglobulin Fraction (Acidification) ppp->precipitate isolate Isolate Euglobulin Fraction (Centrifugation) precipitate->isolate clot Clot Euglobulin Fraction (Thrombin) isolate->clot measure Measure Time to Complete Lysis (Incubation at 37°C) clot->measure end End: Euglobulin Clot Lysis Time measure->end

Caption: Experimental workflow for the Euglobulin Clot Lysis Time (ECLT) assay.

TEG_Workflow start Start: Whole Blood Sample prepare Prepare TEG Analyzer (Cup, Pin, 37°C) start->prepare load Load Sample and Activator (e.g., Kaolin) prepare->load run Run Assay (Real-time data acquisition) load->run analyze Analyze TEG Tracing (R, K, α, MA, LY30) run->analyze end End: Quantitative Fibrinolysis Assessment analyze->end

Caption: Experimental workflow for Thromboelastography (TEG) to assess fibrinolysis.

References

A Head-to-Head Comparison of 6-Aminocaproic Acid and Tranexamic Acid for Antifibrinolytic Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antifibrinolytic agents is critical for effective therapeutic strategies. This guide provides an objective comparison of two key lysine analogs, 6-Aminocaproic acid (also known as epsilon-aminocaproic acid, EACA) and tranexamic acid (TXA), supported by experimental data from head-to-head studies.

These synthetic derivatives of the amino acid lysine are widely used to prevent or reduce bleeding in various clinical settings, particularly in cardiac and orthopedic surgery, by inhibiting the breakdown of fibrin clots.[1][2] Their primary mechanism of action involves blocking the lysine-binding sites on plasminogen, which prevents its conversion to plasmin, the key enzyme responsible for fibrinolysis.[3][4] While both drugs share this mechanism, differences in their potency and clinical efficacy have been the subject of numerous comparative studies.

Mechanism of Action: Inhibition of Fibrinolysis

Both this compound and tranexamic acid act as competitive inhibitors in the fibrinolytic system. By binding to the lysine receptor sites on plasminogen, they prevent plasminogen from binding to the fibrin clot surface. This inhibition of plasminogen activation ultimately stabilizes the fibrin clot and reduces hemorrhage.[3][5] Tranexamic acid has been shown to bind more strongly to plasminogen's receptor sites compared to this compound.[5]

Fibrinolytic_Pathway cluster_0 Fibrinolytic Pathway cluster_1 Inhibition by Lysine Analogs Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation Fibrin Fibrin Clot Plasminogen->Fibrin Binds to Lysine Residues tPA_uPA t-PA / u-PA tPA_uPA->Plasmin Plasmin->Fibrin Degradation FDPs Fibrin Degradation Products (FDPs) Fibrin->FDPs Lysine_Analogs This compound Tranexamic Acid Lysine_Analogs->Plasminogen Inhibits Binding

Caption: Mechanism of action of lysine analogs in the fibrinolytic pathway.

Comparative Efficacy in Clinical Settings

Head-to-head studies have been conducted to compare the effectiveness of this compound and tranexamic acid in reducing blood loss and the need for blood transfusions in surgical patients. The results, while varied, provide valuable insights into their relative performance.

Cardiac Surgery

In the context of cardiac surgery, particularly procedures involving cardiopulmonary bypass, both agents have demonstrated efficacy in reducing postoperative bleeding.[6] A meta-analysis of nine randomized controlled trials revealed that tranexamic acid was associated with a statistically significant reduction in 24-hour blood loss and the total units of packed red blood cells transfused compared to this compound.[7] However, some individual studies have found the two drugs to be statistically indistinguishable in their effects on blood loss and transfusion requirements.[6] Another study in pediatric cardiac surgery found no statistically significant difference in postoperative blood loss between the two agents.[8]

Outcome MeasureThis compound (EACA)Tranexamic Acid (TXA)Study PopulationKey FindingCitation
24-Hour Postoperative Blood Loss 360 +/- 90 mL215 +/- 70 mLCoronary Artery Bypass SurgeryBoth significantly reduced blood loss compared to control, with no statistical difference between them.[6]
24-Hour Postoperative Blood Loss 29 ml/kg21 ml/kgPediatric Cardiac SurgeryNo statistically significant difference between the two groups.[8]
Total Blood Loss (Meta-analysis) --Cardiac SurgeryTranexamic acid showed a significant reduction in total blood loss compared to ε-aminocaproic acid.[9]
Re-exploration for Bleeding 5% (2/40)5% (2/40)Coronary Artery Bypass SurgeryBoth drugs showed a similar, significant reduction in re-exploration rates compared to the control group.[6]
Any Transfusion (Intra-op to 24h post-op) 25%44.8%Cardiac SurgerySignificantly fewer transfusions in the EACA group.[10]
Orthopedic Surgery

In orthopedic procedures such as total knee and hip arthroplasty, both antifibrinolytics have been shown to be effective in reducing blood loss and transfusion rates compared to no treatment.[11][12] One retrospective study found no significant difference in the mean red blood cell units transfused per patient or the percentage of patients transfused between the this compound and tranexamic acid groups in total knee arthroplasty.[11] Similarly, a study on total hip arthroplasty found both drugs to be comparable in reducing transfusion rates.[12] However, another study comparing intravenous tranexamic acid to topical aminocaproic acid found that tranexamic acid resulted in significantly lower blood loss and transfusion rates.[13][14]

Outcome MeasureThis compound (EACA)Tranexamic Acid (TXA)Study PopulationKey FindingCitation
Patients Transfused 2.8%3.2%Total Knee ArthroplastyNo significant difference between EACA and TXA; both significantly lower than control (10.8%).[11]
Mean RBC Units Transfused per Patient 0.05 units0.05 unitsTotal Knee ArthroplastyNo significant difference between EACA and TXA; both significantly lower than control (0.19 units).[11]
Patients Transfused 6.8%9.7%Total Hip ArthroplastyNo significant difference between EACA and TXA; both significantly lower than control (24.7%).[12]
Estimated Blood Loss 1.33 L (topical)1.05 L (intravenous)Total Joint ArthroplastyIntravenous TXA had significantly lower blood loss compared to topical EACA.[13][14]

Potency and Dosing

Tranexamic acid is considered to be approximately 6 to 10 times more potent than this compound.[4][13] This difference in potency is reflected in the typical clinical dosing regimens for each drug. The higher potency of tranexamic acid is attributed to its stronger binding affinity to the lysine-binding sites of plasminogen.[5]

Safety Profile

The safety profiles of this compound and tranexamic acid are a crucial consideration. A meta-analysis comparing the two in adult cardiac surgery found no significant difference in the rates of neurological, renal, cardiac, or thrombotic events.[7] However, some studies have noted a non-significant trend towards an increased risk of seizures with tranexamic acid in pediatric cardiac surgery.[8][15]

Adverse EventThis compound (EACA)Tranexamic Acid (TXA)Study PopulationKey FindingCitation
Seizures 0.8%3.5%Pediatric Cardiac SurgeryNo statistically significant difference, though a fourfold increased risk was noted with TXA.[8][15]
Renal Injury 13.3%9.6%Pediatric Cardiac SurgeryNo statistically significant difference.[15]
Thrombotic Events (Meta-analysis) --Adult Cardiac SurgeryNo significant difference in thrombotic events between the two drugs.[7]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. While full protocols are typically found within the full-text publications, the following outlines the general methodologies employed in the cited head-to-head studies.

Assessment of Antifibrinolytic Efficacy in Clinical Trials
  • Study Design: Most comparative studies are designed as randomized, double-blinded, controlled trials.[6][10]

  • Patient Population: Patients undergoing specific surgical procedures with a high risk of bleeding, such as cardiac surgery with cardiopulmonary bypass or major orthopedic surgery, are typically enrolled.[6][8][12]

  • Intervention: Patients are randomly assigned to receive either this compound, tranexamic acid, or a placebo. Dosing regimens are standardized based on the specific drug and study protocol. For example, in one cardiac surgery trial, tranexamic acid was administered at 10 mg/kg at induction, on bypass, and after protamine reversal, while aminocaproic acid was given at 100 mg/kg at the same intervals.[6]

  • Primary Endpoints: The primary efficacy endpoints are typically quantifiable measures of bleeding, such as total blood loss within a defined postoperative period (e.g., 24 hours) and the volume of blood products (packed red blood cells, fresh frozen plasma, platelets) transfused.[6][7]

  • Data Collection: Postoperative blood loss is measured through chest tube drainage or other surgical drains. Transfusion data is collected from patient records.

  • Statistical Analysis: Statistical tests are used to compare the outcomes between the different treatment groups.

Experimental_Workflow Patient_Population Surgical Patient Population (e.g., Cardiac, Orthopedic) Randomization Randomization Patient_Population->Randomization Group_EACA Group A: This compound (EACA) Randomization->Group_EACA Group_TXA Group B: Tranexamic Acid (TXA) Randomization->Group_TXA Group_Control Group C: Placebo/Control Randomization->Group_Control Intervention Drug Administration (Standardized Dosing) Group_EACA->Intervention Group_TXA->Intervention Group_Control->Intervention Data_Collection Data Collection (Postoperative Period) Intervention->Data_Collection Blood_Loss Measure Blood Loss (e.g., Chest Tube Output) Data_Collection->Blood_Loss Transfusion Record Blood Product Transfusion Data_Collection->Transfusion Analysis Statistical Analysis (Comparison of Outcomes) Blood_Loss->Analysis Transfusion->Analysis

Caption: Generalized experimental workflow for clinical comparison.

Conclusion

Both this compound and tranexamic acid are effective antifibrinolytic agents that reduce bleeding and transfusion requirements in various surgical settings. Tranexamic acid is the more potent of the two, which is reflected in its lower dosage requirements. While some studies, particularly meta-analyses in cardiac surgery, suggest a slight superiority of tranexamic acid in reducing blood loss, other direct comparisons have found them to be clinically equivalent. The choice between these two lysine analogs may depend on institutional protocols, cost considerations, and specific patient populations, with careful attention to safety profiles, especially in pediatric patients. Further large-scale, head-to-head randomized controlled trials will continue to refine our understanding of the comparative efficacy and safety of these important hemostatic agents.

References

Verifying the Purity of Commercially Available 6-Aminocaproic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to 6-Aminocaproic Acid and its Importance

This compound (also known as ε-aminocaproic acid) is a synthetic derivative of the amino acid lysine. It functions as an antifibrinolytic agent by inhibiting the conversion of plasminogen to plasmin, thereby preventing the breakdown of fibrin clots.[1] This property makes it a crucial pharmaceutical ingredient in managing bleeding disorders.[1][2] Beyond its medical applications, it also serves as a monomer in the production of Nylon-6.[2] Given its dual role, the quality and purity of this compound can vary between industrial and pharmaceutical grades.[3]

Analytical Methods for Purity Assessment

A multi-tiered approach is recommended to establish the purity and impurity profile of this compound. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose.

Key Analytical Techniques:
  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying this compound and its potential impurities. Several methods have been reported employing different stationary phases and mobile phases for optimal separation.[4][5][6]

  • Titration: A classic and reliable method for determining the overall assay of the acidic and basic functional groups in the molecule.

  • Moisture Content Analysis (Karl Fischer Titration): Essential for determining the water content, which can affect the overall purity calculation.

  • Spectroscopic Methods (e.g., NMR, Mass Spectrometry): Useful for the structural elucidation of unknown impurities.

Common Impurities in Commercial this compound

Several process-related and degradation impurities can be present in commercial this compound. These include:

  • Caprolactam: The cyclic amide precursor to this compound.[2]

  • Dimers and Trimers: Oligomerization products of this compound.[7][8]

  • Excipient Adducts: In formulated products, this compound can react with excipients like citric acid.[2][9]

  • Other Related Compounds: Synthetic intermediates and degradation products may also be present.[10]

Reference standards for many of these impurities are commercially available, which are crucial for accurate identification and quantification.[10]

Comparative Analysis of Hypothetical Commercial Samples

To illustrate the potential differences between suppliers, the following table summarizes hypothetical purity and impurity data for this compound from three fictional suppliers: "Supplier A," "Supplier B," and "Supplier C."

ParameterSupplier ASupplier BSupplier C
Purity by HPLC (Area %) 99.85%99.52%99.96%
Assay by Titration (on dried basis) 99.9%99.6%100.1%
Moisture Content (Karl Fischer) 0.10%0.35%0.05%
Caprolactam (Area %) 0.05%0.18%< 0.01%
Dimer (Area %) 0.08%0.25%0.02%
Other Impurities (Area %) 0.02%0.05%0.01%

Experimental Protocols

Detailed methodologies are provided below for the key experiments cited in the comparative analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This protocol is designed for the separation and quantification of this compound and its primary impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Primesep A mixed-mode stationary phase column (4.6 x 250 mm, 5 µm).[4]

  • Mobile Phase: Isocratic elution with a mixture of 80% water and 20% acetonitrile, with 0.2% perchloric acid as a buffer.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 200 nm.[4]

  • Sample Preparation: Dissolve 1.0 mg/mL of this compound in water.

  • Injection Volume: 10 µL.

  • Quantification: Use an external standard of this compound for purity determination. For impurities, use corresponding reference standards for accurate quantification. If reference standards are unavailable, report as area percent relative to the main peak.

Assay by Titration

This method determines the percentage of this compound by neutralizing its carboxylic acid group with a standardized base.

  • Apparatus: A calibrated burette or an autotitrator.

  • Reagents:

    • 0.1 N Sodium Hydroxide (standardized)

    • Phenolphthalein indicator solution

    • High-purity water

  • Procedure:

    • Accurately weigh approximately 500 mg of this compound.

    • Dissolve in 50 mL of high-purity water.

    • Add 2-3 drops of phenolphthalein indicator.

    • Titrate with standardized 0.1 N sodium hydroxide until a persistent pink color is observed.

    • Record the volume of sodium hydroxide consumed.

  • Calculation:

    Where:

    • V = Volume of NaOH in mL

    • N = Normality of NaOH

    • MW = Molecular weight of this compound (131.17 g/mol )

    • W = Weight of the sample in g

Moisture Content by Karl Fischer Titration

This protocol determines the water content in the this compound sample.

  • Instrumentation: A Karl Fischer titrator.

  • Reagents: Karl Fischer reagent (e.g., CombiTitrant).

  • Procedure:

    • Standardize the Karl Fischer reagent with a known amount of water.

    • Accurately weigh a suitable amount of this compound and introduce it into the titration vessel.

    • Titrate with the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument software will typically calculate the percentage of water in the sample based on the amount of titrant consumed.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental verification process.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Comparison Sample Commercial this compound Dissolution Dissolve in Appropriate Solvent Sample->Dissolution KF Karl Fischer (Moisture Content) Sample->KF HPLC HPLC Analysis (Purity & Impurities) Dissolution->HPLC Titration Titration (Assay) Dissolution->Titration Data_Analysis Quantify Purity, Impurities, Assay, and Moisture HPLC->Data_Analysis Titration->Data_Analysis KF->Data_Analysis Comparison Compare Results Across Suppliers Data_Analysis->Comparison Conclusion Select Optimal Supplier Comparison->Conclusion

Caption: Workflow for the analytical verification of this compound purity.

HPLC_Signaling_Pathway cluster_0 HPLC System cluster_1 Analyte Separation cluster_2 Output Injector Injector Column Analytical Column Injector->Column Mobile Phase Sample_In Sample Injection Detector UV Detector Column->Detector Detection Signal Generation Separation Differential Retention Sample_In->Separation Separation->Detection Chromatogram Chromatogram (Peak Area vs. Time) Detection->Chromatogram

References

A Comparative Guide to the Performance of 6-Aminocaproic Acid and Novel Synthetic Antifibrinolytic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of 6-aminocaproic acid (EACA) against its more contemporary synthetic counterpart, tranexamic acid (TXA), and emerging novel synthetic inhibitors. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and development of antifibrinolytic agents.

Executive Summary

This compound, a long-standing antifibrinolytic agent, and tranexamic acid are lysine analogs that inhibit fibrinolysis by blocking the lysine-binding sites on plasminogen, thereby preventing its conversion to plasmin. While both are effective in reducing bleeding, tranexamic acid is demonstrably more potent. Recent advancements have led to the development of novel synthetic inhibitors, such as 1,2,3-triazole derivatives, which exhibit even greater potency in preclinical studies. This guide will delve into the quantitative comparisons, experimental methodologies, and underlying biological pathways related to these compounds.

Data Presentation: Quantitative Performance Comparison

The following tables summarize the in vitro and in vivo performance of this compound, tranexamic acid, and a novel 1,2,3-triazole derivative.

Table 1: In Vitro Potency of Antifibrinolytic Agents

CompoundAssay TypeIC50 (µM)Relative Potency to EACAReference
This compound (EACA)Plasma Clot Lysis (urokinase-induced)7001x[1]
Tranexamic Acid (TXA)Plasma Clot Lysis (urokinase-induced)30~23x[1]
1,2,3-Triazole Derivative (Compound 1)Plasma Clot Lysis<15>46x[2][3]

Note: The IC50 value for the 1,2,3-triazole derivative was reported to be less than half that of TXA, which had an IC50 in the same assay of approximately 30 µM.[2][3]

Table 2: Clinical Efficacy in Adult Cardiac Surgery

OutcomeThis compound (EACA)Tranexamic Acid (TXA)Control (No Antifibrinolytic)p-value (EACA vs. TXA)Reference
24h Postoperative Blood Loss (mL)360 ± 90215 ± 70780 ± 120Not Statistically Significant[4]
Re-exploration for Bleeding (%)5%5%20%Not Statistically Significant[4]
Plasma Transfusion (mL)190 ± 20185 ± 20215 ± 30Not Statistically Significant[4]
Platelet Concentrate Transfusion (mL)75 ± 3080 ± 30150 ± 30Not Statistically Significant[4]

Table 3: Safety Profile in Pediatric Cardiac Surgery

Adverse EventThis compound (EACA) (n=120)Tranexamic Acid (TXA) (n=114)p-valueReference
Seizures0.8%3.5%0.203[4]
Renal Injury13.3%9.6%0.378[4]
Vascular Thrombosis5.0%4.4%0.824[4]

Experimental Protocols

1. In Vitro Plasma Clot Lysis Assay

This protocol is a representative method for determining the in vitro potency (IC50) of antifibrinolytic agents.[1][5]

a. Materials:

  • Citrated human plasma (platelet-poor)

  • Tissue Plasminogen Activator (t-PA) or Urokinase as the fibrinolytic agent

  • Thrombin

  • Calcium Chloride (CaCl2)

  • Test compounds (this compound, tranexamic acid, new synthetic inhibitors) dissolved in an appropriate vehicle

  • Tris-buffered saline (TBS)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 405 nm

b. Procedure:

  • Prepare serial dilutions of the test compounds in TBS.

  • In a 96-well microplate, add 50 µL of citrated plasma to each well.

  • Add 10 µL of the test compound dilution or vehicle control to the respective wells.

  • Initiate fibrinolysis by adding 10 µL of t-PA or urokinase solution to each well.

  • Initiate coagulation by adding 10 µL of thrombin and 10 µL of CaCl2 to each well.

  • Immediately place the microplate in a spectrophotometer pre-warmed to 37°C.

  • Monitor the change in optical density (OD) at 405 nm every minute for a duration sufficient to observe the full clot lysis curve (typically 60-120 minutes).

  • The time to 50% clot lysis is determined from the OD curve for each concentration of the test compound.

  • The IC50 value is calculated as the concentration of the inhibitor that prolongs the time to 50% clot lysis by 50% compared to the vehicle control.

Mandatory Visualizations

Fibrinolysis Signaling Pathway

Fibrinolysis_Pathway cluster_inhibition Inhibition Plasminogen Plasminogen Plasmin Plasmin Fibrin_Clot Fibrin Clot FDPs Fibrin Degradation Products (FDPs) Plasmin->FDPs tPA t-PA tPA->Plasmin + uPA u-PA uPA->Plasmin + PAI1 PAI-1 PAI1->tPA PAI1->uPA Alpha2_Antiplasmin α2-Antiplasmin Alpha2_Antiplasmin->Plasmin Lysine_Analogs This compound Tranexamic Acid New Synthetic Inhibitors Lysine_Analogs->Plasminogen Inhibit Binding to Fibrin

Caption: The fibrinolysis signaling cascade, highlighting activators, inhibitors, and the mechanism of action for lysine analog drugs.

Experimental Workflow for In Vitro Comparison

Experimental_Workflow start Start prep_compounds Prepare Serial Dilutions of Test Compounds and Controls start->prep_compounds plate_setup Dispense Plasma and Test Compounds into 96-well Plate prep_compounds->plate_setup initiate_reaction Initiate Coagulation and Fibrinolysis (add Thrombin, CaCl2, t-PA/Urokinase) plate_setup->initiate_reaction measure_od Monitor Optical Density (405 nm) at 37°C over Time initiate_reaction->measure_od analyze_data Analyze Data: Determine Time to 50% Lysis measure_od->analyze_data calculate_ic50 Calculate IC50 Values for each Compound analyze_data->calculate_ic50 compare_potency Compare Relative Potency of New Inhibitors to EACA and TXA calculate_ic50->compare_potency end End compare_potency->end

Caption: A typical experimental workflow for the in vitro comparison of antifibrinolytic drug potency.

Logical Relationship of Performance Comparison

Logical_Relationship main_topic Benchmarking Antifibrinolytic Performance eaca This compound (EACA) (Baseline) main_topic->eaca txa Tranexamic Acid (TXA) main_topic->txa new_inhibitors New Synthetic Inhibitors (e.g., 1,2,3-Triazole Derivatives) main_topic->new_inhibitors in_vitro In Vitro Potency (IC50) eaca->in_vitro in_vivo In Vivo Efficacy & Safety (Clinical & Preclinical Data) eaca->in_vivo txa->in_vitro txa->in_vivo new_inhibitors->in_vitro conclusion Comparative Performance Assessment in_vitro->conclusion in_vivo->conclusion

Caption: Logical flow of comparing the performance of this compound with newer synthetic inhibitors.

References

Safety Operating Guide

Proper Disposal of 6-Aminocaproic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of 6-aminocaproic acid is paramount for maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides essential procedural information for researchers, scientists, and drug development professionals to manage the disposal of this compound effectively.

The primary principle governing the disposal of this compound is adherence to federal, state, and local environmental control regulations[1][2]. It is the responsibility of the waste generator to characterize the waste and ensure its proper disposal.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including splash goggles, a lab coat, and gloves[1][3]. In the case of a spill, contain the material to prevent it from entering drains or waterways[4][5]. For solid spills, sweep or vacuum the material into a suitable, labeled container for disposal[3][6]. The spill area should then be cleaned with water[1][3].

Disposal Procedures for this compound

Unused this compound and materials contaminated with it should not be disposed of in the municipal waste stream or emptied into drainage systems[4]. The recommended procedure is to engage a licensed professional waste disposal service[4].

Key Disposal Steps:

  • Containment: Place the this compound waste in a clearly labeled, sealed container.

  • Professional Collection: Arrange for collection by a specialized company authorized for chemical waste removal[4].

  • Regulatory Compliance: Ensure that the disposal method complies with all applicable national and local regulations[2].

Disposal Options Summary

While specific quantitative limits for disposal are dictated by local regulations, the following table summarizes the permissible and prohibited disposal routes for this compound.

Disposal MethodPermissibility and Conditions
Sanitary Sewer Prohibited. Do not empty unused product into drainage systems[4][5].
Municipal Waste Prohibited for the chemical itself. The product must not be disposed of with municipal waste[4].
Incineration Permissible. May be conducted by an approved waste disposal plant. Empty containers may be incinerated to produce energy[4][6].
Landfill Permissible in a classified dump, handled by an authorized waste removal company[4].
Recycling Permissible only for "perfectly cleaned containers"[4]. Contaminated packaging should be treated as the product itself[2].

Experimental Protocols for Disposal

The provided search results do not contain specific experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes. The standard and recommended procedure is to transfer the chemical waste to a licensed disposal facility.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have 6-Aminocaproic Acid for Disposal is_spill Is it a spill? start->is_spill contain_spill Contain spill. Collect material in a 'Waste Disposal Container'. is_spill->contain_spill Yes waste_container Place waste in a labeled, sealed container. is_spill->waste_container No clean_spill Clean spill area with water. contain_spill->clean_spill clean_spill->waste_container consult_regs Consult Federal, State, and Local Regulations. waste_container->consult_regs contact_pro Contact authorized waste disposal company. consult_regs->contact_pro disposal_options Follow instructions from waste disposal company for incineration or landfill. contact_pro->disposal_options end End: Proper Disposal Complete disposal_options->end

References

Safeguarding Your Research: A Guide to Personal Protective Equipment for 6-Aminocaproic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and logistical plans for the handling and disposal of 6-Aminocaproic acid are critical for ensuring a secure laboratory environment. This guide provides detailed, procedural information for researchers, scientists, and drug development professionals to minimize exposure and mitigate risks associated with this compound.

This compound, while a valuable compound in research and drug development, is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Adherence to proper personal protective equipment (PPE) protocols is paramount to ensure the safety of all laboratory personnel.

Recommended Personal Protective Equipment

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the essential PPE for handling this compound, particularly in its solid, powdered form.

PPE CategoryItemSpecifications & Recommendations
Hand Protection Chemical-resistant glovesMaterial: Nitrile rubber is highly recommended.[3] Thickness: A minimum of 0.11 mm is advised for immersion protection.[3] Breakthrough Time: Look for gloves with a breakthrough time of greater than 480 minutes for prolonged contact.[3] For incidental contact, nitrile gloves are also a suitable choice.
Eye Protection Safety glasses with side shields or gogglesShould be compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
Skin and Body Protection Laboratory coatA standard lab coat is sufficient to prevent contact with the solid material.
Respiratory Protection Air-purifying respirator with a particulate filterFilter Type: A NIOSH-approved N95, R95, or P95 filter is recommended for dusts.[5] For higher levels of protection, N99, R99, P99, N100, R100, or P100 filters can be used.[5] Assigned Protection Factor (APF): A half-mask respirator has an APF of 10, while a full-facepiece respirator has an APF of 50.[1][6] The choice depends on the concentration of airborne particulates.
Glove Selection and Comparison

While nitrile gloves are recommended, other materials may be considered. The following table provides a general comparison of common laboratory glove materials against acids, which can serve as a guide in the absence of specific data for this compound.

Glove MaterialGeneral Acid ResistanceAdvantagesDisadvantages
Nitrile Good to ExcellentExcellent for general use, good for solvents, oils, and some acids and bases.[7] Clear indication of tears.[7]Not recommended for strong oxidizing agents, aromatic solvents, ketones, and acetates.[7]
Neoprene GoodGood for acids, bases, alcohols, fuels, and peroxides.[8]Poor for halogenated and aromatic hydrocarbons.[8]
Natural Rubber (Latex) GoodComfortable to wear, good tensile strength and elasticity.[8]Can cause allergic reactions.[8]
Butyl ExcellentProtects against a wide variety of chemicals, including highly corrosive acids.[8]Does not perform well with aliphatic and aromatic hydrocarbons and halogenated solvents.[8]

It is crucial to inspect gloves for any signs of degradation, such as swelling, cracking, or discoloration, before and during use.

Operational Plans: From Handling to Disposal

A systematic approach to handling and disposing of this compound is essential for laboratory safety and environmental responsibility.

Workflow for PPE Selection

The following diagram outlines the logical steps for selecting the appropriate PPE when working with this compound.

PPE_Selection_Workflow cluster_risk_assessment Risk Assessment cluster_ppe_selection PPE Selection cluster_verification Verification A Identify Hazards (Skin/Eye/Respiratory Irritant) B Assess Exposure Potential (Solid, Dust) A->B Evaluate Task C Hand Protection: Nitrile Gloves (>0.11mm) B->C Potential Skin Contact D Eye Protection: Safety Goggles B->D Potential Eye Contact E Body Protection: Lab Coat B->E General Handling F Respiratory Protection: Particulate Respirator (N95) B->F Potential Inhalation of Dust G Check PPE for Defects C->G D->G E->G H Ensure Proper Fit F->H Donning_Doffing_Procedure cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Doff5 5. Wash Hands Doff4->Doff5

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Aminocaproic acid
Reactant of Route 2
6-Aminocaproic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.